molecular formula C8H8N2S B182298 5-Benzothiazolamine,7-methyl-(9CI) CAS No. 196205-28-4

5-Benzothiazolamine,7-methyl-(9CI)

Cat. No.: B182298
CAS No.: 196205-28-4
M. Wt: 164.23 g/mol
InChI Key: SMGDKTMWJAQMJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzothiazolamine,7-methyl-(9CI) is a useful research compound. Its molecular formula is C8H8N2S and its molecular weight is 164.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Benzothiazolamine,7-methyl-(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Benzothiazolamine,7-methyl-(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-1,3-benzothiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c1-5-2-6(9)3-7-8(5)11-4-10-7/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGDKTMWJAQMJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1SC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-Benzothiazolamine, 7-methyl- (9CI)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited experimental data is publicly available for 5-Benzothiazolamine, 7-methyl-. The information presented in this guide is a combination of available data, predicted properties, and analogous information from structurally similar compounds.

Core Chemical Properties

5-Benzothiazolamine, 7-methyl-, also known as 7-methyl-1,3-benzothiazol-5-amine, is a substituted aminobenzothiazole. The benzothiazole core is a bicyclic aromatic heterocyclic compound that is a key structural motif in numerous pharmaceuticals and biologically active compounds. The presence of the amino and methyl groups on the benzene ring is expected to influence its physicochemical and biological properties.

Table 1: General and Predicted Physicochemical Properties of 5-Benzothiazolamine, 7-methyl-

PropertyValueSource/Method
CAS Number 196205-28-4Chemenu[1]
Molecular Formula C₈H₈N₂SChemenu[1]
Molecular Weight 164.23 g/mol Chemenu[1]
Melting Point Data not available-
Boiling Point Data not available-
Density Data not available-
SMILES Code CC1=CC(N)=CC2=C1SC=N2Chemenu[1]
Purity 95%+Chemenu[1]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A plausible synthetic route to 5-Benzothiazolamine, 7-methyl- starts from 3-methyl-5-nitroaniline. The nitro group can be reduced to an amino group, followed by the cyclization to form the benzothiazole ring, and subsequent introduction of the amino group at the 5-position. However, a more direct approach would be the thiocyanation of 3-methylaniline followed by cyclization.

Below is a generalized experimental protocol for the synthesis of a substituted aminobenzothiazole, which can be adapted for the synthesis of the target compound.

General Experimental Protocol for the Synthesis of Substituted 2-Aminobenzothiazoles:

  • Starting Material: A solution of the appropriately substituted aniline (e.g., 3-methyl-5-aminoaniline, if available, or a protected derivative) is prepared in a suitable solvent, typically glacial acetic acid.

  • Thiocyanation: The solution is cooled in an ice bath, and a thiocyanate salt (e.g., potassium thiocyanate or ammonium thiocyanate) is added.

  • Halogen Addition: A solution of bromine in glacial acetic acid is added dropwise to the stirred reaction mixture, maintaining a low temperature (typically below 5°C). The bromine reacts with the thiocyanate to form thiocyanogen, which then reacts with the aniline.

  • Reaction Progression: After the addition of bromine is complete, the reaction mixture is stirred at a low temperature for a specified period and then allowed to warm to room temperature to proceed to completion.

  • Work-up: The reaction mixture is poured into water, and the resulting precipitate is collected by filtration. The crude product is then washed with water and a suitable organic solvent to remove impurities.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.

  • Characterization: The structure and purity of the final compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Mandatory Visualizations

Logical Relationship of Benzothiazole Synthesis

logical_relationship General Logic for Benzothiazole Synthesis A Starting Material (Substituted Aniline) D Chemical Transformation (Thiocyanation & Cyclization) A->D B Reagents (e.g., KSCN, Br2) B->D C Reaction Conditions (Solvent, Temperature) C->D E Crude Product D->E F Purification (Recrystallization/Chromatography) E->F G Final Product (Substituted Benzothiazole) F->G H Characterization (NMR, IR, MS) G->H

Caption: General logic for substituted benzothiazole synthesis.

Experimental Workflow for Synthesis and Characterization

experimental_workflow Workflow: Synthesis to Characterization cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve Aniline in Acetic Acid B Add KSCN A->B C Add Bromine Solution (dropwise at 0-5°C) B->C D Stir and Allow to Warm to RT C->D E Pour into Water & Filter Precipitate D->E Reaction Complete F Wash with Water & Organic Solvent E->F G Recrystallize or Column Chromatography F->G H NMR Spectroscopy G->H Pure Product I IR Spectroscopy G->I J Mass Spectrometry G->J

Caption: Experimental workflow for synthesis and characterization.

Signaling Pathways

There is no information available in the scientific literature regarding the specific signaling pathways modulated by 5-Benzothiazolamine, 7-methyl-. Benzothiazole derivatives, in general, have been investigated for a wide range of biological activities, including as kinase inhibitors, anticancer agents, and antimicrobial compounds. The biological effects of this specific compound would need to be determined through dedicated in-vitro and in-vivo studies.

Conclusion

5-Benzothiazolamine, 7-methyl- is a chemical compound for which detailed experimental data is scarce. This guide provides a summary of the available information, predicted properties, and a general framework for its synthesis and characterization based on established methods for analogous benzothiazole derivatives. Further experimental investigation is required to fully elucidate the chemical, physical, and biological properties of this compound for its potential applications in research and drug development.

References

An In-depth Technical Guide to the Synthesis of 7-methyl-1,3-benzothiazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the synthesis of 7-methyl-1,3-benzothiazol-5-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step pathway, commencing from commercially available starting materials. This guide includes detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic route.

Overview of the Synthetic Pathway

The synthesis of 7-methyl-1,3-benzothiazol-5-amine is accomplished through a six-step sequence starting from p-toluidine. The key strategic elements of this pathway involve the protection of the aniline, regioselective nitration, introduction of the sulfur-containing functionality, and subsequent cyclization to form the benzothiazole core, followed by final functional group manipulations.

Synthesis_Pathway p_toluidine p-Toluidine acetanilide N-(4-methylphenyl)acetamide p_toluidine->acetanilide Acetic anhydride, Acetic acid nitro_acetanilide N-(4-methyl-3-nitrophenyl)acetamide acetanilide->nitro_acetanilide HNO₃, H₂SO₄ nitro_aniline 4-Methyl-3-nitroaniline nitro_acetanilide->nitro_aniline aq. HCl, heat thiocyanate 2-Thiocyanato-4-methyl-5-nitroaniline nitro_aniline->thiocyanate NH₄SCN, Br₂ nitro_benzothiazole 7-Methyl-5-nitro-1,3-benzothiazol-2-amine thiocyanate->nitro_benzothiazole Cyclization (Hügershoff Reaction) final_product 7-methyl-1,3-benzothiazol-5-amine nitro_benzothiazole->final_product 1. NaNO₂, H₂SO₄ 2. H₃PO₂ 3. Fe, HCl

Caption: Proposed synthesis pathway for 7-methyl-1,3-benzothiazol-5-amine.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. These values are based on literature precedents for similar transformations and may vary depending on the specific reaction conditions and scale.

StepReactionStarting MaterialProductTheoretical Yield (%)
1Acetylationp-ToluidineN-(4-methylphenyl)acetamide~95
2NitrationN-(4-methylphenyl)acetamideN-(4-methyl-3-nitrophenyl)acetamide~60-70
3HydrolysisN-(4-methyl-3-nitrophenyl)acetamide4-Methyl-3-nitroaniline~90
4Thiocyanation4-Methyl-3-nitroaniline2-Thiocyanato-4-methyl-5-nitroaniline~70-80
5Cyclization & Deamination2-Thiocyanato-4-methyl-5-nitroaniline7-Methyl-5-nitro-1,3-benzothiazole~60
6Reduction7-Methyl-5-nitro-1,3-benzothiazole7-methyl-1,3-benzothiazol-5-amine~85-95

Detailed Experimental Protocols

Step 1: Synthesis of N-(4-methylphenyl)acetamide

Reaction: Acetylation of p-toluidine.

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.7 g (0.1 mol) of p-toluidine in 50 mL of glacial acetic acid.

  • Slowly add 12.2 mL (0.13 mol) of acetic anhydride to the solution.

  • Heat the reaction mixture to reflux for 30 minutes.

  • After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water with stirring.

  • Collect the precipitated white solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the product in a vacuum oven at 60 °C.

Expected Outcome: A white crystalline solid with an expected yield of approximately 95%.

Step 2: Synthesis of N-(4-methyl-3-nitrophenyl)acetamide

Reaction: Nitration of N-(4-methylphenyl)acetamide.

Procedure:

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 14.9 g (0.1 mol) of N-(4-methylphenyl)acetamide to 30 mL of concentrated sulfuric acid, ensuring the temperature is maintained below 10 °C with an ice-salt bath.

  • Prepare a nitrating mixture by slowly adding 7.5 mL of concentrated nitric acid (d=1.42) to 7.5 mL of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of the acetanilide over a period of 30-45 minutes, maintaining the reaction temperature between 0 and 5 °C.

  • After the addition is complete, stir the mixture for an additional 2 hours at 0-5 °C.

  • Carefully pour the reaction mixture onto 300 g of crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • The crude product is a mixture of 2-nitro and 3-nitro isomers. The desired 3-nitro isomer can be separated by fractional crystallization from ethanol or by proceeding to the next step and separating the resulting anilines.

Expected Outcome: A yellowish solid with an expected yield of the mixed isomers around 80-90%. The yield of the desired 3-nitro isomer after separation is typically 60-70%.

Step 3: Synthesis of 4-Methyl-3-nitroaniline

Reaction: Hydrolysis of N-(4-methyl-3-nitrophenyl)acetamide.

Procedure:

  • In a 500 mL round-bottom flask, suspend the crude N-(4-methyl-3-nitrophenyl)acetamide (from the previous step, ~0.1 mol) in 100 mL of 70% sulfuric acid.

  • Heat the mixture to reflux for 1 hour.

  • Cool the reaction mixture to room temperature and carefully pour it into 500 mL of ice-water.

  • Basify the solution to a pH of 8-9 by the slow addition of concentrated ammonium hydroxide solution while cooling in an ice bath.

  • Collect the precipitated yellow solid by vacuum filtration, wash with cold water, and dry.

  • The crude 4-methyl-3-nitroaniline can be purified by recrystallization from a mixture of ethanol and water.[1][2][3]

Expected Outcome: A yellow crystalline solid with an expected yield of approximately 90% from the 3-nitroacetanilide.

Step 4: Synthesis of 2-Thiocyanato-4-methyl-5-nitroaniline

Reaction: Thiocyanation of 4-methyl-3-nitroaniline.

Procedure:

  • In a 250 mL three-necked flask, dissolve 7.6 g (0.05 mol) of 4-methyl-3-nitroaniline in 100 mL of glacial acetic acid.

  • Add 11.4 g (0.15 mol) of ammonium thiocyanate to the solution and stir until dissolved.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Prepare a solution of 2.6 mL (0.05 mol) of bromine in 20 mL of glacial acetic acid.

  • Add the bromine solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture for an additional 3 hours at room temperature.

  • Pour the reaction mixture into 500 mL of ice-water.

  • Collect the precipitate by vacuum filtration, wash with water, and dry.

Expected Outcome: A solid product with an expected yield of 70-80%.

Step 5: Synthesis of 7-Methyl-5-nitro-1,3-benzothiazole

Reaction: Cyclization (Hügershoff reaction) and subsequent deamination.

Procedure:

  • Cyclization: The crude 2-thiocyanato-4-methyl-5-nitroaniline from the previous step is heated in a suitable solvent such as chlorobenzene or acetic acid to effect cyclization to 2-amino-7-methyl-5-nitrobenzothiazole. The reaction progress should be monitored by TLC.

  • Deamination (Sandmeyer-type reaction): a. Dissolve the crude 2-amino-7-methyl-5-nitrobenzothiazole (approx. 0.035 mol) in a mixture of 50 mL of concentrated sulfuric acid and 100 mL of water at 0-5 °C. b. Slowly add a solution of 2.9 g (0.042 mol) of sodium nitrite in 10 mL of water, keeping the temperature below 5 °C. c. Stir the diazonium salt solution for 30 minutes at 0-5 °C. d. In a separate flask, heat 50 mL of 50% hypophosphorous acid to 50-60 °C. e. Slowly and carefully add the diazonium salt solution to the hot hypophosphorous acid. Vigorous gas evolution will occur. f. After the addition is complete, heat the mixture at 80 °C for 1 hour. g. Cool the mixture and extract the product with ethyl acetate. h. Wash the organic layer with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by column chromatography.

Expected Outcome: A solid product with an estimated overall yield of around 60% for the two steps.

Step 6: Synthesis of 7-methyl-1,3-benzothiazol-5-amine

Reaction: Reduction of the nitro group.

Procedure:

  • In a 250 mL round-bottom flask, suspend 5.0 g (0.026 mol) of 7-methyl-5-nitro-1,3-benzothiazole in 100 mL of ethanol.

  • Add 14.5 g (0.26 mol) of iron powder and 10 mL of concentrated hydrochloric acid.

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron residues.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.[4]

Expected Outcome: A solid product with an expected yield of 85-95%.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Concentrated acids (sulfuric and nitric acid) and bromine are highly corrosive and toxic. Handle with extreme care.

  • Nitration reactions are highly exothermic and require careful temperature control to avoid runaway reactions.

  • Hypophosphorous acid can be pyrophoric upon concentration. Handle with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Spectroscopic and Synthetic Guide to Substituted Benzothiazole Amines: A Case Study on 5-Amino-2-Methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide is intended for researchers, scientists, and professionals in drug development with an interest in the synthesis and characterization of benzothiazole derivatives. The initial focus of this document was to provide a comprehensive overview of the spectroscopic data for 7-methylbenzo[d]thiazol-5-amine. However, a thorough search of scientific literature and chemical databases did not yield specific experimental spectroscopic data for this particular isomer.

Therefore, this guide has been adapted to provide a detailed analysis of a closely related and well-characterized isomer, 5-amino-2-methylbenzo[d]thiazole . The spectroscopic data and synthetic methodologies presented herein serve as a representative example and a practical reference for researchers working with substituted aminobenzothiazoles. The principles and techniques described are broadly applicable to the characterization of novel benzothiazole derivatives.

Spectroscopic Data of 5-Amino-2-methylbenzo[d]thiazole

The following tables summarize the key spectroscopic data for 5-amino-2-methylbenzo[d]thiazole.

Table 1: Physical and Molecular Properties
PropertyValue
Molecular FormulaC₈H₈N₂S
Molecular Weight164.23 g/mol
AppearancePowder
Melting Point249-250 °C (decomposes)
CAS Number32770-99-3 (dihydrochloride salt)
Table 2: ¹H NMR Spectroscopic Data

Due to the lack of specific ¹H NMR data for the free base in the search results, a representative dataset for a related aminobenzothiazole is provided for illustrative purposes. The chemical shifts (δ) are given in parts per million (ppm).

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not available---
Table 3: ¹³C NMR Spectroscopic Data

Similar to the ¹H NMR data, specific ¹³C NMR data for 5-amino-2-methylbenzo[d]thiazole was not found. A table is provided as a template for expected resonances.

Chemical Shift (ppm)Assignment
Data not available-
Table 4: Mass Spectrometry Data
m/zInterpretation
Data not available-
Table 5: Infrared (IR) Spectroscopy Data

The IR spectrum of benzothiazole derivatives typically shows characteristic absorption peaks.

Wavenumber (cm⁻¹)IntensityAssignment
~3344Strong, BroadN-H stretch of the amine group[1]
~3025MediumAromatic C-H stretch[1]
~1630StrongC=N stretch of the thiazole ring[1]
~690MediumC-S stretch[1]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of aminobenzothiazole derivatives, based on established methods for related compounds.

Synthesis of 2-Amino-6-methylbenzothiazole (A Representative Protocol)

A common method for the synthesis of 2-aminobenzothiazoles is the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen.[2]

  • Preparation of the Reaction Mixture: A solution of p-toluidine (1 mole) in chlorobenzene is prepared in a three-necked, round-bottom flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel.[2]

  • Formation of the Sulfate Salt: Concentrated sulfuric acid (0.55 mole) is added dropwise to the stirred solution.[2]

  • Thiocyanation: Sodium thiocyanate (1.1 moles) is added to the resulting suspension, and the mixture is heated to 100°C for 3 hours.[2]

  • Work-up and Isolation: The reaction mixture is cooled, and the solid is collected by filtration. The solid is then dissolved in hot water, and any remaining solvent is removed by steam distillation.[2]

  • Precipitation: The aqueous solution is made alkaline with concentrated ammonium hydroxide to precipitate the 2-amino-6-methylbenzothiazole.[2]

  • Purification: The crude product is filtered, washed with water, and recrystallized from hot ethanol with activated charcoal to yield the purified product.[2]

Spectroscopic Characterization
  • Sample Preparation: A sample of the compound (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: An appropriate ionization technique is used, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

  • Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet, or the spectrum is acquired directly using an attenuated total reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the functional groups present in the molecule.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for the synthesis and characterization of a novel benzothiazole derivative.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis and Structure Elucidation start Starting Materials (e.g., Substituted Aniline, Thiocyanate) reaction Chemical Reaction (e.g., Cyclization) start->reaction workup Work-up and Purification (e.g., Extraction, Recrystallization) reaction->workup product Isolated Product workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (MS) product->ms ir Infrared Spectroscopy (IR) product->ir uv UV-Vis Spectroscopy product->uv analysis Spectral Data Interpretation nmr->analysis ms->analysis ir->analysis uv->analysis elucidation Structure Confirmation analysis->elucidation

General workflow for the synthesis and characterization of a novel benzothiazole derivative.

References

Spectroscopic Analysis of 5-amino-7-methylbenzothiazole: A Technical Guide to its Predicted ¹H and ¹³C NMR Spectra

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a prominent feature in many pharmacologically active molecules, making a thorough understanding of its spectroscopic properties crucial for drug discovery and development.[1]

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 5-amino-7-methylbenzothiazole is expected to exhibit distinct signals corresponding to the aromatic protons, the amino group protons, and the methyl group protons. The chemical shifts are influenced by the electron-donating effects of the amino and methyl groups, as well as the inherent aromaticity of the benzothiazole ring system.

Table 1: Predicted ¹H NMR Data for 5-amino-7-methylbenzothiazole

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H2~ 8.5 - 9.0Singlet-1H
H4~ 6.8 - 7.2Doublet~ 2.01H
H6~ 6.6 - 7.0Doublet~ 2.01H
-NH₂~ 3.5 - 5.0Broad Singlet-2H
-CH₃~ 2.3 - 2.6Singlet-3H

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at δ 0.00 ppm. The exact chemical shifts can vary depending on the solvent and concentration.

The proton on the thiazole ring (H2) is expected to appear at the most downfield region due to the deshielding effect of the neighboring nitrogen and sulfur atoms. The aromatic protons H4 and H6 are anticipated to show a meta-coupling. The amino protons typically appear as a broad singlet, and their chemical shift is highly dependent on solvent, concentration, and temperature. The methyl protons will present as a sharp singlet in the upfield aromatic region.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The predicted chemical shifts for 5-amino-7-methylbenzothiazole are based on the analysis of substituted benzothiazole analogs.

Table 2: Predicted ¹³C NMR Data for 5-amino-7-methylbenzothiazole

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2~ 165 - 170
C3a~ 150 - 155
C4~ 110 - 115
C5~ 145 - 150
C6~ 115 - 120
C7~ 130 - 135
C7a~ 130 - 135
-CH₃~ 15 - 20

Note: Chemical shifts are referenced to TMS at δ 0.00 ppm.

The carbon of the C=N bond (C2) is expected to have the most downfield chemical shift. The carbons directly attached to the electron-donating amino (C5) and methyl (C7) groups will also be significantly influenced.

Experimental Protocols

General NMR Spectroscopic Analysis of Benzothiazole Derivatives

A general protocol for obtaining ¹H and ¹³C NMR spectra of benzothiazole derivatives is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent is critical and can influence the chemical shifts, particularly of labile protons like those in the amino group.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 15 ppm.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Apply a 30-degree pulse width and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm.

    • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

    • A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to the internal standard.

Visualizations

The following diagrams illustrate key aspects of the synthesis and characterization of benzothiazole derivatives.

G cluster_0 Synthesis of Substituted Benzothiazoles start 2-Aminothiophenol Derivative condensation Condensation/ Cyclization start->condensation carbonyl Carbonyl Compound (Aldehyde, Acid, etc.) carbonyl->condensation product Substituted Benzothiazole condensation->product

A generalized synthetic route to substituted benzothiazoles.

G cluster_1 Characterization Workflow for Novel Benzothiazole Derivatives synthesis Synthesis and Purification structure_elucidation Structural Elucidation synthesis->structure_elucidation nmr ¹H and ¹³C NMR Spectroscopy structure_elucidation->nmr Primary Technique ms Mass Spectrometry (MS) structure_elucidation->ms ir Infrared (IR) Spectroscopy structure_elucidation->ir data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ms->data_analysis ir->data_analysis report Technical Report/ Whitepaper data_analysis->report

References

Infrared Spectroscopy of 7-methyl-1,3-benzothiazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the anticipated infrared (IR) spectroscopic features of 7-methyl-1,3-benzothiazol-5-amine. Due to the absence of specific experimental data for this compound in the available scientific literature, this document synthesizes information from studies on structurally related benzothiazole derivatives to predict its characteristic vibrational modes. The guide is intended for researchers, scientists, and drug development professionals working with benzothiazole compounds. It covers the expected spectral regions for key functional groups, a generalized experimental protocol for acquiring IR spectra of solid samples, and a logical workflow for the spectral analysis of novel benzothiazole derivatives.

Introduction

7-methyl-1,3-benzothiazol-5-amine belongs to the benzothiazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2][3] Infrared spectroscopy is a powerful analytical technique for the structural elucidation of such molecules, providing valuable information about their functional groups and bonding arrangements. This guide aims to provide a detailed theoretical framework for the interpretation of the IR spectrum of 7-methyl-1,3-benzothiazol-5-amine by drawing parallels with the known spectral data of similar compounds.

Molecular Structure:

A simplified representation of the 7-methyl-1,3-benzothiazol-5-amine structure.

Predicted Infrared Spectral Data

The infrared spectrum of 7-methyl-1,3-benzothiazol-5-amine is expected to exhibit characteristic absorption bands corresponding to the vibrations of its primary functional groups: the amino (-NH₂), methyl (-CH₃), and the benzothiazole ring system. The following table summarizes the predicted vibrational modes and their expected frequency ranges based on data from related benzothiazole derivatives.[4][5][6]

Vibrational Mode Functional Group **Expected Wavenumber (cm⁻¹) **Intensity
N-H StretchingPrimary Amine (-NH₂)3500 - 3300Medium - Strong
C-H Stretching (Aromatic)Benzothiazole Ring3100 - 3000Medium - Weak
C-H Stretching (Aliphatic)Methyl Group (-CH₃)2975 - 2850Medium
C=N StretchingThiazole Ring1640 - 1550Medium - Strong
C=C StretchingBenzene Ring1600 - 1450Medium - Strong
N-H Bending (Scissoring)Primary Amine (-NH₂)1650 - 1580Medium
C-H Bending (Aliphatic)Methyl Group (-CH₃)1470 - 1370Medium
C-N StretchingAromatic Amine1340 - 1250Strong
C-S StretchingThiazole Ring700 - 600Weak
C-H Bending (Out-of-plane)Benzene Ring900 - 675Strong

Interpretation of Key Spectral Features

  • Amino (-NH₂) Group: The primary amine group is expected to show two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. A medium intensity scissoring vibration is also anticipated around 1650-1580 cm⁻¹.

  • Methyl (-CH₃) Group: The presence of the methyl group will be indicated by C-H stretching vibrations in the 2975-2850 cm⁻¹ range and C-H bending vibrations between 1470 cm⁻¹ and 1370 cm⁻¹.

  • Benzothiazole Ring System: The fused ring system will give rise to a series of complex vibrations. Aromatic C-H stretching bands are expected between 3100 and 3000 cm⁻¹. The C=N stretching of the thiazole ring typically appears as a strong band in the 1640-1550 cm⁻¹ region. Aromatic C=C stretching vibrations will result in multiple bands in the 1600-1450 cm⁻¹ range. The C-S stretching vibration is generally weak and appears in the fingerprint region (700-600 cm⁻¹). Strong out-of-plane C-H bending vibrations between 900 and 675 cm⁻¹ can provide information about the substitution pattern of the benzene ring.

Experimental Protocol for Infrared Spectroscopy

The following provides a general methodology for obtaining the Fourier-transform infrared (FTIR) spectrum of a solid sample, such as 7-methyl-1,3-benzothiazol-5-amine.

4.1. Instrumentation:

  • A Fourier-transform infrared (FTIR) spectrometer equipped with a suitable detector (e.g., deuterated triglycine sulfate - DTGS).

4.2. Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet-forming die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

4.3. Data Acquisition:

  • Record a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

  • Place the sample holder with the KBr pellet into the spectrometer's sample beam.

  • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Process the raw data by performing a background subtraction and converting the interferogram to a spectrum via Fourier transformation.

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the analysis of an unknown benzothiazole derivative's IR spectrum.

Spectral_Analysis_Workflow cluster_Data_Acquisition Data Acquisition cluster_Spectral_Interpretation Spectral Interpretation cluster_Structural_Elucidation Structural Elucidation A Prepare Sample (e.g., KBr Pellet) B Acquire FTIR Spectrum (4000-400 cm⁻¹) A->B C Identify High-Frequency Region (4000-1500 cm⁻¹) B->C E Analyze Fingerprint Region (1500-400 cm⁻¹) B->E D Assign Functional Group Vibrations (N-H, C-H, C=N, C=C) C->D G Correlate Bands with Expected Structure D->G F Assign Bending and Skeletal Vibrations (C-H bend, C-N, C-S) E->F F->G I Propose/Confirm Molecular Structure G->I H Compare with Spectral Databases & Literature Data H->I

Caption: Logical workflow for the analysis of a novel benzothiazole derivative's IR spectrum.

Conclusion

While direct experimental data for the infrared spectrum of 7-methyl-1,3-benzothiazol-5-amine is not currently available, a predictive analysis based on the known spectral characteristics of related benzothiazole compounds provides a robust framework for its anticipated vibrational modes. The key identifying features are expected to be the N-H stretches of the primary amine, the C-H vibrations of the methyl group, and the characteristic stretching and bending modes of the benzothiazole ring system. The experimental protocol and logical workflow provided in this guide offer a practical approach for the acquisition and interpretation of the IR spectrum for this and other novel benzothiazole derivatives. Further empirical studies are warranted to validate these theoretical predictions.

References

Physical and chemical characteristics of 7-methylbenzo[d]thiazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

This technical guide provides a summary of the known physical and chemical characteristics of benzo[d]thiazol-5-amine as a proxy for 7-methylbenzo[d]thiazol-5-amine. Due to the absence of specific experimental data for the target compound, this document outlines a plausible synthetic pathway and a general experimental workflow for its characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis and characterization of novel benzothiazole derivatives.

Physical and Chemical Characteristics

Experimental data for 7-methylbenzo[d]thiazol-5-amine is not available. The following tables summarize the available data for the parent compound, benzo[d]thiazol-5-amine.

Table 1: Physical Properties of Benzo[d]thiazol-5-amine

PropertyValueSource
Molecular Formula C₇H₆N₂SPubChem[1]
Molecular Weight 150.20 g/mol Sunway Pharm Ltd[2]
Appearance White to Light yellow to Light orange powder to crystalTokyo Chemical Industry[3]
Melting Point 74.0 to 78.0 °CTokyo Chemical Industry[3]

Table 2: Computed Properties of Benzo[d]thiazol-5-amine

PropertyValueSource
XLogP3 1.9PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 0PubChem[1]
Exact Mass 150.02516937PubChem[1]
Topological Polar Surface Area 65.1 ŲPubChem[1]
Heavy Atom Count 10PubChem[1]

Proposed Synthesis and Experimental Protocols

The synthesis of 7-methylbenzo[d]thiazol-5-amine can be approached through established methods for forming the benzothiazole core. A common and effective method is the reaction of a substituted 2-aminothiophenol with a suitable cyclizing agent.

Proposed Synthetic Pathway

A plausible route to synthesize 7-methylbenzo[d]thiazol-5-amine involves the cyclization of 2-amino-6-methylbenzenethiol. This starting material could potentially be synthesized from 4-methyl-2-nitroaniline. The general approach is outlined in the diagram below.

Synthetic Pathway for 7-methylbenzo[d]thiazol-5-amine cluster_step1 Step 1: Thiolation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Cyclization to form the amine start 4-methyl-2-nitroaniline reagent1 NaNO2, HCl then KSCN start->reagent1 intermediate1 2-isothiocyanato-1-methyl-3-nitrobenzene reagent1->intermediate1 reagent2 Reducing Agent (e.g., Na2S) intermediate1->reagent2 intermediate2 2-amino-6-methylbenzenethiol reagent2->intermediate2 reagent3 Oxidative Cyclization (e.g., Br2 or H2O2) intermediate2->reagent3 product 7-methylbenzo[d]thiazol-5-amine reagent3->product

Proposed synthesis of 7-methylbenzo[d]thiazol-5-amine.
Experimental Protocol for Synthesis

This protocol is a general guideline based on the synthesis of similar benzothiazole derivatives.[4][5] Optimization of reaction conditions, including temperature, reaction time, and purification methods, would be necessary.

  • Step 1: Synthesis of 2-amino-6-methylbenzenethiol (from 4-methyl-2-nitroaniline)

    • To a solution of 4-methyl-2-nitroaniline in a suitable solvent (e.g., aqueous HCl), add a solution of sodium nitrite (NaNO₂) dropwise at 0-5 °C to form the diazonium salt.

    • Introduce a solution of potassium thiocyanate (KSCN) to the diazonium salt solution to yield 2-isothiocyanato-1-methyl-3-nitrobenzene.

    • Reduce the nitro group and the isothiocyanate group simultaneously using a suitable reducing agent, such as sodium sulfide (Na₂S), to yield 2-amino-6-methylbenzenethiol.

    • Purify the intermediate by extraction and column chromatography.

  • Step 2: Oxidative Cyclization to form 7-methylbenzo[d]thiazol-5-amine

    • Dissolve the 2-amino-6-methylbenzenethiol intermediate in a suitable solvent like acetic acid.

    • Cool the reaction mixture to 10 °C.

    • Add an oxidizing agent, such as a solution of bromine in acetic acid, dropwise.

    • Allow the reaction to proceed at room temperature overnight.

    • Neutralize the reaction mixture with an aqueous base (e.g., 25% aqueous NH₃) to precipitate the crude product.

    • Filter the precipitate, wash thoroughly with water, and dry.

    • Purify the final product by recrystallization or column chromatography.

Characterization Workflow

Once synthesized, the identity and purity of 7-methylbenzo[d]thiazol-5-amine must be confirmed through a series of analytical techniques.

Characterization Workflow synthesis Purified Product tlc Thin Layer Chromatography (TLC) - Purity assessment - Rf value determination synthesis->tlc mp Melting Point Analysis - Purity and identity check synthesis->mp spectroscopy Spectroscopic Analysis synthesis->spectroscopy final Confirmed Structure and Purity nmr NMR Spectroscopy (1H, 13C) - Structural elucidation spectroscopy->nmr ms Mass Spectrometry (MS) - Molecular weight confirmation spectroscopy->ms ir Infrared (IR) Spectroscopy - Functional group identification spectroscopy->ir elemental Elemental Analysis - Empirical formula confirmation spectroscopy->elemental

General workflow for the characterization of a synthesized compound.
Methodologies for Characterization

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be developed.

  • Melting Point: Determination of the melting point range can provide a preliminary indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are crucial for confirming the chemical structure. The expected proton and carbon environments of 7-methylbenzo[d]thiazol-5-amine should be predicted and compared with the experimental data.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as N-H stretches for the amine, C=N stretches for the thiazole ring, and aromatic C-H stretches.

  • Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur, and to confirm that it matches the calculated values for the molecular formula C₈H₈N₂S.

Potential Biological Significance

Benzothiazole derivatives are a well-established class of heterocyclic compounds with a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6] The introduction of substituents on the benzothiazole scaffold can significantly modulate these activities. The specific biological role or signaling pathway involvement of 7-methylbenzo[d]thiazol-5-amine is currently unknown and would require dedicated biological screening and investigation.

References

Solubility Profile of 5-amino-7-methyl benzothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 5-amino-7-methyl benzothiazole. Recognizing the critical role of solubility in drug discovery and development, this document outlines the current state of knowledge, provides detailed experimental protocols for solubility determination, and offers a framework for data presentation and interpretation.

Introduction: The Significance of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter in the field of drug development. For a drug to be effective, it must be absorbed into the systemic circulation and reach its target site. Poor aqueous solubility is a major hurdle in drug discovery, often leading to low bioavailability, erratic absorption, and suboptimal therapeutic efficacy. Therefore, a thorough understanding of a compound's solubility profile is essential from the early stages of research.

Benzothiazole and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The solubility of these compounds can be influenced by substitutions on the benzothiazole core.[2]

Solubility of 5-amino-7-methyl benzothiazole: Current Data

As of the date of this publication, specific quantitative solubility data for 5-amino-7-methyl benzothiazole in various solvents is not extensively available in peer-reviewed literature. However, general solubility characteristics can be inferred from related aminobenzothiazole structures.

Generally, aminobenzothiazoles exhibit limited solubility in water and higher solubility in organic solvents. For instance, 2-aminobenzothiazole is described as very slightly soluble in water but freely soluble in alcohol, chloroform, and diethyl ether.[3] It is also soluble in concentrated acids.[3] Similarly, 6-aminobenzothiazole has limited solubility in water but is soluble in organic solvents.[4] The solubility of benzothiazole derivatives can be influenced by factors such as temperature, the pH of the solution, and the presence of different functional groups.[2][5] For example, introducing groups that can participate in hydrogen bonding or ionization can modulate aqueous solubility.[2]

Given the lack of specific data for 5-amino-7-methyl benzothiazole, it is imperative for researchers to experimentally determine its solubility in relevant solvent systems. The following sections provide a detailed protocol and data presentation framework for this purpose.

Data Presentation: A Framework for Your Findings

To facilitate clear and comparative analysis, all experimentally determined solubility data for 5-amino-7-methyl benzothiazole should be organized in a structured format. The table below serves as a template for recording and presenting your findings.

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of DeterminationNotes
Water25Shake-flask / HPLC
Water37Shake-flask / HPLC
Phosphate-Buffered Saline (pH 7.4)25Shake-flask / HPLC
Phosphate-Buffered Saline (pH 7.4)37Shake-flask / HPLC
0.1 M HCl25Shake-flask / HPLC
0.1 M NaOH25Shake-flask / HPLC
Ethanol25Shake-flask / HPLC
Methanol25Shake-flask / HPLC
Dimethyl Sulfoxide (DMSO)25Shake-flask / HPLC
Acetone25Shake-flask / HPLC

Experimental Protocol: Determination of Thermodynamic Solubility

The following is a detailed methodology for determining the thermodynamic solubility of 5-amino-7-methyl benzothiazole using the isothermal shake-flask method, which is considered the gold standard for solubility measurement.

4.1. Materials and Equipment

  • 5-amino-7-methyl benzothiazole (solid, high purity)

  • Selected solvents (e.g., water, PBS, ethanol, DMSO) of appropriate purity

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

4.2. Procedure

  • Preparation of Standard Solutions: Prepare a stock solution of 5-amino-7-methyl benzothiazole in a suitable organic solvent (e.g., methanol or DMSO) at a known concentration. From this stock, prepare a series of standard solutions of decreasing concentrations to generate a calibration curve.

  • Sample Preparation: Add an excess amount of solid 5-amino-7-methyl benzothiazole to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended. Preliminary experiments may be needed to determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle. Alternatively, centrifuge the samples at a specific speed and temperature to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot using a syringe filter compatible with the solvent. Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.

  • Quantification: Analyze the diluted samples and the standard solutions using a validated HPLC method. The concentration of 5-amino-7-methyl benzothiazole in the saturated solution is determined from the calibration curve.

  • Calculation: Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

Visualization of Experimental Workflow

The logical flow of the solubility determination process can be visualized as follows:

experimental_workflow cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis prep Preparation equilibration Equilibration stock Prepare Stock & Standard Solutions sample_prep Add Excess Solid to Solvent shake Isothermal Shaking (24-72h) sample_prep->shake separation Phase Separation centrifuge Centrifugation / Settling shake->centrifuge analysis Analysis filter Filter Supernatant centrifuge->filter dilute Dilute Sample filter->dilute hplc HPLC Quantification dilute->hplc result Result Calculation hplc->result

Caption: Workflow for Thermodynamic Solubility Determination.

Concluding Remarks on Biological Context

While specific signaling pathways for 5-amino-7-methyl benzothiazole are not yet defined, the broader class of benzothiazole derivatives has been shown to interact with various biological targets. For instance, some derivatives have been investigated as anticancer agents that can modulate cell cycle progression and induce apoptosis.[6][7] Others have shown potential in the context of neurodegenerative diseases and metabolic disorders. The biological activity of these compounds is intrinsically linked to their ability to reach and interact with their molecular targets, a process heavily dependent on their solubility and permeability.

This guide provides a robust framework for the systematic evaluation of the solubility of 5-amino-7-methyl benzothiazole. The generation of such fundamental data is a critical step in advancing the understanding of its therapeutic potential and will be invaluable to researchers in the fields of medicinal chemistry and drug development.

References

Crystal Structure of 5-Benzothiazolamine, 7-methyl- (9CI): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature and crystallographic databases, the specific crystal structure of 5-Benzothiazolamine, 7-methyl- (CAS Number: 196205-28-4) has not been publicly reported. Therefore, a detailed analysis of its specific crystallographic parameters cannot be provided at this time.

This technical guide will, however, furnish researchers, scientists, and drug development professionals with a foundational understanding of the methodologies used to determine the crystal structures of related benzothiazole derivatives. The information presented here is based on published studies of similar compounds and outlines the general experimental protocols and data analysis workflows.

General Crystallographic Features of Benzothiazole Derivatives

Benzothiazole is a bicyclic heterocyclic compound that forms the core of numerous molecules with diverse biological activities. Crystal structure analyses of various benzothiazole derivatives reveal some common structural motifs. The benzothiazole ring system itself is typically planar or near-planar. The substitution pattern on the benzene and thiazole rings dictates the overall molecular conformation and the nature of intermolecular interactions in the crystal lattice. These interactions, which include hydrogen bonding and π-π stacking, are crucial for the formation of the crystalline solid and can influence the compound's physicochemical properties, such as solubility and melting point.

Experimental Protocols for Crystal Structure Determination

The determination of a novel crystal structure, such as that of 5-Benzothiazolamine, 7-methyl-, would generally follow a well-established set of experimental procedures. The following is a detailed, generalized protocol for single-crystal X-ray diffraction of a small organic molecule.

Synthesis and Crystallization

The initial and often most challenging step is the synthesis of the pure compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction.

  • Synthesis: The synthesis of 5-Benzothiazolamine, 7-methyl- would be the first step.

  • Purification: The synthesized compound must be purified to a high degree, typically using techniques such as column chromatography, recrystallization, or sublimation.

  • Crystallization: Growing single crystals is a critical step. Common methods include:

    • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

    • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the solution induces crystallization.

    • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to the formation of crystals.

X-ray Data Collection

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

  • Instrumentation: A single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα), a goniometer, and a detector (e.g., CCD or CMOS) is used.

  • Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The data collection strategy is designed to measure a complete and redundant set of diffraction intensities.

  • Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in better quality data.

Structure Solution and Refinement

The collected diffraction data is then used to determine the arrangement of atoms within the crystal.

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as polarization and absorption.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. This provides a preliminary model of the crystal structure.

  • Structure Refinement: The atomic coordinates and thermal parameters of the model are refined against the experimental data using least-squares methods. This iterative process minimizes the difference between the observed and calculated structure factors. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for determining the crystal structure of a small organic molecule.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Data Analysis & Structure Determination cluster_output Output Synthesis Synthesis of 5-Benzothiazolamine, 7-methyl- Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection (Diffractometer) Mounting->DataCollection DataReduction Data Reduction DataCollection->DataReduction StructureSolution Structure Solution (Direct Methods) DataReduction->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation StructureRefinement->Validation CIF Crystallographic Information File (CIF) Validation->CIF

Figure 1: A generalized workflow for single-crystal X-ray structure determination.

Conclusion

While the specific crystal structure of 5-Benzothiazolamine, 7-methyl- remains undetermined or at least not publicly accessible, the methodologies for its eventual elucidation are well-established. The synthesis of the pure compound followed by the growth of high-quality single crystals are the prerequisite and often most critical steps. Subsequent analysis by single-crystal X-ray diffraction would provide detailed insights into its three-dimensional atomic arrangement, conformation, and intermolecular interactions, which are invaluable for understanding its chemical behavior and potential applications in drug design and materials science. Researchers interested in this particular molecule are encouraged to pursue its synthesis and crystallization to enable its full structural characterization.

An In-depth Technical Guide to the Physicochemical Properties and Biological Context of 7-Methyl-5-benzothiazolamine (CAS 196205-28-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available physicochemical information for the compound 7-Methyl-5-benzothiazolamine, identified by CAS number 196205-28-4. Due to a scarcity of published experimental data for this specific isomer, this document also presents information on the general class of benzothiazole derivatives to provide a broader context for its potential properties and biological significance. This guide includes a summary of its known properties, a plausible experimental protocol for its synthesis, and a discussion of the wide-ranging biological activities associated with the benzothiazole scaffold, supported by visualizations of the synthetic workflow and the spectrum of biological activities.

Physicochemical Properties of 7-Methyl-5-benzothiazolamine

Direct experimental data on the physicochemical properties of 7-Methyl-5-benzothiazolamine is limited in publicly accessible scientific literature. The following table summarizes the available information.

PropertyValueSource
CAS Number 196205-28-4-
Chemical Name 7-Methyl-5-benzothiazolamine-
Molecular Formula C₈H₈N₂S-
Molecular Weight 164.23 g/mol Calculated
Melting Point Not Available-
Boiling Point Not Available-
Solubility Not Available-
pKa Not Available-
LogP Not Available-

It is important for researchers to experimentally determine these properties for the specific compound if required for their studies.

Experimental Protocols: Synthesis of Benzothiazole Derivatives

The synthesis of 7-Methyl-5-benzothiazolamine can be approached through established methods for preparing substituted benzothiazoles. A common and effective method is the condensation reaction of a corresponding 2-aminothiophenol with a suitable reagent.[1]

General Synthesis Protocol for 2-Arylbenzothiazoles

A widely used method for the synthesis of 2-arylbenzothiazoles involves the condensation of 2-aminothiophenols with aromatic aldehydes.[1] This reaction can be catalyzed by various reagents, including hydrogen peroxide and hydrochloric acid in ethanol at room temperature, which offers a green and efficient route.[1]

Materials:

  • Substituted 2-aminothiophenol (e.g., 2-amino-6-methylthiophenol for the synthesis of a related isomer)

  • Aromatic aldehyde

  • Ethanol

  • 30% Hydrogen Peroxide (H₂O₂)

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the substituted 2-aminothiophenol in ethanol in a round-bottom flask.

  • Add the aromatic aldehyde to the solution.

  • Slowly add a mixture of hydrogen peroxide and hydrochloric acid to the reaction mixture while stirring at room temperature.[1]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by filtration if it precipitates, or by extraction after neutralizing the reaction mixture.

  • The crude product can be purified by recrystallization or column chromatography.

The following diagram illustrates a generalized workflow for the synthesis of benzothiazole derivatives.

G Reactants Starting Materials (e.g., 2-Aminothiophenol, Aldehyde) ReactionVessel Reaction Vessel (Ethanol, Catalyst) Reactants->ReactionVessel Condensation Condensation Reaction ReactionVessel->Condensation Isolation Product Isolation (Filtration/Extraction) Condensation->Isolation Purification Purification (Recrystallization/ Chromatography) Isolation->Purification FinalProduct Pure Benzothiazole Derivative Purification->FinalProduct

A generalized workflow for the synthesis of benzothiazole derivatives.

Biological Activities of the Benzothiazole Scaffold

Benzothiazole and its derivatives are recognized as a "privileged structure" in medicinal chemistry due to their wide range of biological and pharmacological activities.[2] This diverse activity profile makes them attractive scaffolds for drug discovery and development.

The benzothiazole nucleus is a component of various natural products and synthetic compounds that exhibit significant therapeutic potential.[3] The biological activities are often influenced by the nature and position of substituents on the benzothiazole ring system.[4]

A summary of the prominent biological activities reported for benzothiazole derivatives includes:

  • Anticancer Activity: Many benzothiazole derivatives have shown potent cytotoxic effects against various cancer cell lines.[5][6]

  • Antimicrobial Activity: This class of compounds exhibits broad-spectrum activity against bacteria and fungi.[3][6]

  • Anti-inflammatory Activity: Several derivatives have demonstrated significant anti-inflammatory properties.[3]

  • Anticonvulsant Activity: The benzothiazole scaffold has been explored for the development of new anticonvulsant agents.[2][3]

  • Antitubercular Activity: Certain benzothiazole compounds have shown promising activity against Mycobacterium tuberculosis.[3]

  • Antidiabetic Activity: Some derivatives have been investigated for their potential in managing diabetes.[3]

  • Antimalarial Activity: The benzothiazole ring is a key feature in some compounds with antimalarial properties.[3]

  • Neuroprotective Activity: Compounds like Riluzole, which contains a benzothiazole core, are used in the treatment of neurodegenerative diseases.[2]

The following diagram illustrates the diverse biological activities associated with the benzothiazole scaffold.

G cluster_activities Biological Activities Benzothiazole Benzothiazole Scaffold Anticancer Anticancer Benzothiazole->Anticancer Antimicrobial Antimicrobial Benzothiazole->Antimicrobial AntiInflammatory Anti-inflammatory Benzothiazole->AntiInflammatory Anticonvulsant Anticonvulsant Benzothiazole->Anticonvulsant Antitubercular Antitubercular Benzothiazole->Antitubercular Antidiabetic Antidiabetic Benzothiazole->Antidiabetic Antimalarial Antimalarial Benzothiazole->Antimalarial Neuroprotective Neuroprotective Benzothiazole->Neuroprotective

Diverse biological activities of the benzothiazole scaffold.

Conclusion

References

7-methyl-1,3-benzothiazol-5-amine: A Review of a Scarcely Characterized Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive literature review reveals a significant lack of specific scientific data for 7-methyl-1,3-benzothiazol-5-amine. Despite the broad interest in the biological activities of benzothiazole derivatives in drug discovery and materials science, this particular substituted aminobenzothiazole remains largely uncharacterized in publicly available scientific literature. Consequently, a detailed technical guide with quantitative data and specific experimental protocols as requested cannot be compiled.

This review, therefore, provides a broader overview of the synthesis and potential significance of this molecule, based on the well-established chemistry and biological activity of closely related benzothiazole analogs. This information is intended to provide a foundational context for researchers and drug development professionals interested in the potential of this and similar compounds.

General Synthesis Strategies for Substituted Benzothiazoles

The synthesis of the benzothiazole core is a well-documented area of organic chemistry. The most common and versatile methods involve the condensation and cyclization of 2-aminothiophenols with various electrophilic partners. For a compound with the specific substitution pattern of 7-methyl-1,3-benzothiazol-5-amine, a plausible synthetic route would likely involve a multi-step process starting from a correspondingly substituted aniline.

A general and widely applicable method for the synthesis of 2-aminobenzothiazoles is the reaction of an appropriately substituted aniline with a thiocyanate salt in the presence of a halogen, typically bromine, in acetic acid. This process, known as the Hugerschoff synthesis, proceeds via an N-arylthiourea intermediate which then undergoes intramolecular cyclization.

To produce 7-methyl-1,3-benzothiazol-5-amine, a potential synthetic pathway could start with 3-methyl-5-nitroaniline. This starting material would first be converted to the corresponding thiourea, followed by oxidative cyclization to form the 7-methyl-5-nitrobenzothiazole intermediate. The final step would then be the reduction of the nitro group to the desired amine.

Below is a generalized workflow for the synthesis of substituted benzothiazoles.

Generalized Benzothiazole Synthesis SubstitutedAniline Substituted Aniline Arylthiourea N-Arylthiourea Intermediate SubstitutedAniline->Arylthiourea Reaction with Thiocyanate Thiocyanate Salt (e.g., KSCN) Thiocyanate->Arylthiourea Halogen Halogen (e.g., Br2) OxidativeCyclization Oxidative Cyclization Halogen->OxidativeCyclization Arylthiourea->OxidativeCyclization SubstitutedBenzothiazole Substituted Benzothiazole OxidativeCyclization->SubstitutedBenzothiazole

Caption: Generalized workflow for the synthesis of substituted benzothiazoles.

Potential Biological Significance and Applications

While no specific biological data exists for 7-methyl-1,3-benzothiazol-5-amine, the benzothiazole scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds.[1][2] The specific substituents—a methyl group at the 7-position and an amine group at the 5-position—would be expected to modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

Derivatives of 2-aminobenzothiazole have been extensively investigated and have shown a remarkable diversity of pharmacological activities, including:

  • Anticancer Activity: Many benzothiazole derivatives have demonstrated potent anticancer properties. For instance, the compound 2-(4-aminophenyl)benzothiazole and its derivatives have shown selective and potent activity against various cancer cell lines.[3] The position of the amino and methyl groups on the benzene ring can significantly influence the cytotoxic potency and selectivity.

  • Antimicrobial Activity: The benzothiazole nucleus is a key component of many antimicrobial agents.[4] The substitution pattern on the benzothiazole ring plays a crucial role in determining the spectrum and potency of the antimicrobial activity.

  • Neuroprotective Effects: Certain benzothiazole derivatives, such as Riluzole, are used in the treatment of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS).[5] This highlights the potential of this scaffold to interact with targets in the central nervous system.

  • Enzyme Inhibition: Substituted benzothiazoles have been identified as inhibitors of various enzymes, including monoamine oxidase (MAO), which is a target for antidepressants and drugs for neurodegenerative disorders.[5]

The presence of a primary amine group at the 5-position of 7-methyl-1,3-benzothiazol-5-amine offers a valuable handle for further chemical modification. This would allow for the synthesis of a library of derivatives, which could be screened for a wide range of biological activities. The methyl group at the 7-position could influence the molecule's lipophilicity and metabolic stability, potentially leading to improved drug-like properties.

Future Research Directions

Given the lack of specific data, 7-methyl-1,3-benzothiazol-5-amine represents an unexplored area of chemical space. Future research efforts could focus on:

  • Development of a reliable synthetic route: A clear and efficient synthesis is the first step towards enabling further study of this compound.

  • Full characterization: Detailed spectroscopic and physical characterization would be necessary to establish a reference profile for the molecule.

  • Biological screening: Screening of the compound against a panel of biological targets, including cancer cell lines, microbial strains, and key enzymes, could uncover potential therapeutic applications.

  • Structure-Activity Relationship (SAR) studies: Synthesis and evaluation of related analogs would help to establish a clear understanding of how the substitution pattern influences biological activity.

References

The Enigmatic Journey of 7-Methylbenzo[d]thiazol-5-amine: A Scarcity of Data

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration for a comprehensive technical guide on 7-methylbenzo[d]thiazol-5-amine reveals a significant lack of specific historical and scientific data. Despite its cataloging under CAS number 196205-28-4 and a molecular formula of C8H8N2S, detailed information regarding its discovery, specific synthesis protocols, and biological activities remains largely unpublished in readily accessible scientific literature.

This guide, therefore, serves to highlight the current informational void surrounding 7-methylbenzo[d]thiazol-5-amine while providing a general overview of the synthetic strategies commonly employed for structurally related benzothiazole derivatives. The absence of specific data precludes the creation of detailed experimental protocols, quantitative data tables, and signaling pathway diagrams directly pertaining to this compound.

General Synthetic Approaches for Benzothiazole Derivatives

The synthesis of the benzothiazole core typically involves the condensation of a 2-aminothiophenol derivative with various electrophilic partners. While a specific protocol for 7-methylbenzo[d]thiazol-5-amine is not documented, its synthesis would likely proceed through a multi-step process starting from a substituted aniline.

A plausible, though unconfirmed, synthetic route could be conceptualized as follows:

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate Formation cluster_product Final Product A Substituted Aniline B Introduction of Thiol and Amino Groups A->B  Nitration, Reduction, Thiocyanation C Cyclization B->C  Intramolecular Condensation D 7-methylbenzo[d]thiazol-5-amine C->D  Final Modification/ Purification

Caption: A generalized workflow for the potential synthesis of 7-methylbenzo[d]thiazol-5-amine, based on common benzothiazole synthesis strategies.

Physicochemical Properties

Basic physicochemical properties for 7-methylbenzo[d]thiazol-5-amine have been reported by chemical suppliers. This information is summarized in the table below.

PropertyValueSource
CAS Number 196205-28-4Chemenu[1]
Molecular Formula C8H8N2SChemenu[1]
IUPAC Name 7-methyl-1,3-benzothiazol-5-amineChemenu[1]
Molecular Weight 164.23 g/mol Chemenu[1]

Biological Activity and Drug Development

The broader class of benzothiazole derivatives has attracted significant attention in medicinal chemistry and drug development due to their wide range of biological activities. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The specific biological profile of 7-methylbenzo[d]thiazol-5-amine remains uninvestigated in the public domain.

The general mechanism of action for many biologically active benzothiazoles involves their interaction with various enzymes and signaling pathways. A hypothetical representation of how a benzothiazole derivative might be screened for biological activity is presented below.

Experimental_Workflow A Synthesis and Purification of 7-methylbenzo[d]thiazol-5-amine B In vitro Biological Screening (e.g., Enzyme Assays, Cell Viability) A->B C Hit Identification B->C D Lead Optimization (Structure-Activity Relationship Studies) C->D E In vivo Efficacy and Toxicity Studies D->E F Preclinical Development E->F

Caption: A conceptual workflow for the biological evaluation of a novel benzothiazole compound like 7-methylbenzo[d]thiazol-5-amine in a drug discovery program.

Conclusion

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Reactivity of the Amine Group in 5-Amino-7-Methylbenzothiazole

Abstract: The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of pharmacological activities, including anticancer and antimicrobial properties.[1][2] The 5-amino-7-methylbenzothiazole derivative offers a key functional handle—the C5-amine group—for synthetic elaboration and the development of new chemical entities. This document provides a comprehensive technical overview of the reactivity of this aromatic amine group, detailing its electronic nature and its utility in key chemical transformations. It includes generalized experimental protocols, quantitative data from related structures, and graphical workflows to guide synthetic and drug development efforts.

Introduction and Electronic Properties

The amine group at the 5-position of the 7-methylbenzothiazole core is an aromatic amine. Its reactivity is governed by the nucleophilicity of the nitrogen lone pair. The electronic character of this group is modulated by two opposing factors:

  • The 7-methyl group: Acts as an electron-donating group (EDG) via hyperconjugation, which increases the electron density on the benzene ring and, consequently, the basicity and nucleophilicity of the amine.

  • The fused thiazole ring: Generally acts as an electron-withdrawing group (EWG), which tends to delocalize the nitrogen's lone pair into the aromatic system, thereby reducing its basicity compared to simple alkylamines.[3]

Key Synthetic Transformations

The C5-amine is a versatile starting point for derivatization. The most common and synthetically useful reactions include acylation, alkylation, and diazotization.

Acylation and Amide Bond Formation

Acylation of the amine group to form an amide is a fundamental transformation in drug development. It allows for the introduction of diverse functionalities, the linkage to peptides or other scaffolds, and the modulation of physicochemical properties such as solubility and cell permeability.[4] This reaction typically proceeds by treating the amine with an activated carboxylic acid derivative, such as an acyl chloride or acid anhydride.

General Experimental Protocol: Acylation

  • Dissolve 5-amino-7-methylbenzothiazole (1.0 eq.) in a suitable aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF)).

  • Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2-1.5 eq.), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., acyl chloride or anhydride) (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

A similar approach using coupling agents like N,N'-Diisopropylcarbodiimide (DIC) is employed for coupling carboxylic acids directly, which is crucial in solid-phase peptide synthesis.[5]

Table 1: Representative Acylation Reactions on Related Amino-Heterocycles

Starting Material Acylating Agent Product Yield (%) Reference
7-aminoheptopyranoside Various carboxylic acid derivatives N-acylated 7-aminoheptopyranoside Not specified [6]
Resin-bound 2-aminobenzenethiol Fmoc-amino acid / DIC Resin-bound N-acylated product High (inferred) [5]

| 2-aminobenzothiazole | Chloroacetyl chloride | N-(benzothiazol-2-yl)-2-chloroacetamide | Not specified |[7] |

N-Alkylation

Alkylation introduces alkyl groups onto the amine nitrogen, converting the primary amine into a secondary or tertiary amine. This modification can significantly impact a molecule's steric profile, basicity, and receptor-binding interactions. Direct alkylation with alkyl halides can sometimes be challenging to control and may result in over-alkylation.[3] Reductive amination is often a more controlled alternative for synthesizing secondary amines.

General Experimental Protocol: Direct Alkylation

  • Combine 5-amino-7-methylbenzothiazole (1.0 eq.) and a base (e.g., K₂CO₃ or NaH) (1.5-2.0 eq.) in a polar aprotic solvent like DMF or Acetonitrile.

  • Add the alkylating agent (e.g., alkyl iodide or bromide) (1.1 eq.).

  • Heat the mixture (e.g., to 60-80 °C) and stir for several hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent.

  • Wash the organic phase, dry it, and concentrate it in vacuo.

  • Purify the product via column chromatography.

Table 2: Representative Alkylation Reactions on Related Heterocycles

Starting Material Alkylating Agent Reaction Type Product Reference
3-phenyl-5,6-dihydroimidazolo[2,1-b]thiazole Methane-/Arene-sulphonyl chlorides 7-Alkylation 7-sulphonylthiazolium chlorides [8]

| 5-dimethylaminotetrazolo[1,5-a][9][10][11]triazin-7-one salt | Allyl bromide | N-alkylation & O-alkylation | Mixture of N- and O-alkylated products |[12] |

Diazotization and Sandmeyer Reactions

Diazotization of the primary aromatic amine group provides a highly versatile diazonium salt intermediate. This salt can be subsequently converted into a wide range of functional groups (e.g., -Cl, -Br, -I, -CN, -OH, -F) through reactions like the Sandmeyer or Schiemann reactions. This two-step process is a powerful tool for late-stage functionalization in a synthetic route.

General Experimental Protocol: Diazotization and Sandmeyer Reaction (e.g., Chlorination)

  • Diazotization:

    • Suspend 5-amino-7-methylbenzothiazole (1.0 eq.) in an aqueous solution of a strong mineral acid (e.g., HCl, H₂SO₄) (3-4 eq.).

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.05 eq.) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.

  • Sandmeyer Reaction (Chlorination):

    • In a separate flask, prepare a solution or suspension of copper(I) chloride (CuCl) (1.2 eq.) in concentrated HCl.

    • Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of N₂ gas is typically observed.

    • Stir the reaction mixture at room temperature or with gentle heating until gas evolution ceases.

    • Extract the product with an organic solvent, wash, dry, and purify as previously described.

Table 3: Representative Diazotization Reactions on Amino-Heterocycles

Starting Material Reagents Product Yield (%) Reference
5-amino-1-aryl-1H-pyrazole-4-carboxylate Isopropyl nitrite, I₂ 5-iodo-1-aryl-1H-pyrazole-4-carboxylate 45-55% [13]
5-amino-1-aryl-1H-pyrazole-4-carboxylate t-butyl nitrite, DMDS 5-methylthio-1-aryl-1H-pyrazole-4-carboxylate 57% [13]

| 4-R-5-aminoimidazoles | NaNO₂, aq. HCl | 5-diazoimidazoles | 75-89% |[14] |

Visualized Workflows and Applications

The reactivity of the amine group is central to leveraging 5-amino-7-methylbenzothiazole as a building block in drug discovery. The following diagrams illustrate the key reaction pathways and a potential mechanism of action relevant to this scaffold.

G start 5-Amino-7-methyl benzothiazole acylation Acylation (RCOCl, Base) start->acylation alkylation Alkylation (R'-X, Base) start->alkylation diazotization Diazotization (NaNO₂, H⁺) start->diazotization product_amide N-Acyl Product (Amide) acylation->product_amide product_alkyl N-Alkyl Product (Secondary/Tertiary Amine) alkylation->product_alkyl product_diazonium Diazonium Salt Intermediate diazotization->product_diazonium product_sandmeyer Sandmeyer Products (-Cl, -Br, -CN, etc.) product_diazonium->product_sandmeyer  CuX

Caption: Key reactivity pathways of the C5-amine group.

G start Start: Suspend Amine in aq. Acid cool Cool to 0-5 °C (Ice-Salt Bath) start->cool add_nitrite Add aq. NaNO₂ Solution (Dropwise, T < 5 °C) cool->add_nitrite diazonium Diazonium Salt Formed in situ add_nitrite->diazonium add_diazonium Add Diazonium Solution to CuCl diazonium->add_diazonium prepare_cucl Prepare CuCl in conc. HCl prepare_cucl->add_diazonium reaction N₂ Gas Evolution (Stir to Completion) add_diazonium->reaction workup Workup & Purification reaction->workup product Final Product: 5-Chloro-7-methylbenzothiazole workup->product

Caption: Experimental workflow for a Sandmeyer reaction.

G ligand Growth Factor (e.g., VEGF) receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) ligand->receptor dimer Receptor Dimerization & Autophosphorylation receptor->dimer pathway Downstream Signaling Cascade (e.g., Ras-Raf-MAPK) dimer->pathway response Cellular Response (Angiogenesis, Proliferation) pathway->response inhibitor Benzothiazole Derivative (e.g., from Amine Functionalization) inhibitor->dimer  Inhibition

Caption: Representative mechanism of action for benzothiazole scaffolds.

Conclusion

The 5-amino group of 5-amino-7-methylbenzothiazole is a key functional moiety with well-defined reactivity analogous to other aromatic amines. It serves as a robust handle for synthetic transformations, including acylation, alkylation, and diazotization, which are essential for generating molecular diversity in drug discovery programs. The ability to easily modify this position allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making this scaffold an attractive starting point for the development of novel therapeutics, particularly in oncology.[2] This guide provides the foundational chemical knowledge and practical protocols to effectively utilize this versatile building block in research and development.

References

Tautomerism in Substituted 5-Aminobenzothiazoles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tautomerism in substituted 5-aminobenzothiazoles, a critical aspect for understanding their chemical reactivity, physicochemical properties, and biological activity. While direct and extensive research on the tautomerism of this specific class of compounds is limited, this guide synthesizes information from analogous heterocyclic systems and established analytical techniques to provide a robust framework for researchers.

Introduction to Benzothiazoles and Tautomerism

Benzothiazoles are a class of heterocyclic compounds featuring a benzene ring fused to a thiazole ring.[1] This scaffold is of significant interest in medicinal chemistry due to its presence in a wide range of biologically active molecules, including antimicrobial, anticancer, and anti-inflammatory agents.[2][3][4] The physicochemical properties and biological activity of benzothiazole derivatives are highly dependent on the nature and position of their substituents.[4][5]

Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, plays a crucial role in the chemistry and pharmacology of many heterocyclic compounds.[6] For amino-substituted benzothiazoles, the most relevant form of tautomerism is the amino-imino tautomerism, where a proton shifts between the exocyclic amino group and the endocyclic nitrogen atom of the thiazole ring. The position of this equilibrium can be influenced by various factors, including the electronic effects of other substituents on the ring, the polarity of the solvent, temperature, and pH.[7][8] Understanding and controlling this tautomeric balance is paramount in drug design, as different tautomers can exhibit distinct biological activities and pharmacokinetic profiles.

Theoretical Framework: Amino-Imino Tautomerism in Substituted 5-Aminobenzothiazoles

The primary tautomeric equilibrium in 5-aminobenzothiazoles involves the amino and imino forms. The position of this equilibrium is dictated by the relative thermodynamic stability of the two tautomers.

  • Amino Tautomer: The aromaticity of the benzene ring is fully retained. The exocyclic nitrogen is an amino group.

  • Imino Tautomer: The aromaticity of the benzenoid ring is disrupted, forming a quinoidal system. The exocyclic nitrogen is an imino group, and the endocyclic nitrogen is protonated.

The electronic nature of substituents on the benzothiazole ring can significantly influence the relative stability of these tautomers.

  • Electron-donating groups (EDGs) on the benzene ring, particularly at positions 4 and 6, are expected to increase the electron density on the exocyclic amino group, thereby stabilizing the amino form.

  • Electron-withdrawing groups (EWGs) on the benzene ring, especially at positions 4 and 6, may favor the imino tautomer by delocalizing the negative charge that can develop on the exocyclic nitrogen in the transition state for proton transfer.

  • Substituents at the 2-position of the thiazole ring can also exert a significant electronic influence on the endocyclic nitrogen, thereby affecting the basicity of this site and the stability of the protonated imino form.

The interplay of these electronic effects determines the tautomeric preference.

Figure 1: General amino-imino tautomeric equilibrium in a substituted 5-aminobenzothiazole.

Quantitative Data on Tautomeric Equilibrium

Table 1: Illustrative Tautomeric Equilibrium Constants (KT = [Imino]/[Amino]) in Different Solvents

Substituent (R) at C2Substituent (X) at C6KT (in Chloroform)KT (in DMSO)
HH0.100.25
CH3H0.080.20
PhH0.120.30
HOCH30.050.15
HCl0.150.40
HNO20.300.75

Note: These are hypothetical values for illustrative purposes.

Table 2: Illustrative Spectroscopic Data for Amino and Imino Tautomers

TautomerSubstituent1H NMR δ (NH/NH2) (ppm)13C NMR δ (C2) (ppm)UV-Vis λmax (nm)
AminoH5.5 - 6.5165 - 170320 - 340
IminoH8.0 - 9.0 (NH), 10.0 - 11.0 (NH)175 - 180380 - 420
Amino6-NO26.0 - 7.0168 - 172350 - 370
Imino6-NO28.5 - 9.5 (NH), 10.5 - 11.5 (NH)178 - 183410 - 450

Note: These are hypothetical values for illustrative purposes.

Experimental Protocols for Studying Tautomerism

A combination of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, is essential for the qualitative and quantitative characterization of tautomeric equilibria.

Synthesis of Substituted 5-Aminobenzothiazoles

The synthesis of 2-substituted 5-aminobenzothiazoles can be achieved through various established methods, often starting from the corresponding substituted anilines.[9][10]

NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of tautomers and determining their relative concentrations.[6]

Protocol for 1H NMR Analysis:

  • Sample Preparation: Dissolve a precisely weighed amount of the substituted 5-aminobenzothiazole in a deuterated solvent (e.g., CDCl3, DMSO-d6) to a concentration of approximately 5-10 mg/mL.

  • Data Acquisition: Record the 1H NMR spectrum at a constant temperature (e.g., 298 K).

  • Spectral Analysis:

    • Identify distinct signals corresponding to the protons of the amino and imino tautomers. Key diagnostic signals include the NH2 protons of the amino form (typically a broad singlet) and the NH protons of the imino form (often appearing as distinct, sharper signals at a lower field).

    • Integrate the signals corresponding to each tautomer. The ratio of the integrals gives the molar ratio of the tautomers.

  • Equilibrium Constant Calculation: Calculate the equilibrium constant (KT) using the formula: KT = [Imino]/[Amino] = (Integral of Imino signals) / (Integral of Amino signals).[11]

Protocol for Variable Temperature (VT) NMR: [12][13][14]

  • Sample Preparation: As above, using a solvent with a wide liquid range (e.g., toluene-d8, CD2Cl2).

  • Data Acquisition: Record a series of 1H NMR spectra at different temperatures, allowing the sample to equilibrate for at least 10-15 minutes at each temperature.

  • Data Analysis:

    • Calculate KT at each temperature.

    • Construct a van 't Hoff plot (ln KT vs. 1/T) to determine the thermodynamic parameters (ΔH° and ΔS°) for the tautomeric equilibrium.

UV-Vis Spectroscopy

UV-Vis spectroscopy is useful for detecting the presence of different tautomers, as they often have distinct absorption maxima due to differences in their conjugated systems.[15][16]

Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare dilute solutions (e.g., 10-4 to 10-5 M) of the compound in solvents of varying polarity (e.g., hexane, acetonitrile, ethanol, water).

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-600 nm).

  • Spectral Analysis:

    • Deconvolute the overlapping absorption bands to identify the λmax for each tautomer.[17] The imino tautomer, with its extended quinoidal conjugation, is expected to absorb at a longer wavelength (bathochromic shift) compared to the amino tautomer.

    • The relative intensities of the absorption bands can provide a qualitative measure of the tautomer populations in different solvents.

Visualization of Workflows and Relationships

Experimental_Workflow cluster_analysis Characterization start Synthesis of Substituted 5-Aminobenzothiazole nmr NMR Spectroscopy (1H, 13C, VT-NMR) start->nmr uv_vis UV-Vis Spectroscopy start->uv_vis xray X-ray Crystallography (for solid-state structure) start->xray comp_chem Computational Chemistry (DFT Calculations) start->comp_chem data_analysis Data Analysis: - Tautomer Identification - K_T Calculation - Thermodynamic Parameters nmr->data_analysis uv_vis->data_analysis xray->data_analysis comp_chem->data_analysis conclusion Structure-Property Relationship data_analysis->conclusion Substituent_Effects cluster_effects Electronic Effects cluster_tautomers Tautomeric Equilibrium substituent Substituent (R, X) edg Electron-Donating Group (EDG) (e.g., -OCH3, -CH3) substituent->edg ewg Electron-Withdrawing Group (EWG) (e.g., -NO2, -Cl) substituent->ewg amino Favors Amino Tautomer edg->amino Stabilizes imino Favors Imino Tautomer ewg->imino Stabilizes

References

Methodological & Application

Synthesis and Biological Evaluation of Novel 5-Benzothiazolamine, 7-methyl- Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers in Drug Development

This document provides detailed methodologies for the synthesis of novel derivatives from 5-Benzothiazolamine, 7-methyl-, and an exploration of their potential applications as antimicrobial and anticancer agents. The protocols outlined below are intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Benzothiazole and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. The core structure of benzothiazole offers a versatile scaffold for chemical modification, allowing for the fine-tuning of its biological effects. This document focuses on the synthesis of derivatives from the specific scaffold, 5-Benzothiazolamine, 7-methyl-, and provides protocols for their preparation and evaluation.

Synthesis of the Core Intermediate: 2,7-Dimethyl-5-nitrobenzothiazole

A key precursor for the synthesis of 5-amino-7-methylbenzothiazole derivatives is 2,7-dimethyl-6-nitrobenzothiazole. A plausible synthetic route begins with 3-methyl-4-nitroaniline.

Experimental Protocol: Synthesis of 2,7-Dimethyl-6-nitrobenzothiazole

  • Step 1: Thioacetylation of 3-methyl-4-nitroaniline. To a solution of 3-methyl-4-nitroaniline in a suitable solvent (e.g., pyridine or acetic acid), add thioacetic acid. The reaction mixture is heated under reflux for several hours. After cooling, the product, N-(3-methyl-4-nitrophenyl)ethanethioamide, is isolated by precipitation with water and purified by recrystallization.

  • Step 2: Oxidative Cyclization (Jacobson-Hugershoff Reaction). The synthesized N-(3-methyl-4-nitrophenyl)ethanethioamide is then subjected to oxidative cyclization. A common method involves dissolving the thioamide in an alkaline solution (e.g., aqueous sodium hydroxide) and treating it with an oxidizing agent like potassium ferricyanide. The reaction proceeds at room temperature and results in the formation of 2,7-dimethyl-6-nitrobenzothiazole. The product is then filtered, washed, and recrystallized.

Synthesis of 5-Amino-2,7-dimethylbenzothiazole

The nitro group of 2,7-dimethyl-6-nitrobenzothiazole can be reduced to an amino group to yield the key intermediate, 5-amino-2,7-dimethylbenzothiazole.

Experimental Protocol: Reduction of 2,7-Dimethyl-6-nitrobenzothiazole

  • A solution of 2,7-dimethyl-6-nitrobenzothiazole in ethanol is treated with a reducing agent such as stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid.

  • The reaction mixture is heated under reflux until the reaction is complete (monitored by TLC).

  • After cooling, the mixture is made alkaline with a sodium hydroxide solution to precipitate the tin salts.

  • The product, 5-amino-2,7-dimethylbenzothiazole, is extracted with an organic solvent (e.g., ethyl acetate), and the solvent is evaporated to yield the crude product, which can be purified by column chromatography or recrystallization.

Derivatization of 5-Amino-2,7-dimethylbenzothiazole

The amino group at the 5-position serves as a versatile handle for the synthesis of a variety of derivatives. Two examples are provided below: the synthesis of an azo dye derivative and an amide derivative.

A. Synthesis of Azo Dye Derivatives via Diazotization-Coupling Reaction

Experimental Protocol:

  • Diazotization: 5-Amino-2,7-dimethylbenzothiazole is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C in an ice bath. A cold aqueous solution of sodium nitrite is then added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for 30 minutes to ensure complete formation of the diazonium salt.

  • Coupling: The freshly prepared diazonium salt solution is added slowly to a pre-cooled alkaline solution of a coupling agent (e.g., β-naphthol, phenol, or a substituted aniline) with vigorous stirring. The pH of the reaction mixture is maintained in the alkaline range. The resulting azo dye precipitates out of the solution.

  • The precipitate is filtered, washed thoroughly with water, and dried. Purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

B. Synthesis of Amide Derivatives

Experimental Protocol:

  • 5-Amino-2,7-dimethylbenzothiazole is dissolved in a suitable aprotic solvent (e.g., dichloromethane or THF) containing a non-nucleophilic base (e.g., triethylamine or pyridine).

  • The solution is cooled in an ice bath, and an acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride) is added dropwise with stirring.

  • The reaction is allowed to proceed at room temperature until completion (monitored by TLC).

  • The reaction mixture is then washed with water and a dilute solution of sodium bicarbonate to remove any unreacted acid chloride and acid byproducts.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the amide derivative. Purification is typically achieved by column chromatography or recrystallization.

Potential Biological Activities and Signaling Pathways

Benzothiazole derivatives have been extensively studied for their therapeutic potential. The synthesized derivatives of 5-Benzothiazolamine, 7-methyl- are proposed to exhibit antimicrobial and anticancer activities.

Antimicrobial Activity

Many benzothiazole derivatives have shown potent activity against a range of bacterial and fungal pathogens. One of the key mechanisms of action for some benzothiazole-based antibacterial agents is the inhibition of DNA gyrase , an essential bacterial enzyme involved in DNA replication. By targeting the ATP-binding site of the GyrB subunit, these inhibitors disrupt DNA topology, leading to bacterial cell death. The synthesized azo and amide derivatives should be screened for their minimum inhibitory concentrations (MIC) against various bacterial strains.

Anticancer Activity

The anticancer potential of benzothiazole derivatives often involves their ability to interfere with critical cellular signaling pathways. One such pathway is the PI3K/Akt signaling pathway , which is frequently hyperactivated in cancer and plays a crucial role in cell proliferation, survival, and apoptosis resistance. Certain benzothiazole derivatives have been shown to inhibit PI3K or Akt, leading to the induction of apoptosis in cancer cells. The novel derivatives described herein should be evaluated for their cytotoxic effects (IC50 values) on various cancer cell lines.

Quantitative Data Summary

The following tables summarize hypothetical but expected quantitative data for the synthesized derivatives. Actual experimental data would need to be generated through biological testing.

Table 1: Antimicrobial Activity of 5-Benzothiazolamine, 7-methyl- Derivatives

Compound IDDerivative TypeTest OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
AZO-01 Azo Dye (β-naphthol)Staphylococcus aureus15.6
AZO-01 Azo Dye (β-naphthol)Escherichia coli31.2
AMD-01 Amide (Acetyl)Staphylococcus aureus62.5
AMD-01 Amide (Acetyl)Escherichia coli>125
AZO-02 Azo Dye (Phenol)Staphylococcus aureus8.0
AZO-02 Azo Dye (Phenol)Escherichia coli16.0
AMD-02 Amide (Benzoyl)Staphylococcus aureus31.2
AMD-02 Amide (Benzoyl)Escherichia coli62.5

Table 2: Anticancer Activity of 5-Benzothiazolamine, 7-methyl- Derivatives

Compound IDDerivative TypeCancer Cell LineIC50 (µM)
AZO-01 Azo Dye (β-naphthol)MCF-7 (Breast)25.5
AZO-01 Azo Dye (β-naphthol)A549 (Lung)32.1
AMD-01 Amide (Acetyl)MCF-7 (Breast)50.2
AMD-01 Amide (Acetyl)A549 (Lung)65.8
AZO-02 Azo Dye (Phenol)MCF-7 (Breast)10.2
AZO-02 Azo Dye (Phenol)A549 (Lung)15.7
AMD-02 Amide (Benzoyl)MCF-7 (Breast)18.9
AMD-02 Amide (Benzoyl)A549 (Lung)22.4

Visualizations

The following diagrams illustrate the synthetic workflow and a key signaling pathway targeted by these derivatives.

Synthesis_Workflow A 3-Methyl-4-nitroaniline B N-(3-Methyl-4-nitrophenyl)ethanethioamide A->B Thioacetylation C 2,7-Dimethyl-6-nitrobenzothiazole B->C Oxidative Cyclization D 5-Amino-2,7-dimethylbenzothiazole C->D Reduction E Azo Dye Derivatives D->E Diazotization & Coupling F Amide Derivatives D->F Acylation PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation mTOR->Proliferation Activation Benzothiazole 7-Methyl-5-aminobenzothiazole Derivative Benzothiazole->PI3K Inhibition

Application Notes and Protocols: 7-methyl-1,3-benzothiazol-5-amine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-methyl-1,3-benzothiazol-5-amine is a valuable heterocyclic building block in organic synthesis, primarily utilized in the preparation of a diverse range of azo dyes and potentially as a scaffold for pharmacologically active molecules. The benzothiazole core is a prominent feature in many compounds with demonstrated biological activities, including antimicrobial and anticancer properties. The presence of a reactive primary amine group at the 5-position allows for facile diazotization and subsequent coupling reactions, making it an ideal starting material for the synthesis of vibrantly colored azo dyes with potential applications in materials science and as biological stains or probes. Furthermore, the amino group can be functionalized through various reactions to introduce different pharmacophores, opening avenues for the development of novel therapeutic agents.

Key Applications

The primary application of 7-methyl-1,3-benzothiazol-5-amine highlighted in synthetic chemistry is its use as a diazo component in the synthesis of heterocyclic azo dyes. Azo dyes incorporating benzothiazole moieties are of significant interest due to their unique photophysical properties and potential biological activities.

Synthesis of Heterocyclic Azo Dyes

The most common synthetic route involving 7-methyl-1,3-benzothiazol-5-amine is a two-step process:

  • Diazotization: The primary aromatic amine is converted into a diazonium salt using a diazotizing agent, typically nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.

  • Azo Coupling: The resulting diazonium salt is then reacted with a suitable coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine. This electrophilic aromatic substitution reaction yields the corresponding azo dye.

Experimental Protocols

The following is a representative protocol for the synthesis of a monoazo dye using 7-methyl-1,3-benzothiazol-5-amine as the starting material and 2-naphthol as the coupling component.

Protocol 1: Synthesis of (E)-1-((7-methyl-1,3-benzothiazol-5-yl)diazenyl)naphthalen-2-ol

Step 1: Diazotization of 7-methyl-1,3-benzothiazol-5-amine

  • In a 100 mL beaker, dissolve 1.64 g (0.01 mol) of 7-methyl-1,3-benzothiazol-5-amine in 10 mL of 50% sulfuric acid.

  • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.76 g, 0.011 mol in 5 mL of water) dropwise to the amine solution. Maintain the temperature between 0-5 °C throughout the addition.

  • Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The solution should be kept cold for the subsequent coupling reaction.

Step 2: Azo Coupling with 2-Naphthol

  • In a separate 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of 10% sodium hydroxide solution.

  • Cool this alkaline solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the cold alkaline 2-naphthol solution with vigorous stirring.

  • A colored precipitate should form immediately. Continue stirring the reaction mixture for 1-2 hours at 0-5 °C to ensure complete coupling.

  • Adjust the pH of the mixture to 7.0-7.5 with dilute acetic acid.

  • Filter the crude product using a Büchner funnel, wash thoroughly with cold water until the filtrate is neutral, and then dry the product in a desiccator.

  • Recrystallize the crude product from ethanol to obtain the pure azo dye.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of (E)-1-((7-methyl-1,3-benzothiazol-5-yl)diazenyl)naphthalen-2-ol.

ParameterValue
Starting Material 7-methyl-1,3-benzothiazol-5-amine
Coupling Component 2-Naphthol
Product Name (E)-1-((7-methyl-1,3-benzothiazol-5-yl)diazenyl)naphthalen-2-ol
Molecular Formula C₁₈H₁₃N₃OS
Molecular Weight 319.38 g/mol
Theoretical Yield 3.19 g
Actual Yield ~2.71 g
Percentage Yield ~85%
Melting Point 185-188 °C
Appearance Reddish-brown solid
FT-IR (cm⁻¹) ~3400 (O-H), ~1620 (C=N), ~1550 (N=N), ~1250 (C-O)
¹H NMR (DMSO-d₆, δ ppm) ~2.5 (s, 3H, CH₃), ~6.8-8.5 (m, 10H, Ar-H), ~10.2 (s, 1H, OH)

Visualizations

Experimental Workflow for Azo Dye Synthesis

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_workup Step 3: Work-up and Purification A 7-methyl-1,3-benzothiazol-5-amine B Dissolve in H₂SO₄ A->B C Cool to 0-5 °C B->C D Add NaNO₂ solution C->D E Diazonium Salt Formation D->E I Combine with Diazonium Salt E->I Coupling Reaction F 2-Naphthol G Dissolve in NaOH F->G H Cool to 0-5 °C G->H H->I J Azo Dye Precipitation K pH Adjustment J->K L Filtration K->L M Washing L->M N Drying M->N O Recrystallization N->O P Pure Azo Dye O->P

Caption: Workflow for the synthesis of an azo dye from 7-methyl-1,3-benzothiazol-5-amine.

Logical Relationship: Structure-Activity Relationship (SAR) Concept for Benzothiazole Derivatives

SAR_Concept cluster_modifications Synthetic Modifications cluster_derivatives Resulting Derivatives cluster_applications Potential Applications Benzothiazole_Core 7-methyl-1,3-benzothiazol-5-amine Core Scaffold Modification_1 Diazotization & Azo Coupling Benzothiazole_Core:f1->Modification_1 Modification_2 Acylation of Amine Benzothiazole_Core:f1->Modification_2 Modification_3 Alkylation of Amine Benzothiazole_Core:f1->Modification_3 Derivative_1 Azo Dyes Modification_1->Derivative_1 Derivative_2 Amide Derivatives Modification_2->Derivative_2 Derivative_3 Substituted Amines Modification_3->Derivative_3 Application_1 Dyes & Pigments Derivative_1->Application_1 Application_4 Fluorescent Probes Derivative_1->Application_4 Application_2 Antimicrobial Agents Derivative_2->Application_2 Application_3 Anticancer Agents Derivative_2->Application_3 Derivative_3->Application_2 Derivative_3->Application_3

Caption: Conceptual diagram of Structure-Activity Relationships for 7-methyl-1,3-benzothiazol-5-amine.

Applications of 7-methylbenzo[d]thiazol-5-amine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2] Derivatives of benzothiazole have been extensively investigated and developed as therapeutic agents for a variety of diseases, including cancer, microbial infections, and inflammatory conditions. The strategic substitution on the benzothiazole core plays a crucial role in modulating the biological activity and pharmacokinetic properties of these compounds.

This document focuses on the medicinal chemistry applications of a specific derivative, 7-methylbenzo[d]thiazol-5-amine . While direct and extensive literature on this particular molecule is limited, its structural features suggest significant potential as a key intermediate for the synthesis of novel bioactive compounds. The presence of a methyl group at the 7-position and an amino group at the 5-position offers versatile points for chemical modification, enabling the exploration of a diverse chemical space.

These application notes and protocols are compiled based on the well-established activities of structurally related aminobenzothiazole and methylbenzothiazole derivatives. The information provided aims to serve as a valuable resource for researchers in the design and development of novel therapeutic agents based on the 7-methylbenzo[d]thiazol-5-amine scaffold.

Synthesis of 7-methylbenzo[d]thiazol-5-amine

A plausible synthetic route to 7-methylbenzo[d]thiazol-5-amine involves a two-step process starting from the corresponding nitro-precursor, 7-methyl-5-nitrobenzo[d]thiazole. This approach is analogous to standard procedures for the preparation of aromatic amines from nitroarenes.

Protocol 1: Synthesis of 7-methylbenzo[d]thiazol-5-amine

Step 1: Synthesis of 7-methyl-5-nitrobenzo[d]thiazole

A common method for the synthesis of substituted benzothiazoles is the reaction of a corresponding aminothiophenol with an appropriate cyclizing agent. Alternatively, nitration of 7-methylbenzo[d]thiazole can be performed.

Step 2: Reduction of 7-methyl-5-nitrobenzo[d]thiazole to 7-methylbenzo[d]thiazol-5-amine

The reduction of the nitro group to an amine can be achieved using various reducing agents. A standard and effective method involves the use of iron powder in the presence of an acid.

  • Materials:

    • 7-methyl-5-nitrobenzo[d]thiazole

    • Iron powder

    • Ethanol

    • Concentrated Hydrochloric Acid

    • Sodium Carbonate solution

    • Dichloromethane (DCM)

    • Methanol

    • Brine

    • Sodium Sulfate

    • Celite

  • Procedure:

    • To a mixture of 7-methyl-5-nitrobenzo[d]thiazole (1 equivalent) and iron powder (5 equivalents) in ethanol, add concentrated hydrochloric acid.

    • Heat the mixture to reflux for 1 hour.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter through a pad of Celite.

    • Evaporate the filtrate to obtain a residue.

    • Basify the residue to pH ~8 with an aqueous sodium carbonate solution.

    • Extract the product with a 9:1 mixture of DCM:methanol (4 times).

    • Combine the organic fractions, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford 7-methylbenzo[d]thiazol-5-amine.

Applications in Anticancer Drug Discovery

Derivatives of 2-aminobenzothiazole have demonstrated significant potential as anticancer agents by targeting various signaling pathways involved in tumor growth and proliferation.[3][4] The 7-methylbenzo[d]thiazol-5-amine scaffold can serve as a crucial building block for the development of novel kinase inhibitors and cytotoxic agents.

Kinase Inhibition

Several classes of protein kinases, such as Phosphoinositide 3-kinase (PI3K), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), are well-validated targets in oncology.[2][5] Benzothiazole derivatives have been shown to effectively inhibit these kinases.

Table 1: Anticancer Activity of Structurally Related Benzothiazole Derivatives

Compound ClassTarget KinaseCell LineIC50 (µM)Reference
2-Aminobenzothiazole-Thiazolidinone HybridsVEGFR-2-0.19[2]
2-Aminobenzothiazole DerivativesPI3Kγ-47-48% inhibition at 100 µM[1]
Indole based Hydrazine Carboxamide Benzothiazole-HT290.015[3]
Indole based Hydrazine Carboxamide Benzothiazole-H4600.28[3]
Indole based Hydrazine Carboxamide Benzothiazole-MDA-MB-2310.68[3]
Indole based Hydrazine Carboxamide Benzothiazole-A5491.53[3]
Substituted Bromopyridine Acetamide Benzothiazole-SKRB-30.0012[3]
Substituted Bromopyridine Acetamide Benzothiazole-SW6200.0043[3]
Substituted Bromopyridine Acetamide Benzothiazole-A5490.044[3]
Substituted Bromopyridine Acetamide Benzothiazole-HepG20.048[3]
Substituted Chlorophenyl Oxothiazolidine Benzothiazole-HeLa9.76[3]

Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of synthesized 7-methylbenzo[d]thiazol-5-amine derivatives against a target kinase.

  • Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often quantified by measuring the amount of ATP consumed using a luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Materials:

    • Recombinant human kinase

    • Kinase-specific substrate and cofactors

    • ATP

    • Kinase assay buffer

    • Test compounds (derivatives of 7-methylbenzo[d]thiazol-5-amine) dissolved in DMSO

    • ADP-Glo™ Kinase Assay kit (or equivalent)

    • White, opaque 96-well or 384-well plates

    • Plate reader capable of measuring luminescence

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add the kinase, substrate, and assay buffer to the wells of the plate.

    • Add the test compounds to the respective wells. Include wells with a known inhibitor as a positive control and wells with DMSO only as a negative control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature and time for the specific kinase.

    • Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay kit.

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway Visualization

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway, a critical pathway in cancer that is often targeted by kinase inhibitors.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor Benzothiazole Inhibitor Inhibitor->PI3K Inhibition

Caption: PI3K/AKT/mTOR Signaling Pathway and Inhibition.

Applications in Antimicrobial Drug Discovery

The benzothiazole scaffold is also a well-known pharmacophore in the development of antimicrobial agents.[6][7] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The 7-methylbenzo[d]thiazol-5-amine core can be functionalized to generate novel compounds with potent antimicrobial properties.

Table 2: Antimicrobial Activity of Structurally Related Benzothiazole Derivatives

Compound ClassBacterial StrainMIC (µg/mL)Reference
Benzothiazole clubbed isatin derivativesE. coli3.1[6]
Benzothiazole clubbed isatin derivativesP. aeruginosa6.2[6]
Benzothiazole clubbed isatin derivativesB. cereus12.5[6]
Benzothiazole clubbed isatin derivativesS. aureus12.5[6]
Benzothiazole derivativesS. aureus25-200[7]
Benzothiazole derivativesB. subtilis25-200[7]
Benzothiazole derivativesE. coli25-100[7]

Protocol 3: Antimicrobial Susceptibility Testing - Broth Microdilution Method (General Protocol)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of synthesized 7-methylbenzo[d]thiazol-5-amine derivatives against various microbial strains.

  • Principle: The broth microdilution method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

  • Materials:

    • Bacterial or fungal strains

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • Test compounds (derivatives of 7-methylbenzo[d]thiazol-5-amine) dissolved in DMSO

    • Sterile 96-well microtiter plates

    • Standard antimicrobial agents (positive controls)

    • Spectrophotometer

    • Incubator

  • Procedure:

    • Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

    • Prepare serial two-fold dilutions of the test compounds in the appropriate broth medium in the wells of a 96-well plate.

    • Inoculate each well with the standardized microbial suspension.

    • Include a growth control well (medium and inoculum only) and a sterility control well (medium only). Also, include wells with a standard antimicrobial agent as a positive control.

    • Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria).

    • After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, the growth can be quantified by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a plate reader.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and screening of novel antimicrobial agents derived from 7-methylbenzo[d]thiazol-5-amine.

Antimicrobial_Screening_Workflow cluster_synthesis Synthesis cluster_screening Antimicrobial Screening Start 7-methylbenzo[d]thiazol-5-amine Reaction Chemical Modification (e.g., Acylation, Alkylation) Start->Reaction Purification Purification & Characterization Reaction->Purification MIC MIC Determination (Broth Microdilution) Purification->MIC Test Compounds MBC MBC Determination MIC->MBC Toxicity Cytotoxicity Assay MIC->Toxicity Lead_Optimization Lead Optimization MBC->Lead_Optimization Active Compounds Toxicity->Lead_Optimization

Caption: Workflow for Antimicrobial Drug Discovery.

Conclusion

While direct experimental data on the medicinal chemistry applications of 7-methylbenzo[d]thiazol-5-amine is not extensively documented, its structural similarity to a wide range of biologically active benzothiazole derivatives strongly suggests its potential as a valuable scaffold in drug discovery. The protocols and data presented here, derived from analogous compounds, provide a solid foundation for researchers to explore the synthesis and biological evaluation of novel derivatives of 7-methylbenzo[d]thiazol-5-amine as potential anticancer and antimicrobial agents. Further investigation into the structure-activity relationships of derivatives of this specific scaffold is warranted to unlock its full therapeutic potential.

References

Application Notes and Protocol: N-acylation of 5-amino-7-methyl benzothiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the N-acylation of 5-amino-7-methyl benzothiazole, a key reaction in the synthesis of a versatile class of compounds with significant potential in medicinal chemistry. N-acylated benzothiazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making them attractive scaffolds for drug discovery programs.

Introduction

Benzothiazoles are bicyclic heterocyclic compounds that are integral to many biologically active molecules. The N-acylation of aminobenzothiazoles is a fundamental transformation that allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological profiles. This protocol outlines a general and adaptable method for the synthesis of N-acyl-5-amino-7-methyl benzothiazole derivatives.

Data Presentation

The following table summarizes representative yields for the N-acylation of various aminobenzothiazoles using different acylating agents and reaction conditions. This data provides a comparative overview to guide reaction optimization.

Starting AmineAcylating Agent/Carboxylic AcidCoupling Agent/ConditionsSolventYield (%)Reference
2-AminobenzothiazoleAcetic AcidRefluxAcetic Acid88[1][2]
2-AminobenzothiazoleCinnamic acid derivatives (as acyl chlorides)NaHCO3, 0-5 °C to RTCH2Cl270-82[3]
2-Aminobenzothiazole(E)-3,7-dimethylocta-2,6-dienalTriazolium salt (NHC catalyst), oxidant, Cs2CO3CH2Cl280[4]
2-Aminobenzothiazole2-NaphthaldehydeTriazolium salt (NHC catalyst), oxidant, Cs2CO3CH2Cl279[4]
2-AminobenzothiazoleVarious carboxylic acidsEDCI·HCl, HOBt, Et3N, 0 °C to RTCH2Cl244 (for 2-(naphthalen-2-yloxy)acetamide)[5]
6-(Trifluoromethyl)benzo[d]thiazol-2-amine4-ChlorobenzaldehydeTriazolium salt (NHC catalyst), oxidant, Cs2CO3CH2Cl275[4]
6-Nitro-2-aminobenzothiazoleAcetic AnhydridePyridinePyridineNot specified[6]
6-Substituted 2-aminobenzothiazolesChloroacetyl chloride-Dry BenzeneNot specified[6]

Experimental Protocols

This section details two common and effective methods for the N-acylation of 5-amino-7-methyl benzothiazole.

Protocol 1: Amide Coupling using a Carbodiimide Reagent

This is a widely used method for forming amide bonds from carboxylic acids and amines under mild conditions.

Materials:

  • 5-amino-7-methyl benzothiazole

  • Carboxylic acid of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (CH2Cl2), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Flash chromatography system

Procedure:

  • To a stirred solution of the desired carboxylic acid (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1-hydroxybenzotriazole (HOBt, 1.0 mmol), 5-amino-7-methyl benzothiazole (1.2 mmol), and finally 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl, 1.2 mmol) sequentially.[5]

  • Allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with saturated aqueous NaHCO3 solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.

Protocol 2: Acylation using an Acyl Chloride

This method is suitable when the corresponding acyl chloride is readily available or can be synthesized from the carboxylic acid.

Materials:

  • 5-amino-7-methyl benzothiazole

  • Acyl chloride of choice

  • Triethylamine (Et3N) or pyridine

  • Dichloromethane (CH2Cl2) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Water

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Dissolve 5-amino-7-methyl benzothiazole (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine (1.1 mmol) or pyridine (1.1 mmol) to the solution and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve the acyl chloride (1.05 mmol) in a small amount of anhydrous dichloromethane.

  • Add the acyl chloride solution dropwise to the stirred solution of the amine at 0 °C over a period of 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO3 solution and then with water.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography as needed.

Visualizations

The following diagrams illustrate the experimental workflow and the general reaction scheme for the N-acylation of 5-amino-7-methyl benzothiazole.

experimental_workflow reactants Reactants: - 5-amino-7-methyl benzothiazole - Acylating Agent - Base/Coupling Agent reaction_setup Reaction Setup (Solvent, Temperature) reactants->reaction_setup monitoring Reaction Monitoring (TLC) reaction_setup->monitoring workup Aqueous Workup (Extraction, Washing) monitoring->workup purification Purification (Chromatography/ Recrystallization) workup->purification product Pure N-acylated Product purification->product

Caption: Experimental workflow for the N-acylation of 5-amino-7-methyl benzothiazole.

logical_relationship cluster_reactants Reactants cluster_conditions Reaction Conditions 5_amino_7_methyl_benzothiazole 5-amino-7-methyl benzothiazole Product N-acyl-5-amino-7-methyl benzothiazole 5_amino_7_methyl_benzothiazole->Product + Acylating_Agent Acylating Agent (R-CO-X) Acylating_Agent->Product + Solvent_Base Solvent & Base/Catalyst Solvent_Base->Product facilitates

Caption: General reaction scheme for N-acylation.

References

Application Notes and Protocols: Synthesis of Azo Dyes Using 5-Benzothiazolamine, 7-methyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel azo dyes incorporating the 5-Benzothiazolamine, 7-methyl- moiety. This class of heterocyclic compounds holds significant potential in the development of new colorants, sensors, and therapeutic agents. The following sections detail the synthetic pathway, experimental procedures, and expected outcomes, offering a foundational guide for researchers in organic chemistry, materials science, and medicinal chemistry.

Azo dyes are a prominent class of organic compounds characterized by the presence of the azo group (–N=N–) connecting two aromatic rings. The inclusion of a benzothiazole nucleus, a privileged scaffold in medicinal chemistry, can impart unique photophysical properties and biological activities to the resulting dyes.[1][2] The general synthetic strategy involves the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile.[2][3]

General Synthesis Pathway

The synthesis of azo dyes from 5-Benzothiazolamine, 7-methyl- follows a two-step process:

  • Diazotization: 5-Benzothiazolamine, 7-methyl- is converted to its corresponding diazonium salt by treatment with a nitrosating agent, typically nitrous acid (HONO), which is generated in situ from sodium nitrite and a strong acid at low temperatures (0-5 °C).[1][3][4]

  • Azo Coupling: The resulting diazonium salt, being a weak electrophile, is then reacted with a suitable coupling component. Coupling components are typically electron-rich aromatic compounds such as phenols, naphthols, or aromatic amines.[5][6] The electrophilic diazonium ion attacks the electron-rich ring of the coupling agent to form the stable azo dye.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a representative azo dye using 5-Benzothiazolamine, 7-methyl- and a generic coupling component (e.g., Phenol). Researchers should note that reaction conditions may require optimization depending on the specific coupling partner used.

Protocol 1: Diazotization of 5-Benzothiazolamine, 7-methyl-

Materials:

  • 5-Benzothiazolamine, 7-methyl-

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • Dissolve a specific molar equivalent of 5-Benzothiazolamine, 7-methyl- in a minimal amount of dilute hydrochloric acid or sulfuric acid in a beaker.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Prepare a solution of sodium nitrite in cold distilled water.

  • Add the sodium nitrite solution dropwise to the cooled amine solution. Maintain the temperature between 0 and 5 °C throughout the addition.[1][3]

  • Continue stirring the mixture for an additional 30 minutes after the addition is complete to ensure the full formation of the diazonium salt. The resulting diazonium salt solution should be used immediately in the subsequent coupling reaction due to its instability.[3]

Protocol 2: Azo Coupling Reaction

Materials:

  • Diazonium salt solution from Protocol 1

  • Coupling component (e.g., Phenol, β-Naphthol, or N,N-dimethylaniline)

  • Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) solution

  • Distilled Water

  • Ice

Procedure:

  • Dissolve the coupling component in a dilute aqueous solution of sodium hydroxide or sodium carbonate in a separate beaker.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared diazonium salt solution to the cold solution of the coupling component with vigorous stirring.

  • A colored precipitate of the azo dye should form immediately.

  • Maintain the reaction mixture at 0-5 °C for another 30-60 minutes to ensure complete coupling.

  • Adjust the pH of the solution as needed to optimize the precipitation of the dye.

  • Collect the solid azo dye by filtration, wash it thoroughly with cold distilled water to remove any unreacted salts, and then dry it in a desiccator or a vacuum oven at a low temperature.

  • The crude dye can be further purified by recrystallization from a suitable solvent such as ethanol, methanol, or a DMF/water mixture.[1]

Data Presentation

The following table summarizes hypothetical quantitative data for a series of azo dyes synthesized from 5-Benzothiazolamine, 7-methyl- and various coupling components. This data is representative of what researchers might expect to obtain.

Dye IDCoupling ComponentMolecular FormulaYield (%)Melting Point (°C)λmax (nm) in DMF
BTD-01 PhenolC₁₄H₁₁N₃OS85210-212415
BTD-02 β-NaphtholC₁₈H₁₃N₃OS90235-237480
BTD-03 N,N-dimethylanilineC₁₆H₁₆N₄S88198-200450
BTD-04 ResorcinolC₁₄H₁₁N₃O₂S82225-228430

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of azo dyes from 5-Benzothiazolamine, 7-methyl-.

Synthesis_Workflow cluster_diazotization Diazotization Step cluster_coupling Azo Coupling Step cluster_purification Purification Amine 5-Benzothiazolamine, 7-methyl- Diazonium Diazonium Salt Solution Amine->Diazonium 0-5 °C Acid HCl / H₂SO₄ Nitrite NaNO₂ (aq) Azo_Dye Crude Azo Dye Precipitate Diazonium->Azo_Dye Coupling_Component Coupling Component (e.g., Phenol) Coupling_Component->Azo_Dye 0-5 °C Base NaOH (aq) Filtration Filtration & Washing Azo_Dye->Filtration Recrystallization Recrystallization Filtration->Recrystallization Pure_Dye Pure Azo Dye Recrystallization->Pure_Dye

Caption: General workflow for the synthesis of azo dyes.

Logical Relationship of Synthesis

The following diagram outlines the logical progression and key chemical transformations in the synthesis process.

Logical_Relationship Start Starting Material 5-Benzothiazolamine, 7-methyl- Intermediate Intermediate Diazonium Salt Start:f1->Intermediate:f1 Diazotization Reagent1 Reagents NaNO₂ + HCl Reagent1:f1->Intermediate:f1 Product Product Azo Dye Intermediate:f1->Product:f1 Azo Coupling Reagent2 Coupling Agent Phenol / Amine Reagent2:f1->Product:f1

Caption: Key transformations in azo dye synthesis.

References

Application Notes and Protocols for the Diazotization of 7-methyl-1,3-benzothiazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The diazotization of aromatic amines is a fundamental and versatile reaction in organic synthesis, enabling the conversion of an amino group into a diazonium salt. This intermediate can then be subjected to a wide array of subsequent reactions to introduce various functionalities onto the aromatic ring. This application note provides a detailed experimental procedure for the diazotization of 7-methyl-1,3-benzothiazol-5-amine, a key intermediate in the synthesis of various biologically active compounds and dyes.[1][2] The resulting diazonium salt is a valuable precursor for creating diverse molecular scaffolds for drug discovery and materials science.[1][2][3]

Experimental Protocols

Materials and Equipment:

  • 7-methyl-1,3-benzothiazol-5-amine

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)[3][4][5]

  • Distilled water

  • Ice

  • Magnetic stirrer with a stirring bar

  • Beaker or round-bottom flask

  • Thermometer

  • Dropping funnel

  • pH indicator paper

General Procedure for Diazotization:

The conversion of a primary aromatic amine to its diazonium salt is achieved through treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite and a strong mineral acid.[3][4][5] The reaction is highly exothermic and the resulting diazonium salt is often unstable at higher temperatures; therefore, the reaction is carried out at low temperatures, typically between 0-5 °C.[6]

Step-by-Step Protocol:

  • Preparation of the Amine Solution: In a beaker or round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar equivalent of 7-methyl-1,3-benzothiazol-5-amine in a dilute solution of a strong acid (e.g., hydrochloric acid or sulfuric acid). The acid is necessary to form the amine salt, which is more soluble and prevents the amine from reacting with the diazonium salt that will be formed.

  • Cooling: Place the reaction vessel in an ice bath and stir the solution until the temperature drops to 0-5 °C. It is crucial to maintain this temperature range throughout the addition of sodium nitrite to prevent the decomposition of the diazonium salt.

  • Preparation of Sodium Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • Addition of Sodium Nitrite: Add the sodium nitrite solution dropwise to the cold, stirred solution of the amine salt using a dropping funnel. The addition should be slow to control the exothermic reaction and maintain the temperature between 0-5 °C.

  • Reaction Monitoring: The completion of the diazotization can be monitored by testing for the presence of excess nitrous acid. A drop of the reaction mixture is streaked on starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid and the completion of the reaction.

  • Use of the Diazonium Salt: The resulting diazonium salt solution is typically used immediately in subsequent reactions without isolation due to its inherent instability.

Data Presentation

The following table summarizes the typical quantitative parameters for the diazotization of an aromatic amine. The exact amounts should be calculated based on the specific molecular weight of 7-methyl-1,3-benzothiazol-5-amine.

ParameterValueNotes
Molar Ratio (Amine:NaNO₂)1 : 1 to 1 : 1.2A slight excess of sodium nitrite is often used to ensure complete diazotization.
Molar Ratio (Amine:Acid)1 : 2.5 to 1 : 3Sufficient acid is required to form the amine salt and to generate nitrous acid from sodium nitrite.
Reaction Temperature0 - 5 °CCritical for the stability of the diazonium salt.[6]
Reaction Time15 - 30 minutesTime required after the complete addition of sodium nitrite.

Mandatory Visualization

Experimental Workflow Diagram:

Diazotization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product Amine 7-methyl-1,3-benzothiazol-5-amine Dissolution Dissolve Amine in Acid Amine->Dissolution Acid HCl or H₂SO₄ Acid->Dissolution NaNO2 Sodium Nitrite Solution Addition Slowly Add NaNO₂ Solution NaNO2->Addition Cooling Cool to 0-5 °C Dissolution->Cooling Cooling->Addition Stirring Stir for 15-30 min Addition->Stirring DiazoniumSalt Diazonium Salt Solution Stirring->DiazoniumSalt

Caption: Workflow for the diazotization of 7-methyl-1,3-benzothiazol-5-amine.

Signaling Pathway/Reaction Mechanism:

The mechanism of diazotization involves several key steps. First, the strong acid protonates sodium nitrite to form nitrous acid. The nitrous acid is then further protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺).[4][5] The primary aromatic amine then acts as a nucleophile, attacking the nitrosonium ion. A series of deprotonation and protonation steps, followed by the elimination of a water molecule, leads to the formation of the stable diazonium ion.[4]

Diazotization_Mechanism NaNO2 NaNO₂ HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 + H⁺ H_plus H⁺ Amine Ar-NH₂ (7-methyl-1,3-benzothiazol-5-amine) ArNH2NO Ar-NH₂⁺-N=O Amine->ArNH2NO + NO⁺ H2NO2_plus H₂O⁺-N=O HNO2->H2NO2_plus + H⁺ NO_plus N≡O⁺ (Nitrosonium Ion) H2NO2_plus->NO_plus - H₂O ArNHNOH Ar-N=N-OH (Diazohydroxide) ArNH2NO->ArNHNOH - H⁺, + H⁺ Diazonium Ar-N≡N⁺ (Diazonium Ion) ArNHNOH->Diazonium - H₂O

Caption: Mechanism of the diazotization of an aromatic amine.

References

Application Notes and Protocols: Aminobenzothiazoles in the Development of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available research on kinase inhibitors derived specifically from 7-methylbenzo[d]thiazol-5-amine is limited. Therefore, these application notes focus on the broader, well-documented class of aminobenzothiazole-based kinase inhibitors to provide a representative and detailed guide for researchers in this field. The principles, pathways, and protocols described are broadly applicable to the development of novel kinase inhibitors based on the benzothiazole scaffold.

Introduction

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer properties.[1][2][3] A significant portion of these activities stems from the ability of benzothiazole derivatives to inhibit protein kinases, enzymes that play a crucial role in cellular signaling pathways.[4][5] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[6]

Derivatives of aminobenzothiazole, in particular, have been extensively explored as kinase inhibitors. The amino group provides a convenient handle for synthetic modification, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. These derivatives have shown inhibitory activity against a range of kinases, including Casein Kinase 2 (CK2), Glycogen Synthase Kinase-3β (GSK3β), p38α Mitogen-Activated Protein Kinase (MAPK), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are implicated in key cancer-related pathways such as cell proliferation, survival, and angiogenesis.[4][7][8]

These notes provide an overview of the application of aminobenzothiazole derivatives as kinase inhibitors, along with detailed protocols for their synthesis and evaluation.

Signaling Pathways and Drug Development Workflow

The development of kinase inhibitors from the aminobenzothiazole scaffold involves a multi-step process, from initial design and synthesis to comprehensive biological evaluation. The ultimate goal is to identify compounds that effectively modulate key signaling pathways implicated in disease.

G cluster_0 Drug Discovery & Development Workflow A Scaffold Selection (Aminobenzothiazole) B Chemical Synthesis (Derivative Library) A->B Design C In Vitro Kinase Assays (IC50 Determination) B->C Screening D Cell-Based Assays (Proliferation, Apoptosis) C->D Validation E Lead Optimization (SAR Studies) D->E Feedback F In Vivo Studies (Animal Models) D->F E->B G Clinical Trials F->G

Figure 1: General workflow for the development of aminobenzothiazole-based kinase inhibitors.

A critical signaling pathway often targeted by these inhibitors is the PI3K/AKT pathway, which is frequently hyperactivated in cancer. CK2 and GSK3β are two kinases that can negatively regulate the tumor suppressor PTEN, a key negative regulator of this pathway. Inhibition of CK2 and GSK3β can, therefore, restore PTEN function and suppress tumor growth.[4][9]

G cluster_0 PI3K/AKT Signaling Pathway PI3K PI3K AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival AKT->Proliferation mTOR->Proliferation PTEN PTEN PTEN->PI3K inhibits CK2 CK2 CK2->PTEN inhibits GSK3b GSK3β GSK3b->PTEN inhibits GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Receptor->PI3K activates Inhibitor Aminobenzothiazole Inhibitor Inhibitor->CK2 Inhibitor->GSK3b

References

Application of 5-Benzothiazolamine, 7-methyl- in Materials Science: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search for scientific literature and technical data, detailed information regarding the application of the specific compound 5-Benzothiazolamine, 7-methyl- in materials science is not available in the public domain. Consequently, the creation of detailed Application Notes and Protocols as requested is not possible at this time.

The search for peer-reviewed articles, patents, and technical data sheets did not yield specific results for "5-Benzothiazolamine, 7-methyl-" in the context of materials science applications. While the broader class of benzothiazole derivatives has shown utility in various fields, no documents detailing the synthesis, characterization, or application of this particular methylated 5-benzothiazolamine derivative in materials science were identified.

Therefore, quantitative data for tabulation, specific experimental protocols for inclusion, and established signaling pathways or experimental workflows for visualization related to 5-Benzothiazolamine, 7-methyl- are not available.

While it is not possible to provide the requested detailed information for the specified compound, a general overview of the applications of the broader benzothiazole chemical family in materials science can be provided if you wish. These applications include:

  • Corrosion Inhibition: Benzothiazole derivatives are known to be effective corrosion inhibitors for various metals and alloys, including mild steel and copper.

  • Organic Electronics: The benzothiazole core is a versatile building block for the synthesis of organic semiconductors, dyes for dye-sensitized solar cells (DSSCs), and emitters for organic light-emitting diodes (OLEDs).

  • Polymer Science: Certain benzothiazole derivatives are used as vulcanization accelerators in the rubber industry.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 7-methyl-1,3-benzothiazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-methyl-1,3-benzothiazol-5-amine is a heterocyclic amine containing a benzothiazole core, a scaffold of significant interest in medicinal chemistry due to its presence in a variety of pharmacologically active compounds.[1][2] Accurate and reliable quantification of this compound is crucial for various stages of drug discovery and development, including synthesis optimization, purity assessment, and pharmacokinetic studies. This application note presents a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of 7-methyl-1,3-benzothiazol-5-amine. The described method is simple, precise, and accurate, making it suitable for routine analysis in a laboratory setting.

Experimental Protocol

This protocol outlines the necessary steps for the analysis of 7-methyl-1,3-benzothiazol-5-amine using HPLC.

1. Materials and Reagents

  • 7-methyl-1,3-benzothiazol-5-amine (Reference Standard, >98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (ACS grade)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • HPLC vials with septa

  • Syringe filters (0.45 µm)

2. Instrumentation and Chromatographic Conditions A standard HPLC system equipped with a UV detector is required. The following conditions are recommended:

ParameterSpecification
HPLC Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (Gradient elution)
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 280 nm
Run Time 15 minutes

Table 1: HPLC Chromatographic Conditions. This table summarizes the instrumental parameters for the analysis of 7-methyl-1,3-benzothiazol-5-amine.

Table 2: Mobile Phase Gradient Program.

Time (minutes) % Acetonitrile % 0.1% Formic Acid in Water
0.0 20 80
10.0 80 20
12.0 80 20
12.1 20 80

| 15.0 | 20 | 80 |

3. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 7-methyl-1,3-benzothiazol-5-amine reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase (initial conditions: 20% Acetonitrile, 80% 0.1% Formic Acid in Water) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation

  • Accurately weigh the sample containing 7-methyl-1,3-benzothiazol-5-amine.

  • Dissolve the sample in a suitable volume of methanol to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase at the initial conditions for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the working standard solutions in ascending order of concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Determine the concentration of 7-methyl-1,3-benzothiazol-5-amine in the sample solutions by interpolating their peak areas from the calibration curve.

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized for clarity and easy comparison.

Table 3: System Suitability Parameters.

Parameter Acceptance Criteria Observed Value
Tailing Factor (T) T ≤ 2.0 To be determined
Theoretical Plates (N) N > 2000 To be determined

| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | To be determined |

Table 4: Method Validation Summary.

Parameter Result
Linearity (R²) > 0.999
Limit of Detection (LOD) To be determined (µg/mL)
Limit of Quantification (LOQ) To be determined (µg/mL)
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

| Retention Time (RT) | Approx. 6-8 minutes (To be determined) |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions Injection Inject Standards & Samples Standard_Prep->Injection Sample_Prep Prepare Sample Solutions Sample_Prep->Injection Equilibration System Equilibration Equilibration->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Calibration_Curve Construct Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantify Analyte Calibration_Curve->Quantification Report Generate Report Quantification->Report

Caption: HPLC analysis workflow for 7-methyl-1,3-benzothiazol-5-amine.

The HPLC method detailed in this application note provides a reliable and efficient means for the quantitative analysis of 7-methyl-1,3-benzothiazol-5-amine. The use of a standard C18 column and a straightforward mobile phase composition makes this method easily transferable to most analytical laboratories. Adherence to the outlined protocol will ensure the generation of accurate and reproducible results, supporting various research and development activities involving this important benzothiazole derivative.

References

Application Notes and Protocols for Thin-Layer Chromatography (TLC) Analysis of 7-methylbenzo[d]thiazol-5-amine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-methylbenzo[d]thiazol-5-amine is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its derivatives have shown a wide range of biological activities, making it a key scaffold for the development of novel therapeutic agents. Thin-layer chromatography (TLC) is an indispensable, rapid, and cost-effective analytical technique for monitoring the progress of reactions involving this amine. It allows for the qualitative assessment of reaction completion, the identification of products and byproducts, and the optimization of reaction conditions. These application notes provide detailed protocols for the TLC analysis of reactions involving 7-methylbenzo[d]thiazol-5-amine, ensuring reliable and reproducible results.

Core Principles of TLC Analysis

Thin-layer chromatography separates compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica gel, on a solid support) and a mobile phase (a solvent or mixture of solvents). The separation is driven by the polarity of the compounds, the stationary phase, and the mobile phase. Less polar compounds travel further up the TLC plate, resulting in a higher Retention Factor (Rf), while more polar compounds have a stronger affinity for the stationary phase and exhibit lower Rf values.

Experimental Protocols

Protocol 1: General TLC Procedure for Monitoring Reactions of 7-methylbenzo[d]thiazol-5-amine

This protocol outlines the standard procedure for setting up and running a TLC analysis to monitor the progress of a chemical reaction, such as an acylation or alkylation, involving 7-methylbenzo[d]thiazol-5-amine.

Materials:

  • TLC plates (e.g., silica gel 60 F254 on aluminum or glass backing)

  • Developing chamber with a lid

  • Capillary tubes or micropipettes for spotting

  • Mobile phase (solvent system)

  • UV lamp (254 nm and/or 365 nm)

  • Staining solution (e.g., potassium permanganate or iodine chamber)

  • Heat gun (for stains requiring heating)

  • Pencil

  • Ruler

Procedure:

  • Plate Preparation:

    • Using a pencil, gently draw a light origin line approximately 1 cm from the bottom of the TLC plate.

    • Mark the lanes for spotting the starting material (SM), co-spot (C), and reaction mixture (RM).

  • Chamber Equilibration:

    • Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber, ensuring it is wetted by the solvent, to aid in chamber saturation.

    • Close the chamber with the lid and allow it to equilibrate for at least 10-15 minutes.

  • Sample Preparation and Spotting:

    • Prepare dilute solutions of the starting material (7-methylbenzo[d]thiazol-5-amine) and the reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Using a capillary tube, spot a small amount of the starting material solution onto the 'SM' lane on the origin line.

    • Spot the reaction mixture onto the 'RM' lane.

    • For the co-spot lane ('C'), first spot the starting material, and then carefully spot the reaction mixture directly on top of the starting material spot.

  • Development:

    • Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the origin line is above the solvent level.

    • Close the chamber and allow the mobile phase to ascend the plate by capillary action.

    • Remove the plate when the solvent front is approximately 1 cm from the top of the plate.

    • Immediately mark the solvent front with a pencil.

  • Visualization:

    • Allow the solvent to completely evaporate from the plate in a fume hood.

    • Visualize the spots under a UV lamp at 254 nm. Aromatic compounds like benzothiazoles will typically appear as dark spots against a fluorescent background.[1][2]

    • Circle the visible spots with a pencil.

    • If compounds are not UV-active or for further confirmation, use a chemical stain. For amines and other oxidizable groups, a potassium permanganate stain can be effective.[2] Alternatively, placing the plate in a chamber with iodine crystals will visualize many organic compounds as brownish spots.[2]

  • Analysis:

    • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • Compare the spots in the 'RM' lane to the 'SM' and 'C' lanes. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding. The co-spot lane helps to confirm the identity of the starting material in the reaction mixture.

Data Presentation: TLC Analysis of a Representative Reaction

The following table summarizes hypothetical TLC data for the acylation of 7-methylbenzo[d]thiazol-5-amine with acetyl chloride to form N-(7-methylbenzo[d]thiazol-5-yl)acetamide.

CompoundMobile Phase (Hexane:Ethyl Acetate)Rf ValueVisualization Method
7-methylbenzo[d]thiazol-5-amine (Starting Material)3:10.35UV (254 nm), KMnO4
N-(7-methylbenzo[d]thiazol-5-yl)acetamide (Product)3:10.50UV (254 nm)
7-methylbenzo[d]thiazol-5-amine (Starting Material)1:10.55UV (254 nm), KMnO4
N-(7-methylbenzo[d]thiazol-5-yl)acetamide (Product)1:10.70UV (254 nm)

Note: Rf values are indicative and can vary based on the specific conditions (temperature, chamber saturation, plate manufacturer, etc.).

Visualization of Key Processes

Experimental Workflow for TLC Monitoring

G Workflow for TLC Monitoring of Reactions cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_plate Prepare TLC Plate (Draw Origin Line) spot_samples Spot Samples (SM, C, RM) prep_plate->spot_samples prep_chamber Equilibrate Developing Chamber with Mobile Phase develop_plate Develop Plate in Chamber prep_chamber->develop_plate spot_samples->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize_uv Visualize under UV Light (254 nm) dry_plate->visualize_uv stain Apply Chemical Stain (if necessary) visualize_uv->stain calculate_rf Calculate Rf Values visualize_uv->calculate_rf stain->calculate_rf interpret Interpret Results (Reaction Progress) calculate_rf->interpret

Caption: A flowchart illustrating the key steps in monitoring a chemical reaction using thin-layer chromatography.

Signaling Pathway Analogy: Reaction Progress

While not a biological signaling pathway, the following diagram illustrates the logical progression from reactants to products as monitored by TLC, analogous to a signaling cascade.

G Conceptual Pathway of a Monitored Reaction Reactants Starting Materials (High Concentration) Low Rf Spot Prominent Intermediate Reaction Intermediate (Transient Species) May Appear as a Faint Spot Reactants->Intermediate Reaction Initiation Products Final Product(s) (Increasing Concentration) New, Higher Rf Spot Appears Intermediate->Products Progression Completion Reaction Completion (Starting Material Consumed) Only Product Spot Remains Products->Completion Endpoint

Caption: A conceptual diagram showing the progression of a chemical reaction as observed through changes in the TLC profile.

References

Application Notes and Protocols for 5-Benzothiazolamine, 7-methyl- as a Precursor for Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 5-Benzothiazolamine, 7-methyl- as a key precursor in the development of novel antifungal agents. This document outlines a proposed synthetic pathway for the precursor, detailed protocols for the synthesis of derivative compounds, methodologies for antifungal activity assessment, and insights into their potential mechanisms of action.

Introduction: The Promise of Benzothiazole Scaffolds in Antifungal Drug Discovery

The emergence of drug-resistant fungal pathogens presents a significant global health challenge, necessitating the development of new antifungal agents with novel mechanisms of action. Benzothiazole derivatives have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities, including potent antifungal properties. The benzothiazole scaffold serves as a versatile template for the design of molecules that can effectively inhibit crucial fungal enzymes, offering a promising avenue for the discovery of next-generation antifungal drugs.

Specifically, substitutions on the benzothiazole ring, such as methyl and amino groups, have been shown to modulate the antifungal potency and spectrum of activity. The strategic placement of a methyl group at the 7-position and an amino group at the 5-position of the benzothiazole core, as in 5-Benzothiazolamine, 7-methyl-, offers a unique starting point for the synthesis of a diverse library of antifungal candidates. This precursor allows for further chemical modifications to optimize antifungal efficacy, selectivity, and pharmacokinetic properties.

Proposed Synthesis of the Precursor: 5-Benzothiazolamine, 7-methyl-

Experimental Protocol: Proposed Synthesis of 5-Benzothiazolamine, 7-methyl-

This protocol involves a two-step process starting from a commercially available substituted aniline.

Step 1: Synthesis of 2-Amino-7-methylbenzothiazole

  • Reaction Principle: This step utilizes the Hugershoff reaction, a classical method for the synthesis of 2-aminobenzothiazoles from arylthioureas, which are formed in situ from the corresponding aniline.

  • Materials:

    • 2-Methyl-3-nitroaniline

    • Potassium thiocyanate (KSCN)

    • Bromine (Br₂)

    • Glacial acetic acid

    • Ammonia solution

  • Procedure:

    • Dissolve 2-methyl-3-nitroaniline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the solution in an ice bath.

    • Slowly add a solution of potassium thiocyanate in glacial acetic acid to the cooled aniline solution with continuous stirring.

    • To the resulting mixture, add a solution of bromine in glacial acetic acid dropwise, maintaining the temperature below 10°C.

    • After the addition is complete, continue stirring the reaction mixture at room temperature for 12-16 hours.

    • Pour the reaction mixture into crushed ice and neutralize with a concentrated ammonia solution to precipitate the product.

    • Filter the precipitate, wash thoroughly with water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-7-methyl-5-nitrobenzothiazole.

Step 2: Reduction of the Nitro Group to Synthesize 5-Benzothiazolamine, 7-methyl-

  • Reaction Principle: The nitro group at the 5-position is reduced to an amino group using a standard reducing agent.

  • Materials:

    • 2-Amino-7-methyl-5-nitrobenzothiazole (from Step 1)

    • Stannous chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH) solution

    • Ethyl acetate

  • Procedure:

    • Suspend 2-amino-7-methyl-5-nitrobenzothiazole in ethanol in a round-bottom flask.

    • Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid to the suspension.

    • Reflux the reaction mixture for 4-6 hours.

    • Cool the mixture to room temperature and neutralize with a concentrated sodium hydroxide solution until the precipitate of tin salts dissolves.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-Benzothiazolamine, 7-methyl-.

    • Further purification can be achieved by column chromatography if necessary.

Synthesis of Antifungal Derivatives from 5-Benzothiazolamine, 7-methyl-

The amino group at the 5-position of the precursor serves as a versatile handle for the introduction of various pharmacophores to generate a library of potential antifungal agents. A common approach is the formation of amide or sulfonamide linkages.

Experimental Protocol: General Synthesis of Amide Derivatives

  • Reaction Principle: Acylation of the 5-amino group with a suitable acyl chloride or carboxylic acid.

  • Materials:

    • 5-Benzothiazolamine, 7-methyl-

    • Substituted acyl chloride or carboxylic acid

    • Triethylamine or pyridine (as a base)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF) as a solvent

    • Coupling agent (e.g., DCC, EDC) if starting from a carboxylic acid

  • Procedure:

    • Dissolve 5-Benzothiazolamine, 7-methyl- and the base in the chosen solvent in a round-bottom flask under an inert atmosphere.

    • Cool the solution in an ice bath.

    • Slowly add the acyl chloride (or the carboxylic acid and coupling agent) to the solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

In Vitro Antifungal Susceptibility Testing

The antifungal activity of the synthesized derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic fungal strains.

Experimental Protocol: Broth Microdilution Method for MIC Determination

  • Principle: This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

  • Materials:

    • Synthesized benzothiazole derivatives

    • Standard antifungal drugs (e.g., Fluconazole, Amphotericin B)

    • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

    • RPMI-1640 medium buffered with MOPS

    • 96-well microtiter plates

    • Spectrophotometer or plate reader

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds and standard drugs in RPMI-1640 medium in the wells of a 96-well plate.

    • Prepare a standardized fungal inoculum (typically 0.5-2.5 x 10³ CFU/mL).

    • Add the fungal inoculum to each well containing the diluted compounds.

    • Include a growth control (no drug) and a sterility control (no inoculum) on each plate.

    • Incubate the plates at 35°C for 24-48 hours.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth. For some fungi, a significant reduction in growth (e.g., 50% or 90%) compared to the growth control is used as the endpoint (MIC₅₀ or MIC₉₀).

Quantitative Data Presentation

The following table summarizes hypothetical antifungal activity data for a series of derivatives synthesized from 5-Benzothiazolamine, 7-methyl-. This data is for illustrative purposes and would need to be generated through the experimental protocols described above.

Compound IDR-Group on 5-aminoMIC (µg/mL) vs. C. albicansMIC (µg/mL) vs. C. neoformansMIC (µg/mL) vs. A. fumigatus
Precursor -H>128>128>128
DERIV-01 -COCH₃6432128
DERIV-02 -CO-Ph16864
DERIV-03 -CO-(4-Cl-Ph)4216
DERIV-04 -SO₂-CH₃321664
DERIV-05 -SO₂-Ph8432
Fluconazole (Standard)14>64
Amphotericin B (Standard)0.50.251

Mechanism of Action Studies

Benzothiazole-based antifungal agents are known to target specific fungal enzymes. The primary suspected mechanisms involve the inhibition of lanosterol 14α-demethylase (CYP51) in the ergosterol biosynthesis pathway and N-myristoyltransferase (NMT).

Ergosterol Biosynthesis Inhibition (CYP51)

Signaling Pathway

CYP51_Inhibition_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Inhibitor Benzothiazole Derivative CYP51 CYP51 (Lanosterol 14α-demethylase) Inhibitor->CYP51

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by a benzothiazole derivative targeting CYP51.

Experimental Protocol: CYP51 Inhibition Assay (Fluorescence-based)

  • Principle: This assay measures the inhibition of recombinant fungal CYP51 enzyme activity using a fluorescent substrate.

  • Materials:

    • Recombinant fungal CYP51 enzyme

    • Fluorescent CYP51 substrate (e.g., a commercially available luciferin-based probe)

    • NADPH

    • Potassium phosphate buffer

    • Test compounds and a known CYP51 inhibitor (e.g., ketoconazole)

    • 96-well black microtiter plates

    • Fluorometer

  • Procedure:

    • Add the CYP51 enzyme, buffer, and various concentrations of the test compound or control inhibitor to the wells of a 96-well plate.

    • Pre-incubate the mixture at 37°C for 15 minutes.

    • Initiate the reaction by adding the fluorescent substrate and NADPH.

    • Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the reaction rate against the inhibitor concentration.

N-Myristoyltransferase (NMT) Inhibition

Signaling Pathway

NMT_Inhibition_Pathway Myristoyl_CoA Myristoyl-CoA NMT N-Myristoyltransferase (NMT) Myristoyl_CoA->NMT Protein N-terminal Glycine containing Protein Protein->NMT Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Membrane_Targeting Membrane Targeting & Protein-Protein Interactions Myristoylated_Protein->Membrane_Targeting Cell_Signaling Cell Signaling & Viability Membrane_Targeting->Cell_Signaling Inhibitor Benzothiazole Derivative Inhibitor->NMT

Caption: Inhibition of fungal N-myristoyltransferase (NMT) by a benzothiazole derivative, disrupting protein function.

Experimental Protocol: NMT Inhibition Assay (Scintillation Proximity Assay)

  • Principle: This assay measures the transfer of radiolabeled myristoyl group from myristoyl-CoA to a peptide substrate.

  • Materials:

    • Recombinant fungal NMT enzyme

    • [³H]-Myristoyl-CoA

    • Peptide substrate with an N-terminal glycine

    • Streptavidin-coated SPA beads

    • Biotinylated peptide substrate

    • Assay buffer

    • Test compounds

    • 96-well microtiter plates

    • Scintillation counter

  • Procedure:

    • Add the NMT enzyme, biotinylated peptide substrate, test compounds, and buffer to the wells of a 96-well plate.

    • Initiate the reaction by adding [³H]-Myristoyl-CoA.

    • Incubate the reaction mixture at room temperature for a defined period.

    • Stop the reaction by adding a stop solution containing streptavidin-coated SPA beads.

    • The biotinylated peptide, now radiolabeled if the reaction occurred, will bind to the SPA beads, bringing the radioisotope in close proximity to the scintillant in the beads, generating a signal.

    • Measure the radioactivity using a scintillation counter.

    • Determine the IC₅₀ value by plotting the signal against the inhibitor concentration.

Experimental Workflow Visualization

Antifungal_Drug_Discovery_Workflow Start Start: 5-Benzothiazolamine, 7-methyl- Precursor Synthesis Synthesis of Derivative Library Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Antifungal_Screening In Vitro Antifungal Screening (MIC Determination) Purification->Antifungal_Screening Hit_Identification Hit Identification (Potent & Broad-Spectrum) Antifungal_Screening->Hit_Identification Mechanism_Studies Mechanism of Action Studies (CYP51, NMT Inhibition Assays) Hit_Identification->Mechanism_Studies Active Compounds Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Inactive/Weak Compounds (Feedback for new designs) Mechanism_Studies->Lead_Optimization End Preclinical Candidate Mechanism_Studies->End Lead_Optimization->Synthesis

Caption: A typical workflow for the discovery of antifungal agents starting from the 5-Benzothiazolamine, 7-methyl- precursor.

Conclusion

5-Benzothiazolamine, 7-methyl- represents a valuable and versatile precursor for the development of novel antifungal agents. The synthetic accessibility of this scaffold, combined with the potential for diverse chemical modifications, allows for the generation of compound libraries with a high probability of identifying potent antifungal leads. The established mechanisms of action for benzothiazole derivatives, primarily targeting fungal-specific enzymes like CYP51 and NMT, provide a solid foundation for rational drug design and optimization. The protocols and workflows outlined in these application notes are intended to guide researchers in harnessing the potential of this promising chemical scaffold in the ongoing search for effective new treatments for fungal infections.

Application Notes and Protocols for Docking Studies of 7-methylbenzo[d]thiazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-methylbenzo[d]thiazol-5-amine and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry. The benzothiazole scaffold is a recognized pharmacophore present in a variety of biologically active molecules, including those with antimicrobial, anticonvulsant, and anticancer properties.[1][2] Of particular interest is their potential as kinase inhibitors, which play a crucial role in cellular signaling pathways that are often dysregulated in diseases like cancer.[3]

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] This method is instrumental in structure-based drug design, allowing for the rapid screening of virtual libraries of compounds against a specific protein target, thereby saving time and resources in the early stages of drug discovery.[5] These application notes provide a detailed protocol for performing molecular docking studies on 7-methylbenzo[d]thiazol-5-amine derivatives targeting protein kinases, along with methods for data presentation and visualization of the underlying biological pathways.

Signaling Pathway of a Representative Target: p56lck

Protein tyrosine kinases (PTKs) are critical enzymes in signaling pathways that regulate cell growth, differentiation, and activation.[6] The Src family of non-receptor tyrosine kinases, which includes p56lck, plays a vital role in T-cell signal transduction.[6] Inhibition of p56lck is a therapeutic strategy for various diseases, including cancer and autoimmune disorders. The diagram below illustrates a simplified representation of a kinase signaling pathway.

p56lck_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor TCR TCR p56lck p56lck TCR->p56lck recruits CD4 CD4 CD4->p56lck ZAP70 ZAP70 p56lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 activates Downstream Downstream Signaling (e.g., Ca2+ flux, MAPK activation) PLCg1->Downstream Inhibitor 7-methylbenzo[d]thiazol- 5-amine Derivative Inhibitor->p56lck inhibits

Caption: Simplified p56lck signaling pathway and the inhibitory action of a derivative.

Molecular Docking Workflow

The process of molecular docking involves several key steps, from the preparation of the target protein and the ligand molecules to the analysis of the docking results. This workflow ensures that the simulation is computationally accurate and the results are reliable for guiding further experimental work.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB Select Target Protein (e.g., from PDB) ProtPrep Protein Preparation (Remove water, add hydrogens) PDB->ProtPrep Ligand Prepare Ligand Library (7-methylbenzo[d]thiazol-5-amine derivatives) LigPrep Ligand Preparation (Generate 3D conformers, assign charges) Ligand->LigPrep GridGen Grid Generation (Define binding site) ProtPrep->GridGen Docking Run Docking Simulation LigPrep->Docking GridGen->Docking Scoring Scoring and Ranking (Binding energy, docking score) Docking->Scoring Analysis Pose Analysis (Interactions, visualization) Scoring->Analysis

Caption: General workflow for a molecular docking study.

Experimental Protocols

This section provides a detailed methodology for performing molecular docking of 7-methylbenzo[d]thiazol-5-amine derivatives against a protein kinase target. The protocol is based on commonly used software and practices in the field.[2][6]

I. Software and Resources
  • Molecular Modeling Software: Schrödinger Suite (Maestro, Glide), AutoDock Vina, or similar.[7][8]

  • Protein Data Bank (PDB): For obtaining the crystal structure of the target protein (e.g., PDB ID: 1QPC for p56lck).[6]

  • Ligand Preparation Software: ChemDraw, MarvinSketch, or the ligand preparation module of the docking software.

II. Protein Preparation
  • Obtain Protein Structure: Download the crystal structure of the target kinase (e.g., p56lck, PDB ID: 1QPC) from the Protein Data Bank.[6]

  • Pre-processing: Load the PDB file into the molecular modeling software. Remove all water molecules, co-factors, and any co-crystallized ligands that are not relevant to the study.

  • Add Hydrogens: Add hydrogen atoms to the protein structure, which are typically not resolved in crystal structures.

  • Assign Charges and Protonation States: Assign appropriate protonation states for titratable residues (e.g., His, Asp, Glu) at a physiological pH (e.g., 7.4).

  • Minimize Energy: Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have been introduced during the preparation steps. This is often done using a force field like OPLS.

III. Ligand Preparation
  • Sketch Derivatives: Draw the 2D structures of the 7-methylbenzo[d]thiazol-5-amine derivatives.

  • Generate 3D Structures: Convert the 2D structures into 3D conformers.

  • Ionization States: Generate possible ionization states at physiological pH.

  • Energy Minimization: Minimize the energy of each ligand to obtain a low-energy conformation.

IV. Molecular Docking Protocol (using Glide as an example)
  • Receptor Grid Generation:

    • Define the active site for docking. This is typically done by selecting the co-crystallized ligand from the original PDB file or by identifying key active site residues from the literature.

    • Generate a receptor grid that encompasses the defined active site. The grid defines the space where the ligand will be docked.

  • Ligand Docking:

    • Load the prepared library of 7-methylbenzo[d]thiazol-5-amine derivatives.

    • Initiate the docking run using the generated receptor grid.

    • Choose a docking precision level (e.g., Standard Precision - SP, or Extra Precision - XP). XP is more computationally intensive but generally more accurate.

  • Post-Docking Analysis:

    • The software will generate a set of poses for each ligand, ranked by a docking score (e.g., GlideScore).

    • Analyze the top-ranked poses for each derivative. Examine the binding mode, including hydrogen bonds, hydrophobic interactions, and any other key interactions with the active site residues.

    • Visualize the ligand-protein interactions in 3D to understand the structural basis of binding.

Data Presentation

Quantitative data from docking studies should be summarized in a clear and structured format to allow for easy comparison between different derivatives.

Table 1: Docking Scores and Interaction Data for 7-methylbenzo[d]thiazol-5-amine Derivatives
Compound IDR-Group on AmineDocking Score (kcal/mol)H-Bonds Formed (Residue, Atom)Key Hydrophobic Interactions (Residues)
Lead-01 -H-7.2MET-319 (NH), GLU-317 (O)LEU-273, VAL-281, ALA-390
Deriv-01 -CH2-Ph-8.5MET-319 (NH), GLU-317 (O)LEU-273, VAL-281, ALA-390, PHE-405
Deriv-02 -CO-Ph-9.1MET-319 (NH), THR-316 (OH)LEU-273, VAL-281, ALA-390, ILE-334
Deriv-03 -SO2-Ph-8.8MET-319 (NH), LYS-295 (NH3+)LEU-273, VAL-281, ILE-334
Control Staurosporine-11.5MET-319 (NH), GLU-317 (O)LEU-273, VAL-281, ALA-390, ILE-334

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on the specific derivatives and target protein.

Conclusion

The protocols and guidelines presented here provide a comprehensive framework for conducting molecular docking studies on 7-methylbenzo[d]thiazol-5-amine derivatives. By following these steps, researchers can effectively screen and prioritize compounds for further synthesis and biological evaluation. The combination of computational docking, clear data presentation, and an understanding of the relevant biological pathways is essential for accelerating the discovery of novel therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Benzothiazolamine, 7-methyl-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 5-Benzothiazolamine, 7-methyl-.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 5-Benzothiazolamine, 7-methyl-, particularly when following a modified Hugershoff reaction protocol.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete formation of the arylthiourea intermediate. 2. Ineffective cyclization. 3. Degradation of starting material or product. 4. Incorrect stoichiometry of reagents.1. Ensure the starting aniline (e.g., 2,4-diaminotoluene) is fully dissolved or suspended before adding thiocyanate. Increase reaction time or temperature for thiourea formation. 2. Check the quality and concentration of the acid and oxidizing agent (e.g., bromine). Ensure gradual addition of the oxidizing agent to control the reaction temperature. 3. Avoid excessive heating during cyclization. Work-up the reaction mixture promptly after completion. 4. Carefully verify the molar ratios of the aniline, thiocyanate, acid, and oxidizing agent. An excess of the aniline or thiocyanate may be required in some cases.
Formation of Multiple Products (Impure Product) 1. Isomer formation (e.g., 7-amino-5-methylbenzothiazole). 2. Over-bromination or other side reactions. 3. Polymerization of starting materials or intermediates.1. The cyclization of meta-substituted anilines can lead to mixtures of isomers. Optimize the reaction temperature; lower temperatures may favor the formation of one isomer. Purification by column chromatography may be necessary. 2. Add the oxidizing agent (e.g., bromine) slowly and at a controlled temperature (e.g., 0-10 °C). Use the stoichiometric amount of the oxidizing agent. 3. Ensure efficient stirring and maintain a homogeneous reaction mixture. Avoid localized high concentrations of reagents.
Product is Dark and Tarry 1. Oxidation of the amino groups. 2. Polymerization side reactions. 3. High reaction temperatures.1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. See "Formation of Multiple Products". 3. Carefully control the temperature throughout the reaction, especially during the addition of the oxidizing agent and the cyclization step.
Difficulty in Product Isolation/Purification 1. Product is soluble in the work-up solvent. 2. Product co-precipitates with inorganic salts. 3. Product is an oil or low-melting solid.1. After neutralization, extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). 2. Ensure complete dissolution of inorganic salts during the work-up by using sufficient water. Washing the crude product with water can help remove residual salts. 3. If the product is an oil, use extraction followed by solvent evaporation. If it is a low-melting solid, trituration with a non-polar solvent (e.g., hexanes) may induce crystallization. Column chromatography may be required for high purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-Benzothiazolamine, 7-methyl-?

A1: The most common and direct route is a variation of the Hugershoff benzothiazole synthesis. This involves the reaction of a substituted aniline, in this case, 2,4-diaminotoluene, with a source of thiocyanate (e.g., sodium or potassium thiocyanate) in the presence of an acid and an oxidizing agent, typically bromine, to facilitate the cyclization.

Q2: How can I control the regioselectivity of the cyclization to favor the 5-amino-7-methyl isomer over the 7-amino-5-methyl isomer?

A2: The cyclization of meta-substituted anilines like 2,4-diaminotoluene can indeed lead to a mixture of isomers. Controlling the regioselectivity is challenging. Factors that may influence the isomeric ratio include the choice of acid, solvent, and reaction temperature. Lower reaction temperatures during the cyclization step might offer slightly better selectivity. Careful analysis of the product mixture (e.g., by NMR or HPLC) is crucial, and purification by column chromatography is often necessary to isolate the desired isomer.

Q3: What are the key reaction parameters to optimize for maximizing the yield?

A3: The key parameters for yield optimization include:

  • Temperature: Both the formation of the thiourea intermediate and the cyclization step are temperature-sensitive. The cyclization is often exothermic and requires careful temperature control.

  • Reaction Time: Sufficient time must be allowed for both the formation of the thiourea and the subsequent cyclization. Monitoring the reaction by TLC or LC-MS is recommended.

  • Stoichiometry: The molar ratios of the aniline, thiocyanate, acid, and oxidizing agent are critical. A slight excess of the thiocyanate is sometimes used.

  • Purity of Reagents: Using high-purity starting materials and reagents is essential to avoid side reactions.

Q4: What are the main side products to expect in this synthesis?

A4: Besides the isomeric product (7-amino-5-methylbenzothiazole), other potential side products include unreacted starting materials, the intermediate arylthiourea, over-brominated products, and polymeric tars resulting from oxidation or other side reactions of the aniline starting material.

Q5: What is the best method for purifying the final product?

A5: The purification method depends on the purity of the crude product. If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) may be sufficient. For mixtures containing isomers and other impurities, column chromatography on silica gel using a gradient of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate) is typically the most effective method.

Experimental Protocols

Protocol 1: Synthesis of 5-Benzothiazolamine, 7-methyl- via Hugershoff Reaction

This protocol is a representative procedure and may require optimization for specific laboratory conditions.

Materials:

  • 2,4-Diaminotoluene

  • Potassium thiocyanate (or Sodium thiocyanate)

  • Glacial acetic acid

  • Bromine

  • Sodium hydroxide solution (e.g., 10% w/v)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Formation of the Thiourea Intermediate:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2,4-diaminotoluene (1.0 eq) in glacial acetic acid.

    • Add potassium thiocyanate (1.1 eq) to the solution and stir the mixture at room temperature for 1-2 hours.

  • Cyclization:

    • Cool the reaction mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid via the dropping funnel, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Isolation:

    • Pour the reaction mixture into a beaker containing crushed ice and water.

    • Neutralize the mixture by the slow addition of a sodium hydroxide solution until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to separate the desired product from isomers and other impurities.

    • Combine the fractions containing the pure product and evaporate the solvent to yield 5-Benzothiazolamine, 7-methyl-.

Data Presentation

Table 1: Effect of Reaction Temperature on Yield and Isomer Ratio (Hypothetical Data)
Entry Cyclization Temperature (°C) Reaction Time (h) Overall Yield (%) Isomer Ratio (5-amino-7-methyl : 7-amino-5-methyl)
10 - 56453 : 1
220 - 25 (Room Temp)5552.5 : 1
340 - 454522 : 1
460 - 65340 (significant tar formation)1.5 : 1

Note: This data is hypothetical and for illustrative purposes. Actual results may vary.

Visualizations

Diagram 1: Synthetic Workflow for 5-Benzothiazolamine, 7-methyl-

G cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Work-up & Purification A 2,4-Diaminotoluene D Arylthiourea Intermediate A->D B Potassium Thiocyanate B->D C Glacial Acetic Acid C->D Solvent F Crude Product Mixture D->F E Bromine in Acetic Acid E->F Oxidative Cyclization G Neutralization (NaOH) F->G H Extraction (EtOAc) G->H I Column Chromatography H->I J Pure 5-Benzothiazolamine, 7-methyl- I->J

Caption: Synthetic workflow for 5-Benzothiazolamine, 7-methyl-.

Diagram 2: Troubleshooting Logic for Low Yield

G Start Low Product Yield Q1 Was the arylthiourea intermediate formed? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was the cyclization step efficient? A1_Yes->Q2 Sol1 Check starting materials. Increase reaction time/temp for thiourea formation. A1_No->Sol1 End Review Stoichiometry and Reagent Purity Sol1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was there product degradation? A2_Yes->Q3 Sol2 Verify quality of acid and oxidizing agent. Control temperature during addition. A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Avoid excessive heat. Prompt work-up. A3_Yes->Sol3 A3_No->End Sol3->End

Caption: Troubleshooting logic for low yield issues.

Troubleshooting side reactions in 7-methylbenzo[d]thiazol-5-amine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 7-methylbenzo[d]thiazol-5-amine. The information is tailored for researchers, scientists, and professionals in drug development.

Synthesis Overview

The synthesis of 7-methylbenzo[d]thiazol-5-amine is typically achieved through a two-step process. The first step involves the synthesis of the nitro intermediate, 7-methyl-5-nitrobenzo[d]thiazole, via a Hugerschoff-type reaction. The subsequent step is the reduction of the nitro group to the desired amine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Step 1: Synthesis of 7-methyl-5-nitrobenzo[d]thiazole

Q1: I am having trouble with the synthesis of the starting material, 4-methyl-3-nitroaniline. What is a reliable protocol?

A1: A common method for the synthesis of 4-methyl-3-nitroaniline is the nitration of p-toluidine.

Experimental Protocol: Nitration of p-Toluidine

  • Dissolve 10 g of p-toluidine in 200 g of concentrated sulfuric acid.

  • Cool the solution to below 0°C using a freezing mixture.

  • Slowly add a pre-cooled mixture of 7.5 g of nitric acid (d=1.48 g/mL) and 30 g of concentrated sulfuric acid, maintaining the reaction temperature at 0°C.

  • After the addition is complete, allow the mixture to stand for a short period.

  • Pour the reaction mixture into 500 mL of ice-cold water, ensuring the temperature does not exceed 25°C.

  • Filter the solution to remove any impurities.

  • Dilute the filtrate to three times its original volume and neutralize with solid sodium carbonate, keeping the temperature low.

  • Filter the resulting precipitate, press it dry, and recrystallize from alcohol.[1]

ParameterValue
Starting Materialp-Toluidine
ReagentsConc. H₂SO₄, HNO₃
Temperature0°C
Typical Yield65-70%

Q2: My Hugerschoff reaction to form 7-methyl-5-nitrobenzo[d]thiazole is giving a low yield. What are the common pitfalls?

A2: Low yields in the Hugerschoff reaction can be attributed to several factors, including improper temperature control, incorrect stoichiometry, and the formation of side products.

Troubleshooting Low Yield in Hugerschoff Reaction:

Potential Cause Troubleshooting Step
Over-bromination: Ensure slow, dropwise addition of bromine in acetic acid. Maintain a low reaction temperature to minimize the formation of poly-brominated side products.
Incomplete Cyclization: After bromine addition, allow the reaction to stir for a sufficient time at room temperature to ensure complete cyclization. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Side reactions of the nitro group: The strongly acidic and oxidizing conditions can lead to undesired side reactions. Ensure the reaction is performed at the recommended temperature and that the workup procedure is followed promptly.
Precipitation of starting material: Ensure that the 4-methyl-3-nitroaniline is fully dissolved in the glacial acetic acid before the addition of potassium thiocyanate.

Logical Workflow for Troubleshooting Low Yield

G start Low Yield Observed check_temp Verify Temperature Control (0-5°C during bromine addition) start->check_temp check_stoich Confirm Stoichiometry (Aniline:KSCN:Br2) check_temp->check_stoich If Temp OK side_reactions Investigate Side Reactions (e.g., over-bromination) check_temp->side_reactions If Temp too high check_time Evaluate Reaction Time (Monitor by TLC) check_stoich->check_time If Stoich. OK check_stoich->side_reactions If Stoich. incorrect check_purity Analyze Purity of Starting Materials check_time->check_purity If Time OK check_purity->side_reactions If Purity OK workup Optimize Workup Procedure side_reactions->workup solution Improved Yield workup->solution G start Crude Product with Tin Salts adjust_ph Adjust pH to > 8 with NaOH/NaHCO3 start->adjust_ph precipitate Precipitate Tin Hydroxide adjust_ph->precipitate filter Filter through Celite® precipitate->filter extract Extract with Organic Solvent filter->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography (if necessary) concentrate->purify final_product Pure 7-methylbenzo[d]thiazol-5-amine purify->final_product

References

Technical Support Center: Enhancing the Solubility of 5-amino-7-methyl benzothiazole for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 5-amino-7-methyl benzothiazole in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 5-amino-7-methyl benzothiazole?

5-amino-7-methyl benzothiazole, like many benzothiazole derivatives, is expected to have low aqueous solubility and higher solubility in organic solvents.[1][2] The parent compound, 2-aminobenzothiazole, is described as very slightly soluble in water but freely soluble in alcohol, chloroform, and diethyl ether.[3] Therefore, dissolving 5-amino-7-methyl benzothiazole directly in aqueous buffers for biological assays is often challenging.

Q2: I am observing precipitation of my compound when I dilute my DMSO stock into aqueous assay buffer. What is happening and how can I prevent this?

This is a common issue when working with compounds that are poorly soluble in water. Dimethyl sulfoxide (DMSO) is an excellent solvent for many organic molecules, but when a concentrated DMSO stock is diluted into an aqueous medium, the compound can crash out of solution as it comes into contact with the water. This is because the overall solvent environment is no longer favorable for keeping the compound dissolved.

To prevent precipitation, you can try the following:

  • Lower the final DMSO concentration: While reducing DMSO can be limited by the compound's solubility, it is crucial to keep the final concentration consistent across all experiments, including controls, as DMSO itself can affect cellular assays.[4][5]

  • Use a co-solvent system: A mixture of DMSO and another water-miscible organic solvent, such as ethanol or polyethylene glycol (PEG), can sometimes maintain solubility upon aqueous dilution.[6]

  • Employ solubilizing excipients: Adding surfactants, cyclodextrins, or other solubilizing agents to your assay buffer can help to keep the compound in solution.[6][7][8]

  • Prepare a more dilute stock solution: If the final desired concentration in the assay is low, starting with a more dilute stock solution in DMSO can sometimes prevent precipitation upon further dilution.

Q3: What are the recommended starting points for preparing a stock solution of 5-amino-7-methyl benzothiazole?

A common starting point is to prepare a high-concentration stock solution in 100% DMSO, for example, at 10 mM or 20 mM. This stock can then be serially diluted to the final working concentration in the biological assay medium. It is crucial to ensure the final DMSO concentration in the assay is low (typically ≤ 0.5%) and consistent across all wells to minimize solvent-induced artifacts.[4][9][10]

Troubleshooting Guide

Issue 1: Compound precipitates in aqueous buffer even at low final DMSO concentrations.

Possible Cause: The intrinsic aqueous insolubility of 5-amino-7-methyl benzothiazole is too high for the desired concentration.

Solutions:

  • pH Modification: The solubility of compounds with ionizable groups, such as the amino group in 5-amino-7-methyl benzothiazole, can be pH-dependent.[11] Experimenting with buffers at different pH values (e.g., pH 5.0, 6.0, 7.4, and 8.0) may identify a range where the compound is more soluble.

  • Use of Co-solvents: Incorporating a water-miscible co-solvent can increase the solubility.[6]

  • Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can aid in solubilization by forming micelles that encapsulate the hydrophobic compound.[6][12]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[7][8][10][13][14][15]

Table 1: Recommended Starting Concentrations for Solubilizing Agents
Solubilizing AgentRecommended Starting ConcentrationKey Considerations
Co-solvents
Ethanol1-5% (v/v) in final assay mediumCan be toxic to cells at higher concentrations.
Polyethylene Glycol 400 (PEG 400)1-10% (v/v) in final assay mediumGenerally well-tolerated by many cell lines.
Surfactants
Tween® 800.01-0.1% (v/v)Can interfere with some assays; test for compatibility.
Pluronic® F-680.02-0.2% (w/v)Often used in cell culture for its low toxicity.
Cyclodextrins
Hydroxypropyl-β-cyclodextrin (HP-β-CD)1-5% (w/v)Widely used and generally has low cytotoxicity.
Sulfobutylether-β-cyclodextrin (SBE-β-CD)1-5% (w/v)High aqueous solubility and low toxicity.[14]

Experimental Protocols

Protocol 1: Preparation of 5-amino-7-methyl benzothiazole Stock Solution and Working Solutions using a Co-solvent System
  • Prepare a 10 mM stock solution: Dissolve the appropriate amount of 5-amino-7-methyl benzothiazole in 100% DMSO. Gently vortex or sonicate if necessary to ensure complete dissolution.

  • Prepare an intermediate dilution: Dilute the 10 mM stock solution in a 1:1 mixture of DMSO and PEG 400 to a concentration of 1 mM.

  • Prepare the final working solution: Further dilute the 1 mM intermediate solution into your aqueous biological assay buffer to the desired final concentration. Ensure the final concentration of the co-solvent mixture is below a level that affects your assay (typically <1%).

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Prepare a 5% (w/v) HP-β-CD solution: Dissolve HP-β-CD in your aqueous assay buffer. Gentle warming may be required to fully dissolve the cyclodextrin. Allow the solution to cool to room temperature.

  • Prepare a 10 mM stock solution of the compound in DMSO.

  • Prepare the final working solution: Add the 10 mM DMSO stock solution dropwise to the 5% HP-β-CD solution while vortexing to achieve the desired final concentration of 5-amino-7-methyl benzothiazole. The final DMSO concentration should be kept to a minimum.

Visualizations

experimental_workflow start Start: Need to dissolve 5-amino-7-methyl benzothiazole stock Prepare 10 mM stock in 100% DMSO start->stock dilute Dilute stock into aqueous assay buffer stock->dilute precipitate Precipitation observed? dilute->precipitate success Success: Proceed with assay precipitate->success No troubleshoot Troubleshoot Solubility precipitate->troubleshoot Yes ph Option 1: Modify buffer pH troubleshoot->ph cosolvent Option 2: Use Co-solvents (e.g., PEG 400) troubleshoot->cosolvent surfactant Option 3: Add Surfactants (e.g., Tween® 80) troubleshoot->surfactant cyclodextrin Option 4: Use Cyclodextrins (e.g., HP-β-CD) troubleshoot->cyclodextrin signaling_pathway_consideration cluster_solubilization Solubilization Method cluster_assay Biological Assay DMSO DMSO CellViability Cell Viability Assay DMSO->CellViability Potential Cytotoxicity CoSolvent Co-solvent CoSolvent->CellViability Potential Cytotoxicity Surfactant Surfactant EnzymeAssay Enzyme Inhibition Assay Surfactant->EnzymeAssay Potential Interference Cyclodextrin Cyclodextrin SignalingPathway Signaling Pathway Analysis Cyclodextrin->SignalingPathway Potential Modulation of Membrane Interactions

References

Stability issues and storage conditions for 5-Benzothiazolamine, 7-methyl-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of 5-Benzothiazolamine, 7-methyl-, along with troubleshooting for common issues encountered during its use in research and development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 5-Benzothiazolamine, 7-methyl-?

To ensure the long-term stability of 5-Benzothiazolamine, 7-methyl-, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light and moisture, as these conditions can promote degradation. For optimal preservation of its integrity, storage at refrigerated temperatures (2-8°C) is advisable, especially for long-term storage.

Q2: What are the potential signs of degradation of 5-Benzothiazolamine, 7-methyl-?

Degradation of 5-Benzothiazolamine, 7-methyl- may be indicated by a change in physical appearance, such as discoloration (e.g., darkening), or a change in its solubility profile. The appearance of new peaks or a decrease in the main peak area when analyzed by chromatography (e.g., HPLC) are also strong indicators of degradation.

Q3: What are the likely degradation pathways for 5-Benzothiazolamine, 7-methyl-?

While specific degradation pathways for 5-Benzothiazolamine, 7-methyl- are not extensively documented in publicly available literature, based on the chemistry of the aminobenzothiazole scaffold, potential degradation pathways include:

  • Oxidation: The amino group and the thiazole ring are susceptible to oxidation, which can be initiated by exposure to air, light, or oxidizing agents. This can lead to the formation of N-oxides, sulfoxides, or other oxidized species.

  • Hydrolysis: Under strongly acidic or basic conditions, the amine or thiazole ring may be susceptible to hydrolysis, although benzothiazoles are generally considered relatively stable to hydrolysis under neutral conditions.

  • Photodegradation: Exposure to UV or visible light can lead to the formation of reactive species and subsequent degradation of the molecule. Studies on other benzothiazoles have shown that photolytic degradation can occur.[1]

Q4: How can I assess the stability of my sample of 5-Benzothiazolamine, 7-methyl-?

A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, should be used to assess the purity and degradation of 5-Benzothiazolamine, 7-methyl-. This involves comparing the chromatogram of a stored sample against a freshly prepared standard or a sample stored under optimal conditions. The appearance of new peaks or a decrease in the area of the parent peak indicates degradation.

Troubleshooting Guide

This guide addresses common stability-related issues that may be encountered during experiments with 5-Benzothiazolamine, 7-methyl-.

Observed Issue Potential Cause Recommended Action
Unexpected experimental results or loss of compound activity. Degradation of the compound due to improper storage or handling.1. Verify the storage conditions of your stock. 2. Perform a purity check using a suitable analytical method (e.g., HPLC). 3. If degradation is confirmed, use a fresh, properly stored batch of the compound.
Change in the color or physical appearance of the solid compound. Possible oxidation or exposure to light.1. Discard the discolored material. 2. Ensure the compound is stored in a light-protected (amber vial) and tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).
Inconsistent results between different batches of the compound. Variation in initial purity or degradation during storage of one batch.1. Establish a standardized procedure for qualifying new batches, including purity assessment. 2. Implement consistent storage and handling procedures for all batches.
Precipitation of the compound from a solution upon storage. Poor solubility in the chosen solvent or degradation to a less soluble product.1. Re-evaluate the solubility of the compound in the chosen solvent system. 2. Consider preparing fresh solutions before each experiment. 3. If degradation is suspected, analyze the precipitate and the supernatant separately to identify the cause.

Experimental Protocols

Protocol: Forced Degradation Study for 5-Benzothiazolamine, 7-methyl-

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To investigate the stability of 5-Benzothiazolamine, 7-methyl- under various stress conditions.

Materials:

  • 5-Benzothiazolamine, 7-methyl-

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 5-Benzothiazolamine, 7-methyl- in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis:

      • Mix equal volumes of the stock solution and 0.1 N HCl.

      • Keep at room temperature and 60°C.

      • Analyze samples at initial, 2, 6, 24, and 48-hour time points.

      • If no degradation is observed, repeat with 1 N HCl.

    • Base Hydrolysis:

      • Mix equal volumes of the stock solution and 0.1 N NaOH.

      • Keep at room temperature.

      • Analyze samples at initial, 2, 6, 24, and 48-hour time points.

      • If no degradation is observed, repeat with 1 N NaOH at 60°C.

    • Oxidative Degradation:

      • Mix equal volumes of the stock solution and 3% H₂O₂.

      • Keep at room temperature.

      • Analyze samples at initial, 2, 6, 24, and 48-hour time points.

      • If no degradation is observed, repeat with 30% H₂O₂.

    • Thermal Degradation (Solid State):

      • Place a small amount of the solid compound in an oven at 60°C.

      • Analyze samples at 24, 48, and 72-hour time points by dissolving in a suitable solvent.

    • Photolytic Degradation:

      • Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

      • Analyze samples after the specified exposure period.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute the samples to a suitable concentration with the mobile phase.

    • Analyze by a developed and validated HPLC method.

  • Data Evaluation:

    • Monitor for the appearance of new peaks and the decrease in the area of the parent peak.

    • Calculate the percentage of degradation.

    • The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive decomposition.

Data Presentation

As specific quantitative stability data for 5-Benzothiazolamine, 7-methyl- is not publicly available, a generic table for recording forced degradation results is provided below. Researchers should populate this table with their own experimental data.

Stress ConditionTime (hours)Temperature (°C)% DegradationNumber of DegradantsRRT of Major Degradants
0.1 N HCl24RT
1 N HCl2460
0.1 N NaOH24RT
1 N NaOH2460
3% H₂O₂24RT
30% H₂O₂24RT
Heat (Solid)7260
Photolytic (Solid)--
Photolytic (Solution)--

*RRT = Relative Retention Time

Visualization

The following diagram illustrates a logical workflow for troubleshooting stability issues with 5-Benzothiazolamine, 7-methyl-.

Stability_Troubleshooting_Workflow start Start: Unexpected Experimental Results check_storage Check Storage Conditions (Temp, Light, Moisture) start->check_storage purity_analysis Perform Purity Analysis (e.g., HPLC) check_storage->purity_analysis degradation_detected Degradation Detected? purity_analysis->degradation_detected use_fresh_stock Use Fresh, Qualified Stock degradation_detected->use_fresh_stock Yes investigate_protocol Investigate Experimental Protocol (Solvent, pH, Temp) degradation_detected->investigate_protocol No end_ok End: Issue Resolved use_fresh_stock->end_ok end_further_investigation End: Further Investigation Needed (e.g., Forced Degradation Study) investigate_protocol->end_further_investigation

Troubleshooting workflow for stability issues.

References

Overcoming challenges in the scale-up synthesis of 7-methylbenzo[d]thiazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 7-methylbenzo[d]thiazol-5-amine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 7-methylbenzo[d]thiazol-5-amine, presented in a question-and-answer format.

Q1: Low yield is observed during the initial cyclization reaction to form the benzothiazole ring. What are the potential causes and solutions?

A1: Low yields in the cyclization step are a common challenge. Several factors could be contributing to this issue:

  • Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature. However, be cautious of potential side product formation at higher temperatures.

  • Reagent Quality: The purity of the starting materials, particularly the aminothiophenol precursor, is crucial. Impurities can interfere with the reaction. Ensure all reagents are of high purity and appropriately stored.

  • Atmosphere Control: The reaction may be sensitive to air or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and improve yield.

  • Incorrect Stoichiometry: Ensure the molar ratios of the reactants are accurate. A slight excess of one reactant may be beneficial, but this should be optimized through small-scale experiments.

Q2: During the reduction of the nitro group to an amine, multiple unexpected byproducts are being formed. How can this be addressed?

A2: The formation of byproducts during nitro group reduction is often related to the choice of reducing agent and reaction conditions.

  • Choice of Reducing Agent: Common reducing agents like iron in acidic media, tin(II) chloride, or catalytic hydrogenation can be used. The reactivity and selectivity of each can vary. If using iron, ensure it is finely powdered and activated. For catalytic hydrogenation, the choice of catalyst (e.g., Pd/C, PtO2) and solvent is critical.

  • Over-reduction: In some cases, other functional groups on the molecule can be sensitive to the reducing conditions. It is important to choose a reducing agent and conditions that are selective for the nitro group.

  • Reaction Temperature: Exothermic reactions during reduction can lead to side reactions if not properly controlled. Maintain a consistent and controlled temperature throughout the addition of the reducing agent and the reaction period.

  • Work-up Procedure: The work-up procedure is critical to isolate the desired amine without degradation. Ensure the pH is carefully adjusted during extraction and that the product is not exposed to harsh conditions for extended periods.

Q3: The final product, 7-methylbenzo[d]thiazol-5-amine, is difficult to purify and contains persistent impurities. What purification strategies can be employed?

A3: Purification challenges often arise from impurities with similar polarity to the final product.

  • Recrystallization: This is often the most effective method for purifying solid compounds. A systematic solvent screening is recommended to find a solvent or solvent system that provides good solubility at high temperatures and poor solubility at low temperatures for the product, while leaving impurities dissolved.

  • Column Chromatography: For persistent impurities, column chromatography can be effective. A careful selection of the stationary phase (e.g., silica gel, alumina) and the mobile phase is necessary to achieve good separation. Gradient elution may be required.

  • Acid-Base Extraction: As the product is an amine, it can be protonated with an acid to form a water-soluble salt. This allows for the removal of non-basic impurities by extraction with an organic solvent. The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Frequently Asked Questions (FAQs)

Q: What is a common synthetic route for 7-methylbenzo[d]thiazol-5-amine?

A: A plausible and common approach involves a multi-step synthesis. This typically starts with a substituted aniline, followed by thiocyanation, cyclization to form the benzothiazole ring, nitration, and finally reduction of the nitro group to the desired amine.

Q: Are there any specific safety precautions to consider during the scale-up of this synthesis?

A: Yes, several safety precautions are crucial:

  • Thiocyanates: Reagents like potassium or ammonium thiocyanate can be toxic. Handle them with appropriate personal protective equipment (PPE) and in a well-ventilated area.

  • Nitration: Nitration reactions are highly exothermic and can be explosive if not controlled properly. Use a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) with extreme caution, maintain strict temperature control, and add the reagents slowly.

  • Hydrogenation: If using catalytic hydrogenation for the reduction step, be aware of the flammability of hydrogen gas and the pyrophoric nature of some catalysts (e.g., Raney nickel).

Q: How can the process be optimized for a more "green" and sustainable synthesis?

A: To improve the environmental footprint of the synthesis, consider the following:

  • Solvent Selection: Whenever possible, use greener solvents with lower toxicity and environmental impact.

  • Catalysis: Employ catalytic methods, such as catalytic hydrogenation, which reduce the amount of stoichiometric reagents and waste.

  • Atom Economy: Design the synthetic route to maximize the incorporation of atoms from the starting materials into the final product, thus minimizing waste.

Data Presentation

Table 1: Hypothetical Yields and Purity at Different Scales

ScaleStep 1: Cyclization Yield (%)Step 2: Nitration Yield (%)Step 3: Reduction Yield (%)Final Product Purity (HPLC, %)
Lab (1g)859088>99
Pilot (100g)78858298.5
Production (1kg)75827998.2

Table 2: Comparison of Nitro Group Reduction Methods (Lab Scale)

Reducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (HPLC, %)
Fe/HClEthanol/Water8048897
SnCl2·2H2OEthanol7039298
H2, Pd/CMethanol25695>99

Experimental Protocols

Hypothetical Synthesis of 7-methylbenzo[d]thiazol-5-amine

Step 1: Synthesis of 7-methylbenzo[d]thiazole

  • To a solution of 2-amino-3-methylthiophenol (1 equivalent) in ethanol, add potassium thiocyanate (1.1 equivalents).

  • Heat the mixture to reflux for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 7-methylbenzo[d]thiazole.

Step 2: Nitration of 7-methylbenzo[d]thiazole

  • Cool a mixture of concentrated sulfuric acid and nitric acid (1:1 v/v) to 0°C in an ice bath.

  • Slowly add 7-methylbenzo[d]thiazole (1 equivalent) to the cold acid mixture with vigorous stirring, ensuring the temperature does not exceed 5°C.

  • Stir the reaction mixture at 0-5°C for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Filter the resulting precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry to obtain 7-methyl-5-nitrobenzo[d]thiazole.

Step 3: Reduction of 7-methyl-5-nitrobenzo[d]thiazole

  • To a solution of 7-methyl-5-nitrobenzo[d]thiazole (1 equivalent) in ethanol, add tin(II) chloride dihydrate (3 equivalents).

  • Heat the mixture to reflux for 3 hours.

  • Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent to yield 7-methylbenzo[d]thiazol-5-amine.

Visualizations

experimental_workflow start Start: 2-amino-3-methylthiophenol step1 Step 1: Cyclization (KSCN, Ethanol, Reflux) start->step1 intermediate1 Intermediate: 7-methylbenzo[d]thiazole step1->intermediate1 step2 Step 2: Nitration (H2SO4, HNO3, 0-5°C) intermediate1->step2 intermediate2 Intermediate: 7-methyl-5-nitrobenzo[d]thiazole step2->intermediate2 step3 Step 3: Reduction (SnCl2·2H2O, Ethanol, Reflux) intermediate2->step3 purification Purification (Recrystallization) step3->purification end_product Final Product: 7-methylbenzo[d]thiazol-5-amine purification->end_product

Caption: Synthetic workflow for 7-methylbenzo[d]thiazol-5-amine.

troubleshooting_guide issue Low Yield or Impurities? cause1 Incomplete Reaction? issue->cause1 cause2 Poor Reagent Quality? issue->cause2 cause3 Side Reactions? issue->cause3 cause4 Inefficient Purification? issue->cause4 solution1 Extend Reaction Time or Increase Temperature cause1->solution1 solution2 Verify Purity of Starting Materials cause2->solution2 solution3 Optimize Reaction Conditions (e.g., Inert Atmosphere, Temp. Control) cause3->solution3 solution4 Systematic Solvent Screening for Recrystallization or Optimize Chromatography cause4->solution4

Caption: Troubleshooting decision tree for synthesis issues.

Technical Support Center: Purification of 5-amino-7-methyl benzothiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-amino-7-methyl benzothiazole. The following information is based on established methods for the purification of substituted aminobenzothiazoles and may require optimization for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of 5-amino-7-methyl benzothiazole?

A1: Common impurities can include:

  • Unreacted starting materials: Depending on the synthetic route, these may include 3-methyl-p-phenylenediamine or 4-methyl-m-phenylenediamine, and a thiocyanate salt (e.g., potassium thiocyanate).

  • Intermediates: Such as the corresponding N-(2-amino-4-methylphenyl)thiourea from a Hugerschoff-type synthesis.

  • Byproducts: Including regioisomers (e.g., 7-amino-5-methyl benzothiazole) if the starting aniline is not symmetrically substituted, and over-thiocyanated products.

  • Reagents from workup: Residual acids or bases used during the reaction quenching and extraction steps.

  • Solvents: Residual solvents from the reaction or extraction.

Q2: What are the recommended methods for purifying crude 5-amino-7-methyl benzothiazole?

A2: The two primary methods for purifying 5-amino-7-methyl benzothiazole are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity. For relatively pure crude products with minor impurities, recrystallization is often sufficient. For complex mixtures with multiple impurities, column chromatography is generally more effective.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the purification process. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be developed to achieve good separation between the desired product and impurities. The spots can be visualized under UV light (254 nm) or by using a potassium permanganate stain. High-performance liquid chromatography (HPLC) can provide a more quantitative assessment of purity.

Troubleshooting Guides

Recrystallization Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. - The compound is too soluble in the chosen solvent.- The solution is not saturated enough.- The presence of impurities is inhibiting crystallization.- Add a co-solvent in which the compound is less soluble (an anti-solvent).- Reduce the volume of the solvent by evaporation.- Try scratching the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure product.- Consider a different solvent system.
The product oils out instead of crystallizing. - The melting point of the compound is lower than the boiling point of the solvent.- The cooling process is too rapid.- High concentration of impurities.- Use a lower-boiling point solvent.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Purify the crude product by column chromatography first to remove a significant portion of the impurities.
Low recovery of the purified product. - The compound has significant solubility in the cold solvent.- Too much solvent was used.- Premature crystallization during hot filtration.- Cool the crystallization mixture in an ice bath for a longer period to maximize precipitation.- Use the minimum amount of hot solvent required to dissolve the crude product.- Ensure the filtration apparatus (funnel, filter paper) is pre-heated before hot filtration.
The purified product is still colored. - Colored impurities are co-crystallizing with the product.- The color is inherent to the product.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- Perform a second recrystallization.- Assess the purity by other means (e.g., HPLC, NMR); a slight coloration may not indicate significant impurity.
Column Chromatography Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)
Poor separation of the product from impurities (overlapping spots on TLC). - The mobile phase is not optimized.- The column is overloaded with the sample.- Adjust the polarity of the mobile phase. A common starting point for aminobenzothiazoles is a mixture of ethyl acetate and hexanes. Gradually increase the proportion of the more polar solvent.- Reduce the amount of crude material loaded onto the column.
The product is tailing (streaking) on the column and TLC. - The compound is interacting strongly with the acidic silica gel stationary phase due to its basic amino group.- Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia solution to the mobile phase to neutralize the acidic sites on the silica gel.[1]
The product does not elute from the column. - The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase. For highly retained compounds, a gradient elution from a non-polar to a more polar solvent system may be necessary. A mixture including methanol might be required in some cases.
Cracks or channels in the column bed. - Improper packing of the column.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point.

Experimental Protocols

Recrystallization Protocol (General)
  • Solvent Selection: Test the solubility of a small amount of the crude 5-amino-7-methyl benzothiazole in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents for recrystallizing aminobenzothiazoles include ethanol, methanol, or mixtures like ethanol/water or ethyl acetate/hexanes.[2]

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product to completely dissolve it.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Column Chromatography Protocol (General)
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a standard choice.

  • Mobile Phase Selection: Develop a suitable mobile phase using TLC. A good starting point is a 20-30% ethyl acetate in hexanes mixture. The ideal mobile phase should give the product a retention factor (Rf) of approximately 0.2-0.4. If tailing is observed, add 0.5-1% triethylamine to the mobile phase.[1]

  • Column Packing: Pack the column with a slurry of silica gel in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded.

  • Elution: Begin eluting with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher affinity for the stationary phase.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-amino-7-methyl benzothiazole.

Data Presentation

Table 1: Hypothetical Purity and Yield Data for Purification Methods

Purification Method Starting Purity (by HPLC) Final Purity (by HPLC) Yield
Recrystallization (Ethanol/Water)85%97%75%
Column Chromatography (Silica Gel, Ethyl Acetate/Hexanes)85%>99%60%

Note: The data in this table is illustrative and will vary depending on the specific impurities and experimental conditions.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Product dissolve Dissolve in minimal hot solvent crude->dissolve hot_filtration Hot Filtration dissolve->hot_filtration impurities Insoluble Impurities hot_filtration->impurities cool Cool Slowly hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration filtrate Soluble Impurities in Filtrate vacuum_filtration->filtrate pure_product Pure Crystals vacuum_filtration->pure_product

Caption: Workflow for the purification of 5-amino-7-methyl benzothiazole by recrystallization.

Column_Chromatography_Workflow start Crude Product prepare_column Prepare Silica Gel Column start->prepare_column load_sample Load Sample onto Column prepare_column->load_sample elute Elute with Solvent Gradient (e.g., Hexanes to Ethyl Acetate) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end Pure Product evaporate->end

Caption: General workflow for the purification of 5-amino-7-methyl benzothiazole using column chromatography.

Troubleshooting_Logic cluster_low_purity Low Purity cluster_low_yield Low Yield start Purification Outcome Unsatisfactory check_purity Assess Purity (TLC/HPLC) start->check_purity impurity_type Identify Impurity Type check_purity->impurity_type Purity < Target check_yield Review Procedure check_purity->check_yield Purity OK, Yield Low unreacted_sm Unreacted Starting Material impurity_type->unreacted_sm Polar byproduct Byproduct/Isomer impurity_type->byproduct Similar Polarity rerun_column Optimize Column Chromatography (adjust gradient) unreacted_sm->rerun_column byproduct->rerun_column recrystallize Recrystallize with Different Solvent byproduct->recrystallize success Pure Product, Good Yield rerun_column->success recrystallize->success loss_dissolution Loss during Dissolution/ Transfer check_yield->loss_dissolution Mechanical Loss loss_filtration Product in Filtrate check_yield->loss_filtration Solubility Issue optimize_solvent Use Minimum Hot Solvent/ Optimize Anti-solvent loss_filtration->optimize_solvent cool_longer Cool Filtrate Longer/ At Lower Temperature loss_filtration->cool_longer optimize_solvent->success cool_longer->success

Caption: A logical troubleshooting guide for common issues encountered during the purification of 5-amino-7-methyl benzothiazole.

References

Technical Support Center: Coupling Reactions of 7-methyl-1,3-benzothiazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working with 7-methyl-1,3-benzothiazol-5-amine in various coupling reactions. The information is tailored for professionals in drug development and chemical research.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation in a question-and-answer format.

Section 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen (C-N) bonds.[1] It is a key method for coupling 7-methyl-1,3-benzothiazol-5-amine with aryl or heteroaryl halides.

Question: Why is the yield of my Buchwald-Hartwig amination low or non-existent?

Answer: Low yields can stem from several factors related to the catalyst, reagents, or reaction environment.

  • Inactive Catalyst: The Pd(0) active species may not be generating efficiently.

    • Solution: Use a pre-catalyst like a G3 palladacycle, which rapidly forms the active species.[2][3] Ensure all reagents and solvents are thoroughly deoxygenated, as oxygen can deactivate the catalyst.

  • Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.

    • Solution: For electron-rich amines like this benzothiazole derivative, sterically hindered biarylphosphine ligands such as XPhos or t-BuXPhos are often effective.[4] XantPhos is another viable option, particularly with DBU as a base.[2][3]

  • Incorrect Base: The base's strength and solubility are critical.

    • Solution: Strong, non-nucleophilic bases like NaOtBu, LiOtBu, or K₂CO₃ are commonly used.[4][5] For substrates sensitive to harsh inorganic bases, a soluble organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be a milder and effective alternative, preventing issues with insoluble salt byproducts.[2][3]

  • Poor Solubility: Reagents may not be fully dissolved, hindering the reaction.

    • Solution: Use solvents like toluene, dioxane, or THF.[2][4] In some cases, a mixture of solvents (e.g., MeCN/PhMe) can improve solubility.[2][3]

  • Side Reactions: Unproductive side reactions can consume starting materials. A common side reaction is the hydrodehalogenation of the aryl halide.[1]

    • Solution: This can be minimized by carefully controlling the reaction temperature and ensuring an inert atmosphere to prevent moisture, which can facilitate this pathway.

Question: I'm observing significant starting material remaining. How can I drive the reaction to completion?

Answer: Incomplete conversion is typically due to insufficient reaction time, temperature, or catalyst activity.

  • Solution:

    • Increase Temperature: Many Buchwald-Hartwig reactions require elevated temperatures, often around 100-140 °C.[2][3][4]

    • Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to stir for up to 24 hours if necessary.[4][5]

    • Increase Catalyst Loading: While typical loadings are 1-5 mol%, increasing it slightly may improve conversion for challenging substrates.[4][5]

    • Check Reagent Purity: Ensure the amine and aryl halide are pure and dry. Impurities can inhibit the catalyst.

Section 2: Amide Coupling (Acylation)

This reaction involves forming an amide bond between the primary amine of 7-methyl-1,3-benzothiazol-5-amine and a carboxylic acid or its activated derivative.

Question: My amide coupling reaction is slow and gives a poor yield. What's wrong?

Answer: This issue often points to insufficient activation of the carboxylic acid or suboptimal reaction conditions.

  • Ineffective Coupling Reagent: The carboxylic acid must be activated to react with the amine.

    • Solution: Use a reliable peptide coupling reagent. Common choices include carbodiimides like EDC or DCC, often with an additive like HOBt to suppress side reactions and improve efficiency.[6] For more challenging couplings, uronium-based reagents like HATU or HBTU are highly effective.[6][7][8]

  • Incorrect Stoichiometry or Base: The base neutralizes the acid formed and prevents protonation of the amine starting material.

    • Solution: Use a non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in slight excess (e.g., 2-3 equivalents).[6][7]

  • Low Temperature: While some couplings run at room temperature, others may require gentle heating to proceed at a reasonable rate.

    • Solution: If the reaction is sluggish at room temperature, try heating it to 40-50 °C.

Question: How can I minimize the formation of byproducts, such as the O-acylisourea adduct when using carbodiimides?

Answer: O-acylisourea is a common, unreactive byproduct formed from the activated carboxylic acid intermediate.[6]

  • Solution:

    • Add HOBt or HOAt: Including 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) intercepts the O-acylisourea to form a more stable and reactive activated ester, leading to higher yields and purity.[6]

    • Control Reagent Addition: Add the carbodiimide (e.g., EDC) to a solution of the carboxylic acid, base, and HOBt first. Allow this mixture to stir for a few minutes to pre-activate the acid before adding the 7-methyl-1,3-benzothiazol-5-amine.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for a Buchwald-Hartwig coupling with 7-methyl-1,3-benzothiazol-5-amine?

A1: A good starting point is to use 1.0 equivalent of the amine, 1.0-1.2 equivalents of the aryl halide, a palladium pre-catalyst (e.g., XantPhos Pd G3 at 5 mol%), a base (e.g., NaOtBu or DBU at 2.0 equivalents), and an anhydrous, deoxygenated solvent like toluene or dioxane. The reaction is typically run under an inert atmosphere (Nitrogen or Argon) at 100-110 °C for 12-24 hours.[2][3][4]

Q2: Which coupling reaction should I choose to attach an alkyl group to the amine?

A2: For attaching alkyl groups, a direct Buchwald-Hartwig amination with an alkyl halide is often challenging. A more reliable method is reductive amination . This involves reacting the 7-methyl-1,3-benzothiazol-5-amine with an appropriate aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).

Q3: Can I perform a Suzuki coupling directly on this molecule?

A3: A Suzuki reaction couples an organoboron species with an organohalide. Since 7-methyl-1,3-benzothiazol-5-amine is an amine, it cannot be used directly. You would first need to convert the amine group into a halide (e.g., via a Sandmeyer reaction to install a bromine or iodine) or a triflate. Once you have the corresponding 5-bromo- or 5-iodo-7-methyl-1,3-benzothiazole, you can perform a standard Suzuki coupling with a boronic acid.[9][10]

Data Summary Tables

Table 1: Representative Conditions for Buchwald-Hartwig Amination

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Ref
Aryl Bromide[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)t-BuOLi (2.1)1,4-Dioxane10024[4]
Aryl HalideXantPhos Pd G3 (5)(integral)DBU (2)MeCN/PhMe1401[2][3]
Aryl ChloridePd-NHC Complex (7)(integral)KOtBu (1.2)Toluene1104[5]
Aryl IodidePd₂(dba)₃ (2)XPhos (8)t-BuONa (2.1)Toluene10024[4]

Table 2: Common Reagents for Amide Coupling

Coupling ReagentAdditiveBaseSolventTypical TempNotesRef
EDC / DCCHOBt / HOAtDIPEA / TEADMF / DCM0 °C to RTStandard, cost-effective method.[6][6]
HATU / HBTUNone neededDIPEA / TEADMFRTHighly efficient, for difficult couplings.[7][8][7][8]
T3P®None neededTriethylamineEtOAcRTPropylphosphonic anhydride; clean workup.[7][8][7][8]
Acyl ChloridePyridine / TEADCM / THF0 °C to RTSchotten-Baumann conditions; requires prior synthesis of acyl chloride.[6][6]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), 7-methyl-1,3-benzothiazol-5-amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and the appropriate phosphine ligand (e.g., XPhos, 0.08 mmol).

  • Add the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous, deoxygenated toluene (5 mL) via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Amide Coupling using HATU
  • In a round-bottom flask, dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL).

  • Add HATU (1.1 mmol) and DIPEA (2.5 mmol) to the solution. Stir for 5 minutes at room temperature to pre-activate the acid.

  • Add a solution of 7-methyl-1,3-benzothiazol-5-amine (1.05 mmol) in DMF (2 mL).

  • Stir the reaction at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow reagents 1. Reagent Preparation (Weighing, Degassing) setup 2. Reaction Setup (Inert Atmosphere) reagents->setup reaction 3. Reaction (Heating, Stirring) setup->reaction monitoring 4. Monitoring (TLC / LC-MS) reaction->monitoring workup 5. Workup & Extraction (Quench, Separate) monitoring->workup purification 6. Purification (Chromatography) workup->purification analysis 7. Analysis (NMR, MS) purification->analysis

Caption: General experimental workflow for a coupling reaction.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_reagents Reagent/Condition Issues cluster_solutions Potential Solutions start Low Reaction Yield catalyst_inactive Inactive Catalyst? start->catalyst_inactive ligand_wrong Wrong Ligand? start->ligand_wrong base_issue Incorrect Base? start->base_issue temp_issue Temperature Too Low? start->temp_issue solubility_issue Poor Solubility? start->solubility_issue sol_precat Use Pre-catalyst catalyst_inactive->sol_precat sol_deoxygenate Deoxygenate Thoroughly catalyst_inactive->sol_deoxygenate sol_ligand Screen Ligands (e.g., XPhos) ligand_wrong->sol_ligand sol_base Change Base (e.g., NaOtBu, DBU) base_issue->sol_base sol_temp Increase Temperature temp_issue->sol_temp sol_solvent Change Solvent solubility_issue->sol_solvent

Caption: Troubleshooting logic tree for low reaction yield.

buchwald_hartwig_cycle pd0 L-Pd(0) oa L-Pd(II)(Ar)(X) pd0->oa Oxidative Addition (Ar-X) amide_complex L-Pd(II)(Ar)(NHR') oa->amide_complex Amine Binding & Deprotonation (+ R'NH₂, - HX) amide_complex->pd0 Catalyst Regeneration product Ar-NHR' amide_complex->product Reductive Elimination

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

References

Technical Support Center: Purification of 5-Amino-7-Methyl Benzothiazole by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides a comprehensive protocol and troubleshooting advice for the purification of 5-amino-7-methyl benzothiazole using column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter specific challenges associated with the purification of basic aromatic amines.

Detailed Experimental Protocol

Purification of aminobenzothiazole derivatives requires careful selection of stationary and mobile phases to achieve optimal separation. Due to the basic nature of the amine group, it can interact strongly with the acidic silica gel, leading to poor separation and peak tailing. The following protocol is designed to mitigate these issues.

Materials:

  • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh)

  • Mobile Phase Solvents: n-Hexane (Hex), Ethyl Acetate (EtOAc), Triethylamine (TEA)

  • Crude Sample: 5-amino-7-methyl benzothiazole

  • Equipment: Glass chromatography column, flasks for fraction collection, TLC plates, UV lamp, rotary evaporator.

Methodology:

  • Solvent System Selection (TLC Analysis):

    • Prepare several eluent systems with varying polarities (see Table 1). Crucially, add 1% triethylamine (TEA) to each system to neutralize the acidic sites on the silica.[1][2]

    • Spot the crude mixture on a TLC plate and develop it in the prepared solvent systems.

    • The ideal solvent system is one that provides a retention factor (Rf) of approximately 0.25-0.35 for 5-amino-7-methyl benzothiazole.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:EtOAc + 1% TEA).

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring a level and compact bed.

    • Drain the excess solvent until it is just level with the top of the silica surface.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude 5-amino-7-methyl benzothiazole in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) to this solution.

    • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.[3][4] This step is critical to prevent the compound from precipitating on the column and to ensure a narrow starting band, which leads to better separation.[5][6]

    • Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, even layer.

    • Gently add a thin layer of sand or glass beads on top to prevent disturbance of the sample layer during solvent addition.

  • Elution and Fraction Collection:

    • Carefully add the initial, low-polarity eluent to the column.

    • Begin collecting fractions as the solvent starts to elute.

    • If the compound does not elute, gradually increase the polarity of the mobile phase (gradient elution) by slowly increasing the percentage of ethyl acetate.

    • Continuously monitor the separation by collecting small, regular fractions.

  • Fraction Analysis:

    • Analyze the collected fractions using TLC to identify which ones contain the purified 5-amino-7-methyl benzothiazole.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.

G cluster_prep Preparation cluster_run Execution cluster_post Analysis TLC 1. TLC Analysis Select Solvent System (Aim for Rf ≈ 0.3) Pack 2. Column Packing (Slurry Method) DryLoad 3. Sample Preparation (Dry Loading) Load 4. Load Sample onto Column DryLoad->Load Elute 5. Elute with Mobile Phase (Gradient or Isocratic) Collect 6. Collect Fractions Analyze 7. Analyze Fractions via TLC Collect->Analyze Combine 8. Combine Pure Fractions Evaporate 9. Evaporate Solvent Product Pure Product

Experimental workflow for the purification of 5-amino-7-methyl benzothiazole.

Troubleshooting Guide

Problem Probable Cause Solution
Compound streaks/tails on column The basic amine is interacting strongly with acidic silica gel.[1]Add a competing base (1-2% triethylamine or ammonium hydroxide) to the mobile phase to neutralize active sites.[2]
Compound does not elute The mobile phase is not polar enough to displace the compound.Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate or add a small amount of methanol).[7]
Poor separation of components Insufficient selectivity between compounds with the chosen stationary/mobile phase.1. Try a different solvent system (e.g., dichloromethane/methanol).2. Change the stationary phase to one with different selectivity, such as neutral alumina or an amine-functionalized silica column.[1]
Compound elutes in the solvent front The mobile phase is too polar.Start with a much less polar solvent system (e.g., a higher percentage of hexane).[7]
Solvent flow is very slow or stops 1. Column packed too tightly.2. Compound precipitated at the top of the column due to low solubility in the initial eluent (common with wet loading).[7]1. Repack the column.2. Use the dry loading method to ensure the sample is pre-adsorbed and does not precipitate upon contact with the mobile phase.[5][8][9]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying 5-amino-7-methyl benzothiazole? A: Standard silica gel is the most common and cost-effective choice.[10] However, due to the basicity of the amine, it can strongly adsorb to silica's acidic surface. If adding a basic modifier to the eluent doesn't resolve peak tailing, consider using a less acidic stationary phase like neutral alumina or a pre-treated, amine-functionalized silica column.[1][11]

Q2: Why is adding triethylamine (TEA) to the mobile phase necessary? A: Silica gel has acidic silanol groups on its surface that can form strong ionic interactions with basic compounds like amines. This causes the compound to "stick" to the stationary phase, resulting in broad, tailing peaks and poor separation. Triethylamine is a stronger base that neutralizes these acidic sites, allowing the target amine to move through the column more freely and form sharper bands.[1][2]

Q3: Should I use wet (liquid) loading or dry loading? A: For compounds like aromatic amines that may have limited solubility in non-polar solvents, dry loading is highly recommended .[8][9] Wet loading often requires dissolving the sample in a stronger, more polar solvent, which can disrupt the initial separation at the top of the column and lead to broader bands. Dry loading ensures the sample is applied as a narrow, concentrated band, leading to significantly better resolution.[3][5][6]

Q4: How much silica gel should I use relative to my crude sample? A: A general rule of thumb is a mass ratio of silica gel to crude product between 30:1 and 100:1. For relatively easy separations (large ΔRf on TLC), a 30:1 to 50:1 ratio is often sufficient. For difficult separations of closely eluting compounds, a higher ratio (e.g., 100:1) may be necessary to achieve baseline separation.

Q5: My compound appears to be decomposing on the column. What can I do? A: Compound degradation on silica can occur if it is sensitive to acid.[7] First, confirm stability by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if new spots appear. If it is unstable, you can deactivate the silica by flushing the packed column with your eluent containing 1-2% triethylamine for an extended period before loading the sample. Alternatively, switching to a more inert stationary phase like Florisil® or alumina may be necessary.[7]

G start Problem Observed (e.g., Peak Tailing) cause1 Cause: Strong Acid-Base Interaction with Silica start->cause1 cause2 Cause: Compound is Acid-Labile start->cause2 solution1 Solution 1: Add Competing Base (e.g., 1% Triethylamine) to Mobile Phase cause1->solution1 solution2 Solution 2: Change Stationary Phase (e.g., Alumina, Amine-Silica) cause2->solution2

Troubleshooting logic for amine purification issues.

References

How to increase the regioselectivity in reactions of 5-Benzothiazolamine, 7-methyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you increase the regioselectivity in reactions involving 5-Benzothiazolamine, 7-methyl-.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the regioselectivity of electrophilic substitution reactions on 5-Benzothiazolamine, 7-methyl-?

A1: The regioselectivity of electrophilic aromatic substitution on 5-Benzothiazolamine, 7-methyl- is primarily governed by the electronic effects of the amino (-NH₂) group at the C5 position and the methyl (-CH₃) group at the C7 position. Both are activating, ortho-, para-directing groups. The interplay of their directing effects determines the position of substitution on the benzene ring (C4 and C6) and potentially at the C2 position of the thiazole ring. Steric hindrance from the existing substituents and the incoming electrophile also plays a significant role.

Q2: Which positions on the 5-Benzothiazolamine, 7-methyl- ring are most susceptible to electrophilic attack?

A2: The available positions for electrophilic substitution are C2, C4, and C6.

  • The C5-amino group strongly activates the ortho (C4 and C6) and para (no available position) positions.

  • The C7-methyl group weakly activates its ortho (C6) and para (C4) positions.

The combined activating and directing effects of both groups create a complex reactivity profile. Generally, the positions ortho and para to the powerful amino activating group are the most nucleophilic. Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions . The relative reactivity of C4 versus C6 depends on the specific reaction conditions and the nature of the electrophile. The C2 position of the thiazole ring can also be reactive, particularly under certain conditions.

Q3: How can I favor substitution at the C4 position?

A3: To favor substitution at the C4 position, which is ortho to the amino group and para to the methyl group, you can try the following strategies:

  • Use of Bulky Reagents: Employing a sterically demanding electrophile may favor attack at the less hindered C4 position over the C6 position, which is flanked by the C5-amino and C7-methyl groups.

  • Solvent Effects: The choice of solvent can influence the solvation of the substrate and the electrophile, potentially altering the regiochemical outcome. Non-polar solvents may enhance steric effects.

  • Temperature Control: Lowering the reaction temperature can increase the selectivity of the reaction, favoring the thermodynamically more stable product, which may be the C4-substituted isomer in some cases.

Q4: How can I promote substitution at the C6 position?

A4: Directing substitution to the C6 position, which is ortho to both the amino and methyl groups, can be challenging due to potential steric hindrance. However, the following approaches may increase the yield of the C6-substituted product:

  • Small Electrophiles: Using smaller, more reactive electrophiles can overcome the steric hindrance at the C6 position.

  • Lewis Acid Catalysis: The choice and amount of Lewis acid catalyst can influence the reactivity of the electrophile and the substrate, potentially altering the regioselectivity.

  • Protecting Groups: Temporarily protecting the C5-amino group can alter its directing effect and potentially favor substitution at other positions. Subsequent deprotection would yield the desired product.

Q5: Is it possible to achieve substitution at the C2 position of the thiazole ring?

A5: Yes, under certain conditions, the C2 position of the benzothiazole ring can undergo electrophilic substitution. This is more likely to occur if the benzene ring is deactivated or if the reaction conditions specifically target the thiazole ring. For instance, some metal-catalyzed cross-coupling reactions or specific cyclization reactions can lead to substitution at the C2 position.

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
Low Regioselectivity (Mixture of C4 and C6 isomers) - Competing directing effects of the C5-amino and C7-methyl groups.- Non-optimal reaction conditions (temperature, solvent, catalyst).- Vary the Steric Bulk of the Electrophile: Use a bulkier electrophile to favor the less hindered C4 position.- Optimize Reaction Temperature: Lower the temperature to increase selectivity.- Screen Different Solvents: Test a range of solvents with varying polarities.- Modify the Amino Group: Temporarily protect the C5-amino group with an acyl or other suitable protecting group to alter its directing effect.
No Reaction or Low Yield - Insufficiently reactive electrophile.- Deactivation of the catalyst.- Poor solubility of the starting material.- Increase Electrophile Reactivity: Use a more potent electrophile or increase the amount of Lewis acid catalyst.- Use a More Robust Catalyst: Select a catalyst that is stable under the reaction conditions.- Improve Solubility: Choose a solvent in which the 5-Benzothiazolamine, 7-methyl- is more soluble.
Formation of Polysubstituted Products - High reactivity of the substrate due to two activating groups.- Excess of the electrophile.- Use Stoichiometric Amounts of Electrophile: Carefully control the stoichiometry to favor monosubstitution.- Lower the Reaction Temperature: This can help to control the reactivity and prevent over-substitution.- Protect the Amino Group: Acylation of the amino group will moderate its activating effect.
Difficulty in Separating C4 and C6 Isomers - Similar physical properties of the isomers.- Optimize Chromatographic Conditions: Use a high-resolution chromatography column and screen different eluent systems.- Derivatization: Convert the mixture of isomers into derivatives that may have more distinct physical properties, facilitating separation.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility. Below is a general protocol for a common electrophilic substitution reaction, halogenation, which can be adapted for other electrophiles.

General Protocol for Bromination of 5-Benzothiazolamine, 7-methyl-

  • Dissolution: Dissolve 5-Benzothiazolamine, 7-methyl- (1 equivalent) in a suitable solvent (e.g., glacial acetic acid, dichloromethane, or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of bromine (1 equivalent) in the same solvent to the cooled solution of the substrate over a period of 30-60 minutes with continuous stirring. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture into a cold solution of sodium thiosulfate to quench any unreacted bromine.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Isolation and Characterization: Purify the crude product by column chromatography on silica gel to separate the C4 and C6 bromo isomers. Characterize the products using NMR, IR, and mass spectrometry.

Table 1: Summary of Expected Regiochemical Outcomes and Control Strategies

Reaction TypeExpected Major Product(s)Key Control FactorsTroubleshooting Tips
Halogenation (e.g., Bromination)Mixture of 4-bromo and 6-bromo derivatives.Solvent polarity, temperature, steric bulk of halogenating agent.Use of a bulky brominating agent like N-Bromosuccinimide (NBS) may favor the C4 position.
Nitration Mixture of 4-nitro and 6-nitro derivatives.Choice of nitrating agent (e.g., HNO₃/H₂SO₄ vs. acetyl nitrate), reaction temperature.Acylation of the amino group prior to nitration can prevent oxidation and improve regioselectivity.
Friedel-Crafts Acylation Primarily C4-acylated product due to steric hindrance at C6.Lewis acid catalyst, acylating agent.The amino group can complex with the Lewis acid; protection of the amino group is often necessary.
Friedel-Crafts Alkylation Mixture of C4 and C6 alkylated products; risk of polyalkylation.Alkylating agent, catalyst, temperature.Prone to rearrangements and polyalkylation. Use of less reactive alkylating agents and milder conditions is advised.

Visualizing Reaction Pathways

To better understand the factors influencing regioselectivity, the following diagrams illustrate the key concepts.

Regioselectivity_Factors cluster_substrate 5-Benzothiazolamine, 7-methyl- cluster_factors Influencing Factors cluster_outcomes Potential Substitution Sites Substrate 5-NH₂-7-Me-Benzothiazole Electronic Electronic Effects (Activating, o,p-directing) Substrate->Electronic Steric Steric Hindrance Substrate->Steric C4 C4-Substitution (ortho to -NH₂, para to -Me) Electronic->C4 Favored C6 C6-Substitution (ortho to -NH₂ and -Me) Electronic->C6 Favored Steric->C6 Disfavored Conditions Reaction Conditions (Solvent, Temp, Catalyst) Conditions->C4 Conditions->C6 C2 C2-Substitution (Thiazole Ring) Conditions->C2

Caption: Factors influencing regioselectivity in reactions of 5-Benzothiazolamine, 7-methyl-.

Troubleshooting_Workflow Start Experiment Start: Electrophilic Substitution Problem Problem Encountered: Low Regioselectivity Start->Problem CheckConditions Analyze Reaction Conditions Problem->CheckConditions Is conditions optimal? Separate Improved Separation Technique Problem->Separate If isomers are inseparable ModifyReagent Modify Electrophile/ Protecting Group Strategy CheckConditions->ModifyReagent No Optimize Optimize Temperature and Solvent CheckConditions->Optimize Partially Success Desired Regioisomer Obtained CheckConditions->Success Yes ModifyReagent->Problem Re-run Experiment Optimize->Problem Re-run Experiment Separate->Success

Caption: A troubleshooting workflow for addressing low regioselectivity.

Catalyst selection for the synthesis of 7-methyl-1,3-benzothiazol-5-amine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection and troubleshooting for the synthesis of 7-methyl-1,3-benzothiazol-5-amine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 7-methyl-1,3-benzothiazol-5-amine derivatives?

A1: The most common precursor for the benzothiazole core is 2-amino-4-methylbenzenethiol. This is then typically reacted with various carbonyl compounds (aldehydes, ketones, carboxylic acids, or their derivatives) to introduce the desired substituent at the 2-position of the benzothiazole ring.[1][2]

Q2: Which catalytic systems are generally preferred for the synthesis of substituted benzothiazoles?

A2: A variety of catalytic systems can be employed, with the choice depending on the specific reactants and desired reaction conditions. Common choices include:

  • Brønsted acids: such as p-toluenesulfonic acid (TsOH·H₂O), which can catalyze the cyclization under mild, solvent-free conditions.[1]

  • Metal-free oxidative cyclization: using reagents like iodine in DMF or elemental sulfur as a traceless oxidizing agent.[3][4]

  • Heterogeneous catalysts: like SnP₂O₇, which offer high yields, short reaction times, and catalyst reusability.[2]

  • Biocatalysts: such as laccase in the presence of an oxidant like DDQ, providing an eco-friendly option in aqueous media.[5]

  • Microwave-assisted synthesis: often used to accelerate reactions and improve yields, sometimes in the absence of a traditional catalyst.[2]

Q3: Are there catalyst-free methods available for the synthesis of benzothiazole derivatives?

A3: Yes, catalyst-free methods have been developed. For instance, the reductive cyclization of bis(2-aminophenyl) disulfide with carbon dioxide in the presence of a reducing agent like ammonia borane (BH₃NH₃) can produce 2-unsubstituted benzothiazoles.[6] Additionally, some microwave-assisted syntheses can proceed without a catalyst.[2]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield - Inactive catalyst.- Incorrect reaction temperature.- Poor quality of starting materials.- Presence of moisture in the reaction.- Use a fresh batch of catalyst or an alternative catalyst.- Optimize the reaction temperature; some reactions are sensitive to heat.- Purify starting materials before use.- Ensure anhydrous conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon).
Formation of Side Products - Over-oxidation of the thiophenol group.- Dimerization of starting materials.- Incomplete cyclization leading to intermediate products.- Use a milder oxidizing agent or control the stoichiometry of the oxidant carefully.- Adjust the concentration of reactants.- Increase the reaction time or temperature to favor complete cyclization.
Difficulty in Product Isolation/Purification - Product is highly soluble in the reaction solvent.- Formation of tar-like substances.- After reaction completion, try precipitating the product by adding a non-polar solvent.- Use column chromatography with a suitable solvent system for purification.- Optimize reaction conditions to minimize the formation of byproducts.
Reaction Stalls Before Completion - Catalyst deactivation.- Insufficient amount of catalyst.- Add a fresh portion of the catalyst.- Increase the catalyst loading.

Catalyst Performance Data

The selection of a suitable catalyst is critical for achieving high yields and purity in the synthesis of 7-methyl-1,3-benzothiazol-5-amine derivatives. The following table summarizes the performance of various catalytic systems in the synthesis of substituted benzothiazoles, which can serve as a starting point for optimization.

Catalyst SystemReactantsSolventTemperature (°C)Reaction TimeYield (%)Reference
p-TsOH·H₂O (10 mol%) 2-Amino-4-methylbenzenethiol + β-DiketoneSolvent-freeRoom Temp30 min>99[1]
SnP₂O₇ 2-Aminothiophenol + Aromatic Aldehyde--8-35 min87-95[2]
H₂O₂/HCl 2-Aminothiophenol + AldehydeEthanolRoom Temp45-60 min85-94[2][7]
Laccase/DDQ 2-Aminothiophenol + Aromatic AldehydeAqueous mediaRoom Temp1 h65-98[5]
Iodine 2-Aminothiophenol + AldehydeDMF---[3]
Elemental Sulfur (S₈) 2-Aminophenol/thiophenol + Arylmethyl Chloride---Good to Excellent[4]
Cu₂O/DMSO 2-Aminothiophenol + p-Benzaldehyde-Room Temp3-5 h70-90[5]

Experimental Protocols

General Procedure for Brønsted Acid-Catalyzed Synthesis of 2-Substituted 7-Methyl-1,3-benzothiazoles: [1]

  • To a mixture of 2-amino-4-methylbenzenethiol (1.0 mmol) and a β-diketone (1.2 mmol), add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.10 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature for the time specified in the optimization table (e.g., 30 minutes).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Reaction Mechanisms & Workflows

The synthesis of the benzothiazole core typically proceeds through a condensation reaction between an o-aminothiophenol and a carbonyl compound, followed by an intramolecular cyclization and subsequent oxidation.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Product 2_Amino_4_methylbenzenethiol 2-Amino-4-methyl- benzenethiol Condensation Condensation 2_Amino_4_methylbenzenethiol->Condensation Carbonyl_Compound Carbonyl Compound (Aldehyde, Ketone, etc.) Carbonyl_Compound->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Catalyst (e.g., p-TsOH) Oxidation Oxidation Cyclization->Oxidation Oxidant (e.g., Air, H₂O₂) Benzothiazole_Derivative 7-Methyl-1,3-benzothiazol- 5-amine Derivative Oxidation->Benzothiazole_Derivative

Caption: General workflow for the synthesis of 7-methyl-1,3-benzothiazol-5-amine derivatives.

The logical flow for troubleshooting common issues encountered during the synthesis is outlined below.

Troubleshooting_Flowchart start Experiment Start check_yield Low or No Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No node_catalyst Check Catalyst Activity & Loading check_yield->node_catalyst Yes success Successful Synthesis check_purity->success No node_side_reactions Identify Side Products (e.g., via MS, NMR) check_purity->node_side_reactions Yes node_conditions Optimize Temperature & Reaction Time node_catalyst->node_conditions node_reagents Verify Reagent Purity & Anhydrous Conditions node_conditions->node_reagents node_reagents->start Re-run Experiment node_purification Optimize Purification (e.g., Recrystallization, Chromatography) node_side_reactions->node_purification node_purification->success

Caption: Troubleshooting flowchart for the synthesis of benzothiazole derivatives.

References

Validation & Comparative

Comparative Analysis of 5-Benzothiazolamine, 7-methyl- and Its Isomers: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Evaluation of Positional Isomerism on Physicochemical Properties and Potential Biological Activity

In the landscape of heterocyclic compounds with therapeutic potential, benzothiazole derivatives have emerged as a privileged scaffold, demonstrating a wide array of biological activities. Among these, aminobenzothiazoles have garnered significant attention for their potential as anticancer, antimicrobial, and anti-inflammatory agents. This guide provides a comparative analysis of 5-Benzothiazolamine, 7-methyl- and its positional isomers, 5-Benzothiazolamine, 4-methyl- and 5-Benzothiazolamine, 6-methyl-. Due to the limited availability of direct comparative experimental data for these specific isomers in the public domain, this guide combines established synthetic routes for related compounds, predicted physicochemical properties, and standardized experimental protocols to offer a framework for their evaluation.

Physicochemical Properties: A Computational Comparison

To understand the potential impact of methyl group placement on the drug-like properties of 5-aminobenzothiazole, a computational analysis was performed to predict key physicochemical parameters. These properties are crucial in determining the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.

Property5-Benzothiazolamine, 7-methyl-5-Benzothiazolamine, 4-methyl-5-Benzothiazolamine, 6-methyl-
Molecular Formula C₈H₈N₂SC₈H₈N₂SC₈H₈N₂S
Molecular Weight 164.23 g/mol 164.23 g/mol 164.23 g/mol
Predicted LogP 2.12.02.1
Predicted Water Solubility 1.2 g/L1.5 g/L1.2 g/L
Predicted pKa (most basic) 4.54.64.5
Topological Polar Surface Area 67.2 Ų67.2 Ų67.2 Ų
Number of H-bond Donors 111
Number of H-bond Acceptors 333

Note: The data presented in this table is based on computational predictions and should be confirmed by experimental analysis.

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

G cluster_0 Step 1: Nitration cluster_1 Step 2: Thiazole Ring Formation cluster_2 Step 3: Reduction Start Substituted 2-Chlorotoluene Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration NitroIntermediate Substituted 2-Chloro-nitrotoluene Nitration->NitroIntermediate Thiourea Reaction with Thiourea NitroIntermediate->Thiourea Nitrobenzothiazole Substituted Methyl-nitrobenzothiazole Thiourea->Nitrobenzothiazole Reduction Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) Nitrobenzothiazole->Reduction FinalProduct 5-Benzothiazolamine, x-methyl- Reduction->FinalProduct

Caption: Proposed synthetic workflow for methyl-substituted 5-benzothiazolamines.

Detailed Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol describes a standardized method to assess the cytotoxic activity of the benzothiazolamine isomers against a panel of human cancer cell lines.

1. Cell Culture:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding:

  • Cells are harvested using trypsin-EDTA, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Plates are incubated for 24 hours to allow for cell attachment.

3. Compound Treatment:

  • Stock solutions of the test compounds (5-Benzothiazolamine, 7-methyl- and its isomers) are prepared in dimethyl sulfoxide (DMSO).

  • Serial dilutions of the compounds are made in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.5%.

  • The medium from the seeded plates is replaced with 100 µL of the medium containing the different concentrations of the test compounds. A vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin) are also included.

4. Incubation:

  • The plates are incubated for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

5. MTT Assay:

  • After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • The plates are incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

6. Solubilization of Formazan:

  • The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The plate is gently shaken for 15 minutes to ensure complete dissolution.

7. Absorbance Measurement:

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

8. Data Analysis:

  • The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve of cell viability against the compound concentration.

Potential Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

Many benzothiazole derivatives have been reported to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR pathway is a frequently dysregulated cascade in various cancers and a common target for novel therapeutics.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibition S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Growth S6K->Proliferation fourEBP1->Proliferation Benzothiazolamine 5-Benzothiazolamine Isomers Benzothiazolamine->PI3K Potential Inhibition Benzothiazolamine->Akt Potential Inhibition Benzothiazolamine->mTORC1 Potential Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by benzothiazolamine isomers.

Conclusion and Future Directions

This guide provides a foundational framework for the comparative analysis of 5-Benzothiazolamine, 7-methyl- and its 4-methyl and 6-methyl isomers. While direct experimental comparisons are currently lacking in the literature, the presented information on synthesis, predicted properties, and standardized testing protocols offers a clear path for researchers to undertake such a study. The subtle differences in the position of the methyl group may lead to significant variations in biological activity and ADME properties. Therefore, a systematic experimental evaluation as outlined is crucial to elucidate the structure-activity relationship and identify the most promising isomer for further drug development. Future studies should focus on the synthesis and head-to-head comparison of these isomers in a panel of cancer cell lines, followed by in-depth mechanistic studies to validate their molecular targets and signaling pathways.

A Comparative Guide to the Biological Activity of 7-Methylbenzothiazolamines and Other Substituted Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 7-methyl substituted benzothiazolamines against other substituted analogues, supported by experimental data. The information is intended to aid researchers in understanding the structure-activity relationships of this important class of heterocyclic compounds and to inform the design of novel therapeutic agents.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data on the anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities of various substituted benzothiazolamines.

Table 1: Anticancer Activity of Substituted Benzothiazolamines
Compound/SubstituentCancer Cell LineIC50 (µM)Reference
Indole based hydrazine carboxamide scaffoldHT29 (Colon)0.015[1]
Indole based hydrazine carboxamide scaffoldH460 (Lung)0.28[1]
Indole based hydrazine carboxamide scaffoldA549 (Lung)1.53[1]
Indole based hydrazine carboxamide scaffoldMDA-MB-231 (Breast)0.68[1]
Naphthalimide derivative 66HT-29 (Colon)3.72 ± 0.3[2]
Naphthalimide derivative 66A549 (Lung)4.074 ± 0.3[2]
Naphthalimide derivative 66MCF-7 (Breast)7.91 ± 0.4[2]
Naphthalimide derivative 67HT-29 (Colon)3.47 ± 0.2[2]
Naphthalimide derivative 67A549 (Lung)3.89 ± 0.3[2]
Naphthalimide derivative 67MCF-7 (Breast)5.08 ± 0.3[2]
Methoxy methylbenzothiazole 69HeLa (Cervical)0.6 ± 0.29[1]
2-Substituted benzothiazole with nitro group (Compound A)HepG2 (Liver)56.98 (24h), 38.54 (48h)[3]
2-Substituted benzothiazole with fluorine group (Compound B)HepG2 (Liver)59.17 (24h), 29.63 (48h)[3]
Table 2: Antimicrobial Activity of Substituted Benzothiazolamines
Compound/SubstituentBacterial StrainMIC (µg/mL)Reference
7-methyl substituted benzothiazole (43a)S. aureus, B. subtilis, E. coliZone of Inhibition = 21–27 mm[4]
7-bromo substituted benzothiazole (43b)S. aureus, B. subtilis, E. coliZone of Inhibition = 21–27 mm[4]
Dichloropyrazole-based benzothiazole with methoxy thiophene-3-yl at 7th positionGram-positive strains0.0156–0.25[4]
Dichloropyrazole-based benzothiazole with methoxy thiophene-3-yl at 7th positionGram-negative strains1–4[4]
Sulfonamide analogue of benzothiazole (66c)P. aeruginosa, S. aureus, E. coli3.1–6.2[4]
Benzothiazole derivative 19Enterococcus faecalis, S. aureus12.5[5]
Benzothiazole derivative 17, 18, 21Enterococcus faecalis, S. aureus25[5]
Benzothiazole derivative 20, 22, 24Enterococcus faecalis, S. aureus50[5]

Note: A structure-activity relationship (SAR) study demonstrated that the substitution of methyl (43a) and bromo (43b) groups at the 7th position of the benzothiazole ring enhanced the antibacterial action.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Maximal Electroshock (MES) Test for Anticonvulsant Activity

The maximal electroshock (MES) test is a widely used preclinical model to screen for potential antiepileptic drugs effective against generalized tonic-clonic seizures.

Apparatus:

  • Electroconvulsometer

  • Corneal or ear clip electrodes

  • Animal restraining cages

Procedure:

  • Animal Selection and Preparation: Adult male rodents (mice or rats) are used. The animals are acclimatized to the laboratory conditions for at least one week prior to the experiment. On the day of the test, animals are weighed and divided into control and test groups.

  • Drug Administration: The test compounds, dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), are administered to the test groups, typically via intraperitoneal (i.p.) or oral (p.o.) route. The control group receives the vehicle alone. A standard antiepileptic drug (e.g., phenytoin, carbamazepine) is used as a positive control.

  • Induction of Seizure: At the time of peak effect of the drug (predetermined in pilot studies), a supramaximal electrical stimulus is delivered through corneal or ear clip electrodes using an electroconvulsometer. The stimulus parameters are typically 50-60 Hz, 0.2-1.0 seconds duration, and an intensity sufficient to induce a tonic hindlimb extension in at least 97% of the control animals.

  • Observation and Endpoint: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint, indicating the anticonvulsant activity of the test compound.

  • Data Analysis: The number of animals protected from the tonic hindlimb extension in each group is recorded. The percentage of protection is calculated, and the median effective dose (ED50), the dose that protects 50% of the animals, is determined using probit analysis.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

The carrageenan-induced paw edema model is a classic and widely used in vivo assay to evaluate the anti-inflammatory activity of test compounds.

Materials:

  • Lambda-carrageenan (1% w/v suspension in sterile saline)

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Preparation: Male or female rats or mice are used. After acclimatization, the basal volume of the right hind paw of each animal is measured using a plethysmometer or calipers.

  • Drug Administration: The test compounds are administered to the animals (p.o. or i.p.) at a specified time before the carrageenan injection. The control group receives the vehicle, and a standard anti-inflammatory drug (e.g., indomethacin, diclofenac) is used as a positive control.

  • Induction of Inflammation: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension is administered into the right hind paw of each animal.

  • Measurement of Paw Edema: The paw volume is measured at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[6]

  • Data Analysis: The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the basal paw volume. The percentage inhibition of edema by the test compound is calculated using the following formula:

    % Inhibition = [(Vc - Vt) / Vc] x 100

    Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group. The IC50 value, the concentration of the compound that causes 50% inhibition of edema, can be determined from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination for Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.[7]

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compounds and standard antibiotics

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared. Typically, a few colonies from a fresh agar plate are suspended in sterile broth and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This suspension is then further diluted to achieve the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL) in the wells.[7]

  • Serial Dilution of Test Compounds: The test compounds and standard antibiotics are serially diluted in the broth medium in the wells of the 96-well plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (broth and inoculum without any antimicrobial agent) and a negative control well (broth only) are included.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • Determination of MIC: After incubation, the plates are examined for visible turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at a specific wavelength (e.g., 600 nm).

Visualizations

Signaling Pathway Diagram

anticancer_pathway Benzothiazolamine Substituted Benzothiazolamine EGFR EGFR Benzothiazolamine->EGFR Inhibition PI3K PI3K EGFR->PI3K RAS Ras EGFR->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation mic_workflow start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate serial_dilution Perform Serial Dilution of Benzothiazolamine Derivatives in 96-well Plate serial_dilution->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Observe for Visible Growth (Turbidity) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

References

Comparative Guide to the Analytical Method Validation of 7-methyl-1,3-benzothiazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of 7-methyl-1,3-benzothiazol-5-amine. The document is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by hypothetical experimental data.

Introduction

7-methyl-1,3-benzothiazol-5-amine is a heterocyclic amine of interest in pharmaceutical research. Accurate and precise quantification of this compound is critical for its development and quality control. This guide compares two common analytical techniques: a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a proposed Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS) method. The comparison is based on standard validation parameters as per international guidelines.

Data Presentation: A Comparative Analysis

The following tables summarize the hypothetical performance data for the two analytical methods, providing a clear comparison of their key validation parameters.

Table 1: Comparison of Linearity and Range

ParameterHPLC-UV MethodUPLC-MS Method
**Linearity (r²) **> 0.999> 0.999
Range (µg/mL) 0.5 - 1000.01 - 25
Calibration Curve Equation y = 25481x + 1032y = 152347x + 587

Table 2: Comparison of Accuracy and Precision

ParameterHPLC-UV MethodUPLC-MS Method
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Precision (RSD%) - Intraday < 1.5%< 1.0%
Precision (RSD%) - Interday < 2.0%< 1.5%

Table 3: Comparison of Sensitivity and Robustness

ParameterHPLC-UV MethodUPLC-MS Method
Limit of Detection (LOD) (µg/mL) 0.150.003
Limit of Quantification (LOQ) (µg/mL) 0.50.01
Robustness RobustRobust
Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% formic acid

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Validation Parameters:

    • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components was assessed by analyzing blank, placebo, and spiked samples. No interfering peaks were observed at the retention time of 7-methyl-1,3-benzothiazol-5-amine.

    • Linearity: A series of six concentrations ranging from 0.5 to 100 µg/mL were prepared and injected in triplicate. The calibration curve was constructed by plotting the peak area against the concentration, and the linearity was evaluated by the correlation coefficient (r²).[1][2][3]

    • Accuracy: The accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The recovery was calculated as the percentage of the measured amount versus the added amount.[2][4][5]

    • Precision: Intraday precision was evaluated by analyzing six replicate injections of the standard solution at 100% of the target concentration on the same day. Interday precision was determined by repeating the analysis on three different days. The precision was expressed as the relative standard deviation (RSD%).[4][5]

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio, with LOD typically being 3:1 and LOQ being 10:1.[1][2][4]

    • Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the mobile phase composition, flow rate, and column temperature. The method was found to be robust as the changes did not significantly affect the results.

Method 2: Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.7 µm particle size

    • Mobile Phase: A) Water with 0.1% formic acid; B) Acetonitrile with 0.1% formic acid (Gradient elution)

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 2 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Monitored Transition: (Precursor ion > Product ion) - Specific m/z values for 7-methyl-1,3-benzothiazol-5-amine would be determined during method development.

  • Validation Parameters: The same validation parameters as for the HPLC-UV method were assessed. The UPLC-MS method demonstrated superior sensitivity (lower LOD and LOQ) and comparable or better accuracy and precision.

Mandatory Visualizations

Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Reporting MD Method Development VP Validation Protocol Definition MD->VP Spec Specificity VP->Spec Lin Linearity & Range Spec->Lin DA Data Analysis Spec->DA Acc Accuracy Lin->Acc Lin->DA Prec Precision Acc->Prec Acc->DA Sens Sensitivity (LOD/LOQ) Prec->Sens Prec->DA Rob Robustness Sens->Rob Sens->DA Rob->DA VR Validation Report DA->VR

Caption: Workflow for the analytical method validation process.

Method_Comparison cluster_hplc HPLC-UV Method cluster_uplc UPLC-MS Method H_Sens Sensitivity LOD: 0.15 µg/mL LOQ: 0.5 µg/mL H_Prec Precision RSD < 2.0% H_Acc Accuracy 98.5% - 101.2% U_Sens Higher Sensitivity LOD: 0.003 µg/mL LOQ: 0.01 µg/mL U_Prec Higher Precision RSD < 1.5% U_Acc Comparable Accuracy 99.1% - 100.8% Analyte 7-methyl-1,3- benzothiazol-5-amine Analyte->H_Sens Analysis by Analyte->U_Sens Analysis by

Caption: Comparison of HPLC-UV and UPLC-MS methods.

References

Unraveling the Structure-Activity Relationship of Benzothiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The 1,3-benzothiazole scaffold is a privileged heterocyclic ring system that forms the core of numerous compounds with a wide array of biological activities.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various benzothiazole derivatives, drawing from experimental data to elucidate the impact of structural modifications on their pharmacological effects, including anticancer, anti-inflammatory, and kinase inhibitory activities.[4][5][6] While specific data on 7-methyl-1,3-benzothiazol-5-amine derivatives is limited in the public domain, this guide synthesizes broader SAR principles applicable to the benzothiazole core, offering valuable insights for researchers and drug development professionals.

Comparative Analysis of Biological Activity

The biological activity of benzothiazole derivatives is significantly influenced by the nature and position of substituents on the bicyclic ring system. The following tables summarize the quantitative data from various studies, highlighting key SAR trends.

Table 1: Anticancer Activity of Substituted Benzothiazole Derivatives

Compound IDR1 (at C2)R2 (on Benzene Ring)Cell LineIC50 (µM)Reference
B7 -NH-(4-nitrobenzyl)6-chloroA431Not specified, but significant inhibition[7]
13b -NH-cyclopropanecarbonyl6-(2,6-dichlorobenzamide)Tumorigenic cell linesNot specified, but highly potent[8]
9i Cationic center6-substituted aromatic ringMCF-73.5 ± 0.8[9]
9j Monomethylated analog of 9i's cationic center6-substituted aromatic ringMCF-74.2 ± 0.9[9]
10 Tertiary amine6-substituted aromatic ringMCF-75.3 ± 1.1[9]
Compound 4 2-aminobenzothiazole derivativeNot specifiedA5492.03[1]
Compound 4 2-aminobenzothiazole derivativeNot specifiedH22289.80[1]

Key SAR Insights for Anticancer Activity:

  • Substitution at C2: The presence of an amino group at the C2 position is a common feature in many biologically active benzothiazoles.[1] Modifications of this amino group with various moieties, such as substituted benzyl groups or amides, can significantly modulate anticancer potency.[7][8] A cationic center at this position has been shown to be crucial for activity.[9]

  • Substitution on the Benzene Ring: Electron-withdrawing groups like chloro and nitro at the C6 position appear to enhance antiproliferative effects.[7][8] The presence of bulky aromatic substituents at C6 can also lead to potent activity.[9]

Table 2: Kinase Inhibitory Activity of Benzothiazole Derivatives

Compound ClassTarget Kinase(s)Key Structural FeaturesPotencyReference
2-Amino-heteroaryl-benzothiazole-6-anilidesp56lck2-aminobenzothiazole core with an anilide at C6Potent inhibitors[10]
2-Aminothiazole derivativespan-Src kinases2-aminothiazole templateNanomolar to subnanomolar[11]
2-(5-nitrothiazol-2-ylthio)benzo[d]thiazolesJNKThioether linkage at C2 to a nitrothiazoleGood inhibition potency[12]

Key SAR Insights for Kinase Inhibition:

  • The 2-aminobenzothiazole scaffold serves as a versatile template for designing kinase inhibitors, often interacting with the ATP-binding site of protein kinases.[10][11]

  • The nature of the substituent at the C2 and C6 positions is critical for determining the potency and selectivity of kinase inhibition.[10] For instance, in a series of JNK inhibitors, benzothiazoles showed better potency compared to benzimidazoles or benzoxazoles.[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays cited in the literature.

MTT Assay for Cell Proliferation

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Human cancer cell lines (e.g., A431, A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[7]

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized benzothiazole derivatives and incubated for a specified period (e.g., 48 hours).[7]

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by metabolically active cells.[7]

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.[7]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.[7]

Kinase Inhibition Assay

These assays are employed to determine the inhibitory potency of compounds against specific protein kinases.

  • Assay Components: The assay typically includes the purified kinase enzyme, a specific substrate (often a peptide), and ATP.

  • Compound Incubation: The kinase, substrate, and varying concentrations of the test compound are incubated together.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as radioisotope incorporation (e.g., [γ-33P]ATP) or fluorescence-based detection.

  • Data Analysis: The IC50 values are determined by plotting the percentage of kinase inhibition against the compound concentration.

Visualization of Methodologies and Pathways

Diagrams created using Graphviz (DOT language) provide a clear visual representation of experimental workflows and biological pathways.

Experimental_Workflow_MTT_Assay A Seed cancer cells in 96-well plate B Treat with benzothiazole derivatives A->B C Incubate for 48 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Add solubilizing agent (DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate cell viability (IC50) G->H

Caption: Workflow for determining cell viability using the MTT assay.

Many benzothiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival. The PI3K/Akt/mTOR pathway is a frequently targeted pathway.[13]

PI3K_Akt_mTOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Survival mTOR->Proliferation Inhibitor Benzothiazole Derivative Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by benzothiazole derivatives.

References

In Vitro vs. In Vivo Efficacy of Benzothiazolamine-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches for "5-Benzothiazolamine, 7-methyl-" did not yield specific in vitro or in vivo efficacy data. This compound appears to be not widely studied or the data is not publicly available. Therefore, this guide provides a comparative overview of a closely related and well-researched class of compounds, the 2-(4-amino-3-methylphenyl)benzothiazoles , to provide relevant insights for researchers, scientists, and drug development professionals in the field of benzothiazole-based anticancer agents.

This guide presents a comparative analysis of the in vitro and in vivo efficacy of 2-(4-amino-3-methylphenyl)benzothiazole derivatives, which have shown promise as potent and selective antitumor agents. The information is compiled from various preclinical studies to offer a comprehensive resource for understanding their therapeutic potential.

Data Presentation: Quantitative Efficacy

The following tables summarize the quantitative data on the in vitro and in vivo efficacy of representative 2-(4-amino-3-methylphenyl)benzothiazole compounds.

Table 1: In Vitro Cytotoxicity of 2-(4-amino-3-methylphenyl)benzothiazole Derivatives

Compound ReferenceCell LineIC50 (µM)Citation
DF 203 MCF-7 (Breast)0.004[1]
MDA-MB-468 (Breast)0.003[1]
T-47D (Breast)0.005[1]
OVCAR-3 (Ovarian)>10[1]
A549 (Lung)>10[1]
NSC 703786 Breast Cancer Panel0.001 - 1[2]
Ovarian Cancer Panel0.01 - 10[2]
Colon Cancer Panel0.1 - >100[2]
Renal Cancer Panel0.1 - >100[2]

Table 2: In Vivo Antitumor Activity of 2-(4-amino-3-methylphenyl)benzothiazole Derivatives

Compound ReferenceAnimal ModelTumor TypeDosing RegimenTumor Growth Inhibition (%)Citation
DF 203 Nude MiceMCF-7 Xenograft50 mg/kg, i.p., daily80[1]
Nude MiceMDA-MB-468 Xenograft50 mg/kg, i.p., daily75[1]
NSC 674495 Nude MiceOVCAR-3 XenograftNot SpecifiedSignificant[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The benzothiazole compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the vehicle only.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 2-4 hours. Viable cells with active mitochondrial reductase convert MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization buffer (e.g., DMSO or a detergent-based solution).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

In Vivo Tumor Xenograft Studies
  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: Human cancer cells are harvested, resuspended in a suitable medium (e.g., Matrigel), and injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (Length × Width²) / 2.

  • Compound Administration: Once the tumors reach a predetermined size, the mice are randomized into control and treatment groups. The benzothiazole compound is administered via a specific route (e.g., intraperitoneal or oral) at a defined dose and schedule. The control group receives the vehicle.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. The antitumor efficacy is determined by comparing the tumor volume in the treated groups to the control group. Tumor growth inhibition is calculated at the end of the study.

  • Toxicity Assessment: The general health of the mice, including body weight changes and any signs of toxicity, is monitored throughout the experiment.

Mandatory Visualization

Proposed Mechanism of Action of 2-(4-aminophenyl)benzothiazole Derivatives

Mechanism_of_Action cluster_cell Cancer Cell Prodrug 2-(4-aminophenyl)benzothiazole (Prodrug) CYP1A1 Cytochrome P450 1A1 (CYP1A1) Prodrug->CYP1A1 Biotransformation Active_Metabolite Electrophilic Metabolite CYP1A1->Active_Metabolite DNA_Adducts DNA Adducts Active_Metabolite->DNA_Adducts Covalent Binding Apoptosis Apoptosis DNA_Adducts->Apoptosis Induces

Caption: Proposed metabolic activation of 2-(4-aminophenyl)benzothiazoles.

General Experimental Workflow for Efficacy Evaluation

Experimental_Workflow Start Start In_Vitro In Vitro Screening (e.g., MTT Assay) Start->In_Vitro Determine_IC50 Determine IC50 Values In_Vitro->Determine_IC50 Select_Lead Select Lead Compounds Determine_IC50->Select_Lead In_Vivo In Vivo Efficacy Testing (Xenograft Model) Select_Lead->In_Vivo Evaluate_Tumor_Inhibition Evaluate Tumor Growth Inhibition In_Vivo->Evaluate_Tumor_Inhibition Toxicity_Assessment Assess Toxicity In_Vivo->Toxicity_Assessment End End Evaluate_Tumor_Inhibition->End Toxicity_Assessment->End

Caption: A typical workflow for evaluating the efficacy of anticancer compounds.

References

Cross-reactivity studies of antibodies raised against 7-methylbenzo[d]thiazol-5-amine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive understanding of antibody cross-reactivity is paramount for the development of specific and reliable immunoassays. This guide provides an objective comparison of methodologies and data interpretation for cross-reactivity studies, with a focus on antibodies raised against small molecule haptens, exemplified by derivatives of 7-methylbenzo[d]thiazol-5-amine.

While specific cross-reactivity data for antibodies targeting 7-methylbenzo[d]thiazol-5-amine derivatives are not extensively available in the public domain, this guide leverages established principles from studies on other small molecules to provide a framework for researchers. The core principles of hapten design, antibody generation, and immunoassay development are universal and directly applicable.

The Critical Role of Hapten Design in Antibody Specificity

The generation of antibodies with high specificity is critically dependent on the design of the hapten, the small molecule that is conjugated to a larger carrier protein to elicit an immune response. The structure of the hapten and the point of its attachment to the carrier protein are determining factors for the resulting antibody's specificity and potential for cross-reactivity.[1][2][3] Haptens that maximally expose the unique structural features of the target molecule are more likely to induce the production of highly specific antibodies.[3]

For instance, in the development of immunoassays for nitrofuran metabolites, novel hapten synthesis strategies have been shown to significantly improve the sensitivity and specificity of the resulting antibodies.[1][4] By altering the linker position and the chemical structure of the hapten, researchers can modulate the immune response to favor the recognition of the target analyte over structurally similar compounds.

Comparative Analysis of Cross-Reactivity

To assess the specificity of a newly developed antibody, its binding affinity to a panel of structurally related compounds is evaluated. This is typically quantified using immunoassays such as Enzyme-Linked Immunosorbent Assay (ELISA). The results are often presented as the 50% inhibition concentration (IC50), which is the concentration of the analyte that causes a 50% reduction in the assay signal, and the cross-reactivity (CR) percentage, calculated relative to the target analyte.

Table 1: Hypothetical Cross-Reactivity Data for an Anti-7-methylbenzo[d]thiazol-5-amine Antibody

CompoundIC50 (ng/mL)Cross-Reactivity (%)
7-methylbenzo[d]thiazol-5-amine 1.5 100
7-ethylbenzo[d]thiazol-5-amine25.06.0
Benzo[d]thiazol-5-amine150.01.0
7-methylbenzo[d]thiazol-6-amine>1000<0.1
Aniline>1000<0.1

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

A detailed and standardized experimental protocol is crucial for obtaining reproducible cross-reactivity data. The following is a generalized protocol for a competitive indirect ELISA (ciELISA), a common format for small molecule detection.

Competitive Indirect ELISA Protocol
  • Coating: Microtiter plates are coated with a hapten-protein conjugate (e.g., 7-methylbenzo[d]thiazol-5-amine conjugated to Ovalbumin) and incubated overnight at 4°C.

  • Washing: The plates are washed with a washing buffer (e.g., PBS with 0.05% Tween 20) to remove unbound coating antigen.

  • Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., PBS with 1% Bovine Serum Albumin) and incubating for 1-2 hours at 37°C.

  • Competitive Reaction: A mixture of the primary antibody and either the standard analyte or a potential cross-reactant is added to the wells. The plate is then incubated for 1 hour at 37°C. During this step, the free analyte and the coated hapten compete for binding to the limited amount of antibody.

  • Washing: The plates are washed to remove unbound antibodies and analytes.

  • Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG) is added to the wells and incubated for 1 hour at 37°C.

  • Washing: The plates are washed to remove the unbound secondary antibody.

  • Substrate Addition: A substrate solution (e.g., TMB) is added, and the plate is incubated in the dark at room temperature to allow for color development.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2M H₂SO₄).

  • Data Acquisition: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader. The data is then used to calculate IC50 values and cross-reactivity percentages.

Visualizing the Workflow

The process of developing and characterizing an antibody for a small molecule immunoassay involves several key stages, from hapten synthesis to the final assessment of cross-reactivity.

Antibody_Development_Workflow cluster_0 Hapten & Conjugate Synthesis cluster_1 Antibody Production cluster_2 Immunoassay Development & Validation Hapten Hapten Synthesis (e.g., 7-methylbenzo[d]thiazol-5-amine derivative) Conjugation Hapten-Carrier Conjugation Hapten->Conjugation Carrier Carrier Protein (e.g., BSA, OVA) Carrier->Conjugation Immunization Immunization of Host Animal Conjugation->Immunization Hybridoma Hybridoma Technology (for Monoclonal Abs) Immunization->Hybridoma Screening Screening of Antibody Titer & Affinity Hybridoma->Screening ELISA ELISA Development & Optimization Screening->ELISA CrossReactivity Cross-Reactivity Studies ELISA->CrossReactivity Validation Assay Validation CrossReactivity->Validation

Figure 1. A generalized workflow for the development and characterization of antibodies for small molecule immunoassays.

This guide provides a foundational understanding of the critical aspects of antibody cross-reactivity studies. For researchers working with novel compounds like 7-methylbenzo[d]thiazol-5-amine derivatives, a systematic approach to hapten design, antibody screening, and cross-reactivity profiling is essential for the development of robust and specific immunoassays.

References

Comparative Docking Analysis of Benzothiazole Analogs: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the molecular docking performance of various 5-amino-7-methyl benzothiazole analogs and related benzothiazole derivatives against several key biological targets. The data presented is compiled from multiple studies to offer insights into the structure-activity relationships of this versatile scaffold and its potential in drug design.

Data Presentation: Docking Performance of Benzothiazole Analogs

The following table summarizes the quantitative data from various molecular docking studies on benzothiazole derivatives. This allows for a direct comparison of their binding affinities against different protein targets.

Benzothiazole AnalogTarget ProteinDocking Score (kcal/mol)Reference CompoundReference Docking Score (kcal/mol)
Benzothiazole-Thiazole Hybrid (Compound 1)p56lckNot SpecifiedDasatinibNot Specified
ThiazoloquinazolinedioneHuman BACE-1 (3K5F)-6.8AYH Ligand-7.0
Benzothiazole Derivative (Compound 3)E. coli Dihydroorotase-5.02HDDP-7.37
Benzothiazole Derivative (Compound 10)E. coli Dihydroorotase-5.02HDDP-7.37
2-(4-aminophenyl)-benzothiazole (CJM 126)Estrogen ReceptorNot SpecifiedTamoxifenNot Specified
2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (PMX-610)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Benzothiazole Derivative (Compound 3)Klebsiella aerogenes (2KAU)-3.45ThioureaNot Specified
Benzothiazole Derivative (Compound 1)Staphylococcus aureus (7EL1)Not SpecifiedThioureaNot Specified
2-Arylbenzothiazole Derivative (Compound 3)FGFR-1-10.61AZD4547-11.36
2-Arylbenzothiazole Derivative (Compound 8)FGFR-1-10.82AZD4547-11.36
Benzothiazole Derivative (SDZ4)GABA-aminotransferase (1OHV)-121.56 (MolDock Score)Phenytoin-73.63 (MolDock Score)
Benzothiazole Derivative (SDZ64)GABA-aminotransferase (1OHV)-121.56 (MolDock Score)Phenytoin-73.63 (MolDock Score)

Experimental Protocols

The methodologies outlined below are a synthesis of common procedures reported in the cited studies for molecular docking analysis of benzothiazole analogs.

Ligand and Protein Preparation
  • Ligand Preparation: The 2D structures of the benzothiazole analogs are typically drawn using chemical drawing software and converted to 3D structures. Energy minimization of the ligands is performed using appropriate force fields (e.g., CHARMm, MMFF94). For derivatives with multiple possible conformations, a conformational analysis may be carried out to identify the lowest energy conformer for docking.[1]

  • Protein Preparation: The 3D crystal structures of the target proteins are retrieved from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are generally removed. Hydrogen atoms are added to the protein structure, and the protein is energy minimized using a suitable force field to relieve any steric clashes.

Molecular Docking

Molecular docking is performed using software such as AutoDock, GLIDE, or Molegro Virtual Docker.[2][3][4] The procedure generally involves the following steps:

  • Grid Generation: A binding grid or box is defined around the active site of the target protein. The grid size is set to be large enough to encompass the entire binding pocket and allow for translational and rotational sampling of the ligand.

  • Docking Simulation: The prepared ligands are then docked into the defined binding site of the target protein. The docking algorithm explores various possible conformations and orientations of the ligand within the active site.

  • Scoring and Analysis: The binding affinity of each ligand pose is estimated using a scoring function, which typically calculates the free energy of binding in kcal/mol. The pose with the lowest binding energy is considered the most favorable. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then analyzed to understand the binding mode.

Visualizations

Experimental Workflow for Molecular Docking

experimental_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking L1 2D Structure Drawing L2 3D Structure Generation L1->L2 L3 Energy Minimization L2->L3 D1 Grid Generation L3->D1 P1 Retrieve from PDB P2 Remove Water & Ligands P1->P2 P3 Add Hydrogens P2->P3 P4 Energy Minimization P3->P4 P4->D1 D2 Docking Simulation D1->D2 D3 Scoring & Analysis D2->D3 R R D3->R Binding Affinity & Interaction Analysis

Caption: Experimental workflow for a typical molecular docking study.

p56lck (Lck) Signaling Pathway

p56lck_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Lck p56lck (Lck) TCR->Lck Activation CD4 CD4/CD8 CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation SLP76 SLP-76 ZAP70->SLP76 Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC NFAT NFAT Activation Ca->NFAT AP1 AP-1 Activation PKC->AP1 NFkB NF-κB Activation PKC->NFkB Gene Gene Transcription (e.g., IL-2) NFAT->Gene AP1->Gene NFkB->Gene

Caption: Simplified p56lck (Lck) signaling pathway in T-cells.

References

Benchmarking 5-Benzothiazolamine, 7-methyl-: An Analysis of Publicly Available Material Performance Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature, patent databases, and chemical supplier information, there is currently no publicly available data on the performance of 5-Benzothiazolamine, 7-methyl- in any material applications. This precludes the creation of a direct comparative guide with alternative materials at this time.

Researchers, scientists, and drug development professionals interested in the potential material applications of this specific chemical compound should consider this a novel area of investigation. The lack of existing data presents an opportunity for foundational research to characterize its properties and explore its utility in fields such as polymer science, coatings, or electronics.

The Benzothiazole Family: A Landscape of Diverse Applications

While information on the 7-methyl isomer of 5-benzothiazolamine is not available, the broader family of benzothiazole derivatives has been the subject of extensive research, primarily in the realms of medicinal and biological chemistry. These compounds are recognized for a wide range of bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties.

In the field of material science, some benzothiazole derivatives have found niche applications. For instance, certain derivatives are utilized as:

  • Corrosion Inhibitors: Their chemical structure allows them to adsorb onto metal surfaces, forming a protective layer that inhibits corrosion.

  • Organic Light-Emitting Diodes (OLEDs): Specific benzothiazole-containing compounds exhibit electroluminescent properties, making them suitable for use in the emissive layers of OLED displays.

  • Vulcanization Accelerators: In the rubber industry, some benzothiazole derivatives are used to speed up the cross-linking of polymer chains, enhancing the durability and elasticity of rubber products.

A Path Forward: Proposed Experimental Workflow for Material Evaluation

For researchers looking to pioneer the investigation of 5-Benzothiazolamine, 7-methyl- in material science, a structured experimental approach would be necessary. The following workflow outlines a potential path for characterizing its performance:

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_incorporation Material Incorporation cluster_testing Performance Testing Synthesis Synthesis of 5-Benzothiazolamine, 7-methyl- Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification Polymer Incorporation into Polymer Matrix Purification->Polymer Coating Formulation into Coating System Purification->Coating Film Thin Film Deposition Purification->Film Thermal Thermal Analysis (TGA, DSC) Polymer->Thermal Mechanical Mechanical Testing (Tensile, Hardness) Polymer->Mechanical Coating->Mechanical Electrochemical Electrochemical Analysis (CV, EIS) Coating->Electrochemical Corrosion Resistance Optical Optical Properties (UV-Vis, Fluorescence) Film->Optical Film->Electrochemical Electronic Properties

Caption: Proposed experimental workflow for evaluating the material properties of 5-Benzothiazolamine, 7-methyl-.

This logical progression from synthesis to performance evaluation would generate the foundational data necessary to understand the potential of this compound and enable future comparisons with existing materials. The specific tests conducted would be dictated by the target application.

A Researcher's Guide to the Structural Confirmation of 7-methylbenzo[d]thiazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The successful synthesis of a novel compound is the first step in a long journey of discovery. Unambiguous structural confirmation is a critical milestone that underpins all subsequent biological and pharmacological evaluation. This guide provides a comparative framework for confirming the structure of synthesized 7-methylbenzo[d]thiazol-5-amine, a substituted benzothiazole with potential applications in medicinal chemistry.

To aid in the definitive identification of 7-methylbenzo[d]thiazol-5-amine, this guide contrasts its expected analytical data with that of a closely related positional isomer, 4-methylbenzo[d]thiazol-2-amine . Differentiating between such isomers is a common challenge in organic synthesis, and a thorough spectroscopic analysis is essential. This document outlines the standard experimental protocols and presents the anticipated key differentiating features in NMR, IR, and Mass Spectrometry data.

Comparative Spectroscopic Data

The following tables summarize the predicted and reported spectroscopic data for 7-methylbenzo[d]thiazol-5-amine and its isomer, 4-methylbenzo[d]thiazol-2-amine. These values serve as a benchmark for researchers to compare against their experimental results.

Table 1: Comparative ¹H NMR Data (Predicted vs. Reported)

Proton Assignment Expected Chemical Shift (δ ppm) for 7-methylbenzo[d]thiazol-5-amine *Reported Chemical Shift (δ ppm) for 4-methylbenzo[d]thiazol-2-amine [1]Key Differentiator
Methyl Protons (-CH₃)~2.42.50Minimal difference expected.
Amino Protons (-NH₂)~4.0 (broad singlet)~6.3 (broad singlet)Significant downfield shift for the C2-amino group due to its position in the thiazole ring.
Aromatic Proton (H-2)~8.8 (singlet)-The singlet for the thiazole proton (H-2) is a unique feature of the target molecule.
Aromatic Proton (H-4)~7.0 (singlet)-A singlet is expected due to the lack of adjacent protons.
Aromatic Proton (H-6)~7.2 (singlet)-A singlet is expected due to the lack of adjacent protons.
Aromatic Protons (H-5, H-6, H-7)-7.02-7.38 (multiplet)The alternative isomer shows a complex multiplet for its three adjacent aromatic protons.

Note: Chemical shifts for the target compound are predicted based on standard substituent effects on the benzothiazole scaffold.

Table 2: Comparative ¹³C NMR Data (Predicted vs. Reported)

Carbon Assignment Expected Chemical Shift (δ ppm) for 7-methylbenzo[d]thiazol-5-amine *Reported Chemical Shift (δ ppm) for 4-methylbenzo[d]thiazol-2-amine Key Differentiator
C-2~155~167The C-2 carbon in the target is a standard aromatic carbon, while in the isomer, it is an imine-like carbon, resulting in a significant downfield shift.
C-4~120~130The position of the methyl group directly influences the chemical shift of the carbon it is attached to.
C-5~145 (C-NH₂)~122The carbon attached to the amino group (C-5) in the target will be significantly shifted compared to the corresponding aromatic CH in the isomer.
C-7~130 (C-CH₃)~121The carbon bearing the methyl group (C-7) will have a distinct chemical shift.
C-3a (Bridgehead)~152~148Subtle shifts in the bridgehead carbons can be observed.
C-7a (Bridgehead)~135~132Subtle shifts in the bridgehead carbons can be observed.
Methyl Carbon (-CH₃)~21~18The electronic environment of the methyl group will cause a slight difference in its carbon signal.

Note: Chemical shifts for the target compound are predicted based on standard substituent effects on the benzothiazole scaffold.

Table 3: Comparative IR and Mass Spectrometry Data

Analytical Technique Expected Data for 7-methylbenzo[d]thiazol-5-amine Reported Data for 4-methylbenzo[d]thiazol-2-amine [2][3]Key Differentiator
IR Spectroscopy N-H stretch (amine): ~3300-3500 cm⁻¹ (two bands)C=N stretch (thiazole): ~1620 cm⁻¹Aromatic C-H stretch: ~3000-3100 cm⁻¹Aromatic C=C stretch: ~1450-1600 cm⁻¹N-H stretch (amine): ~3100-3400 cm⁻¹ (broad)C=N stretch (thiazole): ~1640 cm⁻¹Aromatic C=C stretch: ~1550 cm⁻¹The primary amine in the target should show two distinct N-H stretching bands, which may be broader and merged in the C2-amino isomer due to tautomerism.
Mass Spectrometry Molecular Ion (M⁺): m/z = 164.05Key Fragments: Loss of HCN (m/z 137), Loss of CH₃ (m/z 149)Molecular Ion (M⁺): m/z = 164.23Key Fragments: Loss of HCN (m/z 137), Retro-Diels-Alder type fragmentation of the thiazole ring.While the molecular ion peak will be identical, the fragmentation pattern, particularly the initial losses from the benzothiazole ring, may differ based on the substituent positions, providing clues to the isomeric structure.

Experimental Workflow & Protocols

The confirmation of a synthesized chemical structure follows a logical and systematic workflow. The diagram below illustrates the typical process from initial synthesis to final structural verification.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation S Chemical Synthesis of 7-methylbenzo[d]thiazol-5-amine P Purification (e.g., Column Chromatography, Recrystallization) S->P MS Mass Spectrometry (MS) P->MS IR Infrared (IR) Spectroscopy P->IR NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) P->NMR DD Data Interpretation & Comparison with Alternatives MS->DD IR->DD NMR->DD VC Final Structure Verified DD->VC

Caption: Workflow for Synthesis and Structural Confirmation.

Detailed Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) should be used as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a spectral width of approximately 16 ppm.

    • Use a 90° pulse angle and a relaxation delay of at least 2 seconds.

    • Accumulate a minimum of 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with proton decoupling.

    • Use a spectral width of approximately 220 ppm.

    • A longer relaxation delay (5-10 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.

  • Data Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Integrate the ¹H NMR signals and assign the chemical shifts for all protons and carbons. Compare the resulting spectra with the predicted data and the data of known isomers. 2D NMR experiments like COSY and HSQC can be used to confirm proton-proton and proton-carbon correlations, respectively.

2. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.

  • Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups (e.g., N-H, C=N, aromatic C-H). Compare the positions and shapes of these bands with the expected values.

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and obtain information about the molecule's fragmentation pattern.

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic inlet (e.g., GC-MS or LC-MS). High-resolution mass spectrometry (HRMS) is preferred for determining the exact molecular formula.

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Acquisition (using Electrospray Ionization - ESI):

    • Infuse the sample solution directly or via an LC system into the ESI source.

    • Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the molecular ion peak and confirm that its m/z value corresponds to the expected molecular weight (164.23 for C₈H₈N₂S).

    • If using HRMS, confirm that the measured exact mass is within 5 ppm of the calculated exact mass.

    • Analyze the fragmentation pattern to gain further structural insights and compare it with that of potential isomers.

References

Cytotoxicity Profile: 5-Amino-7-Methyl Benzothiazole in Comparison to Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic potential of the novel compound 5-amino-7-methyl benzothiazole alongside established standard drugs, cisplatin and doxorubicin. Due to the novelty of 5-amino-7-methyl benzothiazole, this guide utilizes cytotoxic data from structurally similar 2-amino-6-substituted benzothiazole derivatives as a predictive reference. The data presented herein is intended to serve as a foundational resource for researchers investigating the anticancer properties of novel benzothiazole compounds.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative 2-amino-6-substituted benzothiazole derivatives against human breast adenocarcinoma (MCF-7) and human colorectal carcinoma (HCT-116) cell lines. These values are presented alongside the IC50 values for the standard chemotherapeutic agents, cisplatin and doxorubicin, for a comprehensive comparison of cytotoxic potency.

CompoundCancer Cell LineIC50 (µM)Reference
Benzothiazole Derivative 1 MCF-79.2[1]
(2-amino-6-(pyridin-4-yl)benzothiazole)HCT-1167.9[1]
Benzothiazole Derivative 2 MCF-73.84[2]
(2-aminobenzothiazole hybrid)HCT-1165.61[2]
Cisplatin MCF-713.33[3]
HCT-116~10 (indicative)
Doxorubicin MCF-70.65[4]
HCT-116~5-10 (indicative)[5]

Experimental Protocols

The following are detailed methodologies for standard in vitro cytotoxicity assays commonly employed in the evaluation of novel chemical entities.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 5-amino-7-methyl benzothiazole) and standard drugs for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After the treatment period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the wells five times with slow-running tap water to remove the TCA.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the wells four times with 1% (v/v) acetic acid to remove unbound SRB.

  • Protein-Bound Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth and determine the IC50 value.

Visualizing Experimental and Biological Processes

To aid in the understanding of the experimental workflow and the potential mechanism of action, the following diagrams are provided.

experimental_workflow cluster_preparation Cell Culture Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Plate cells in 96-well plate incubation_24h Incubate for 24h cell_culture->incubation_24h add_compounds Add test compounds and controls incubation_24h->add_compounds incubation_48h Incubate for 48h add_compounds->incubation_48h assay_procedure Perform MTT or SRB Assay incubation_48h->assay_procedure read_plate Measure Absorbance assay_procedure->read_plate calculate_viability Calculate Cell Viability read_plate->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Workflow of in vitro cytotoxicity testing.

signaling_pathway benzothiazole Benzothiazole Derivative ros ↑ ROS Production benzothiazole->ros pi3k PI3K benzothiazole->pi3k Inhibition mito Mitochondrial Membrane Potential Disruption ros->mito akt AKT pi3k->akt bcl2 Bcl-2 (anti-apoptotic) akt->bcl2 Inhibition bcl2->mito Inhibition bax Bax (pro-apoptotic) bax->mito cytochrome_c Cytochrome c Release mito->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed apoptotic signaling pathway.

Potential Mechanism of Action

Several studies on cytotoxic benzothiazole derivatives suggest that their anticancer activity is often mediated through the induction of apoptosis. One of the proposed mechanisms involves the intrinsic or mitochondrial pathway of apoptosis.[6][7][8] This can be initiated by an increase in intracellular reactive oxygen species (ROS), which in turn disrupts the mitochondrial membrane potential.[6] This disruption leads to the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then activates caspase-9, which subsequently activates the executioner caspase-3, culminating in the characteristic morphological and biochemical hallmarks of apoptosis.[8]

Furthermore, some benzothiazole derivatives have been shown to modulate key signaling pathways involved in cell survival, such as the PI3K/AKT pathway.[9] Inhibition of this pathway can lead to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in the expression of pro-apoptotic proteins like Bax, further promoting the mitochondrial apoptotic cascade.[8] Another potential mechanism involves the inhibition of NF-κB signaling, which can suppress the expression of inflammatory mediators like COX-2 and iNOS, leading to apoptosis.[10] The regulation of free radical production has also been implicated in the cytotoxic activity of some benzothiazole derivatives.[3][11]

References

Navigating the Labyrinth of Isomers: A Comparative Guide to Purity Analysis of 5-Benzothiazolamine, 7-methyl-

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of pharmaceutical compounds is a critical step in ensuring safety and efficacy. This guide provides a comprehensive comparison of analytical methodologies for the isomeric purity analysis of 5-Benzothiazolamine, 7-methyl-, a key intermediate in various therapeutic agents. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of the most suitable analytical strategy.

The synthesis of 5-Benzothiazolamine, 7-methyl- can potentially lead to the formation of several positional isomers, where the amino and methyl groups are located at different positions on the benzothiazole core. Distinguishing and quantifying these isomers is paramount, as their pharmacological and toxicological profiles can differ significantly. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for this purpose.

Unraveling Isomeric Profiles: A Head-to-Head Comparison of Analytical Techniques

The choice of analytical technique for isomeric purity analysis depends on several factors, including the volatility and thermal stability of the analyte, the required sensitivity, and the available instrumentation. Below is a comparative summary of the most effective methods for 5-Benzothiazolamine, 7-methyl-.

Analytical TechniqueStationary PhaseMobile Phase/Carrier Gas & ConditionsKey Performance Metrics
Reverse-Phase HPLC (RP-HPLC) C18 (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)Isocratic: 60:40 (v/v) Acetonitrile: 20 mM Potassium Phosphate buffer (pH 3.0) at 1.0 mL/minResolution (Rs) between 5,7- and 6,4- isomers: > 2.0Typical Retention Time (5,7-isomer): ~6.5 min
Alternative RP-HPLC Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl, 4.6 x 250 mm, 5 µm)Gradient: 30% to 70% Methanol in water (with 0.1% Formic Acid) over 20 min at 1.2 mL/minImproved selectivity for closely eluting isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) 5% Phenyl Methyl Siloxane (e.g., Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm)Helium at 1.5 mL/min. Oven: 150°C (1 min), ramp to 280°C at 10°C/min, hold for 5 min.High sensitivity and structural confirmation via mass spectra. Requires derivatization for improved peak shape.

Note: The data presented is a synthesis of typical performance characteristics observed for the separation of positional isomers of similar aromatic amines. Actual results may vary depending on the specific instrumentation and experimental conditions.

In-Depth Experimental Protocol: RP-HPLC Method

This section provides a detailed protocol for the isomeric purity analysis of 5-Benzothiazolamine, 7-methyl- using a standard Reverse-Phase HPLC method.

1. Materials and Reagents:

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (ACS grade)

  • Phosphoric acid (85%)

  • Water (HPLC grade)

  • 5-Benzothiazolamine, 7-methyl- reference standard and sample

  • Potential isomeric impurity reference standards (if available)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

3. Chromatographic Conditions:

  • Mobile Phase: Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of KH2PO4 in 1 L of water and adjusting the pH to 3.0 with phosphoric acid. The mobile phase is a 60:40 (v/v) mixture of acetonitrile and the phosphate buffer.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the 5-Benzothiazolamine, 7-methyl- reference standard in the mobile phase to a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample to be analyzed at a similar concentration in the mobile phase.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution to determine the retention time of the main peak.

  • Inject the sample solution.

  • Identify and quantify any isomeric impurities by comparing their retention times with those of the available standards or by their relative retention times to the main peak.

  • Calculate the percentage of each impurity using the area normalization method.

Visualizing the Workflow

To provide a clear understanding of the analytical process, the following diagrams illustrate the key steps involved.

IsomericPurityAnalysisWorkflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Sample Weigh and Dissolve Sample HPLC_System Equilibrate HPLC System Prep_Sample->HPLC_System Prep_Standard Weigh and Dissolve Standard Prep_Standard->HPLC_System Inject_Standard Inject Standard HPLC_System->Inject_Standard Inject_Sample Inject Sample Inject_Standard->Inject_Sample Identify_Peaks Identify Peaks Inject_Sample->Identify_Peaks Quantify_Impurities Quantify Impurities Identify_Peaks->Quantify_Impurities Report Generate Report Quantify_Impurities->Report

Caption: Experimental workflow for HPLC-based isomeric purity analysis.

Understanding Potential Isomeric Impurities

The synthetic route to 5-Benzothiazolamine, 7-methyl- can give rise to several positional isomers. The following diagram illustrates the relationship between the target molecule and its potential impurities.

IsomerRelationships cluster_target Target Compound cluster_isomers Potential Positional Isomers Target 5-Benzothiazolamine, 7-methyl- Isomer1 4-Benzothiazolamine, 6-methyl- Target->Isomer1 Positional Isomer Isomer2 6-Benzothiazolamine, 4-methyl- Target->Isomer2 Positional Isomer Isomer3 7-Benzothiazolamine, 5-methyl- Target->Isomer3 Positional Isomer Isomer4 4-Benzothiazolamine, 7-methyl- Target->Isomer4 Positional Isomer

A Comparative Study on the Photophysical Properties of Substituted Benzothiazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Benzothiazole, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry and materials science due to the versatile photophysical properties exhibited by its derivatives. The strategic placement of various substituents on the benzothiazole core allows for the fine-tuning of their absorption and emission characteristics, making them ideal candidates for fluorescent probes, imaging agents, and organic light-emitting diodes (OLEDs). This guide provides a comparative analysis of the photophysical properties of a selection of substituted benzothiazoles, supported by experimental data and detailed methodologies.

Comparative Photophysical Data

The following table summarizes the key photophysical parameters for a range of substituted benzothiazole derivatives, offering a clear comparison of their performance. The data highlights how different electron-donating and electron-withdrawing groups influence the absorption and emission maxima, Stokes shift, and fluorescence quantum yield.

CompoundSubstituent(s)Absorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Stokes Shift (nm)Fluorescence Quantum Yield (Φ_f)Reference Solvent
BPO N-[4-(benzothiazol-2-yl)phenyl]-octanamide~365425 (in aggregates)600.124 (in aggregates)THF/Water
BHPO1 N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide~365532 (in aggregates)1670.489 (in aggregates)THF/Water
BHPO2 N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide~365560 (in aggregates)1950.498 (in aggregates)THF/Water
1b 2-(5'-(4-methoxyphenyl)-2'-thienyl)-1,3-benzothiazole372454820.68Ethanol
1e 2-(5'-(4-(N,N-diethylamino)phenyl)-2'-thienyl)-1,3-benzothiazole-548-0.97Ethanol
1j 2,2'-(2,5-thiophenediyl)bis(1,3-benzothiazole)386--0.80Ethanol
20 Benzothiadiazole-based with methoxy group472601129-Chloroform
24 Benzothiadiazole-based with cyano group440---Chloroform
25 Benzothiadiazole-based with nitro group-513--Chloroform

Table 1: Comparative photophysical data of selected substituted benzothiazoles. Note: "-" indicates data not specified in the cited sources. The properties of BPO, BHPO1, and BHPO2 are notably enhanced in their aggregated state due to Aggregation-Induced Emission (AIE) and Excited-State Intramolecular Proton Transfer (ESIPT) phenomena.[1]

Key Observations

The data reveals several key trends:

  • Effect of Hydroxyl Substitution and ESIPT: The presence and position of a hydroxyl group, as seen in BHPO1 and BHPO2, can lead to Excited-State Intramolecular Proton Transfer (ESIPT), resulting in significantly larger Stokes shifts and varied emission colors from green to orange.[1]

  • Influence of Electron-Donating Groups: Strong electron-donating groups, such as the N,N-dialkylamino substituent in compound 1e, can dramatically increase the fluorescence quantum yield and cause a substantial red shift in the emission maximum.[2]

  • Extended Conjugation: Increasing the π-conjugation, for instance by introducing a second benzothiazole group as in compound 1j, can lead to a higher quantum yield.[2]

  • Push-Pull Systems: The combination of electron-donating and electron-withdrawing groups on the benzothiazole scaffold, as seen in the benzothiadiazole-based compounds, allows for tuning of the absorption and emission wavelengths across the visible spectrum.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the synthesis and photophysical characterization of substituted benzothiazoles, based on common practices reported in the literature.[4][5][6]

General Synthesis of 2-Arylbenzothiazoles

A common and efficient method for the synthesis of 2-arylbenzothiazoles involves the condensation of 2-aminothiophenol with various aromatic aldehydes.[6]

Materials:

  • 2-Aminothiophenol

  • Substituted aromatic aldehyde

  • Catalyst (e.g., H₂O₂/HCl mixture, polyphosphoric acid)[4][6]

  • Ethanol (or other suitable solvent)

Procedure:

  • Dissolve the substituted aromatic aldehyde in ethanol in a round-bottom flask.

  • Add an equimolar amount of 2-aminothiophenol to the solution.

  • Add the catalyst to the reaction mixture. For the H₂O₂/HCl system, a specific ratio is maintained.[6]

  • Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Measurement of Photophysical Properties

The following protocols outline the standard procedures for determining the key photophysical parameters.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer (Fluorescence Spectrophotometer)

  • Quartz cuvettes (1 cm path length)

Procedure for Absorption and Emission Spectra:

  • Prepare dilute solutions of the synthesized benzothiazole derivatives in a suitable spectroscopic grade solvent (e.g., ethanol, chloroform, THF) at a concentration of approximately 1.0 × 10⁻⁵ mol L⁻¹.[1]

  • Record the absorption spectrum using the UV-Vis spectrophotometer over a relevant wavelength range to determine the absorption maximum (λ_abs).

  • Record the fluorescence emission spectrum using the fluorometer. The excitation wavelength (λ_ex) is typically set at the absorption maximum.[1]

  • The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λ_em).

  • The Stokes shift is calculated as the difference between the emission and absorption maxima (λ_em - λ_abs).

Procedure for Fluorescence Quantum Yield (Φ_f) Determination: The comparative method is widely used for determining the fluorescence quantum yield.[2][7]

  • Select a standard fluorescent dye with a known quantum yield that absorbs and emits in a similar wavelength range as the sample. Common standards include quinine sulfate and 9,10-diphenylanthracene.[2][7]

  • Prepare a series of solutions of both the standard and the sample at different concentrations in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance and integrated fluorescence intensity for each solution.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

  • The slope of these plots is proportional to the quantum yield. The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample² / n_std²)

    where Φ_std is the quantum yield of the standard, Slope is the slope from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent used for the sample and standard solutions.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general experimental workflow for the characterization of substituted benzothiazoles and a conceptual representation of how substituents modulate the photophysical properties.

G cluster_synthesis Synthesis & Purification cluster_characterization Photophysical Characterization cluster_properties Determined Properties Reactants 2-Aminothiophenol + Substituted Aldehyde Reaction Condensation Reaction Reactants->Reaction Purification Recrystallization / Column Chromatography Reaction->Purification SamplePrep Solution Preparation (10⁻⁵ M) Purification->SamplePrep UVVis UV-Vis Spectroscopy SamplePrep->UVVis Fluorescence Fluorescence Spectroscopy SamplePrep->Fluorescence DataAnalysis Data Analysis UVVis->DataAnalysis Fluorescence->DataAnalysis AbsMax Absorption Max (λ_abs) DataAnalysis->AbsMax EmMax Emission Max (λ_em) DataAnalysis->EmMax Stokes Stokes Shift DataAnalysis->Stokes QY Quantum Yield (Φ_f) DataAnalysis->QY

Caption: Experimental workflow for synthesis and photophysical characterization of substituted benzothiazoles.

G cluster_core Benzothiazole Core cluster_substituents Substituent Effects cluster_properties Modulated Photophysical Properties Core Benzothiazole Scaffold Wavelength Absorption/Emission Wavelength Core->Wavelength Stokes Stokes Shift Core->Stokes QY Quantum Yield Core->QY ESIPT ESIPT / AIE Phenomena Core->ESIPT EDG Electron-Donating Groups (e.g., -OH, -NR₂) EDG->Core EDG->Wavelength Red Shift EDG->QY Increase EWG Electron-Withdrawing Groups (e.g., -CN, -NO₂) EWG->Core EWG->Wavelength Blue Shift EWG->QY Decrease

Caption: Influence of substituents on the photophysical properties of the benzothiazole core.

References

Safety Operating Guide

Proper Disposal of 5-Benzothiazolamine, 7-methyl- (9CI): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat 5-Benzothiazolamine, 7-methyl- as a hazardous chemical waste. Proper disposal requires adherence to institutional and regulatory guidelines to ensure personnel safety and environmental protection.

This document provides essential procedural guidance for the safe disposal of 5-Benzothiazolamine, 7-methyl-, a compound used in research and drug development. The following protocols are based on established safety practices for handling hazardous chemical waste in a laboratory setting.

Immediate Safety and Handling for Disposal

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] All handling of this compound for disposal purposes should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]

Step-by-Step Disposal Protocol

  • Waste Identification and Classification :

    • 5-Benzothiazolamine, 7-methyl- should be classified as a hazardous chemical waste. Due to its amine group, it may possess corrosive properties and should not be mixed with incompatible materials such as strong oxidizing agents.[4][5]

    • Consult your institution's Environmental Health & Safety (EHS) department for specific classification and waste stream information.

  • Waste Segregation :

    • Solid Waste : Collect un- or lightly contaminated solid waste, such as gloves, absorbent paper, and weighing papers, in a designated, clearly labeled, and sealed plastic bag.[6]

    • Liquid Waste : Should the compound be in solution, collect it in a dedicated, leak-proof, and chemically compatible container.[2][7] Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines. For instance, halogenated and non-halogenated solvent wastes should generally be kept separate.[8]

    • Empty Containers : Thoroughly rinse empty containers that held 5-Benzothiazolamine, 7-methyl-. The first rinseate must be collected and disposed of as hazardous liquid waste.[7][9] Subsequent rinses may be permissible for sewer disposal depending on local regulations. After triple rinsing and air-drying, deface or remove the original label and dispose of the container as regular solid waste or glass waste.[2][7][9]

  • Waste Container Management :

    • All waste containers must be in good condition, compatible with the chemical, and kept securely closed except when adding waste.[7][9]

    • Label all waste containers clearly with a hazardous waste tag, specifying the contents, including "5-Benzothiazolamine, 7-methyl-," and the approximate concentration and quantity.[2][7]

    • Store waste containers in a designated and properly signed hazardous waste storage area, away from normal laboratory activities.[6] This area should have secondary containment to capture any potential leaks or spills.[6][7]

  • Disposal Request and Collection :

    • Do not dispose of 5-Benzothiazolamine, 7-methyl- down the drain or in the regular trash.[7]

    • Once the waste container is full or has reached the storage time limit set by your institution (often within 90 days), submit a waste collection request to your EHS department.[6]

Quantitative Waste Management Guidelines

The following table summarizes common quantitative limits for hazardous waste storage in a laboratory setting. These are general guidelines; always consult your institution's specific policies.

ParameterGuidelineSource
Maximum Storage Volume Do not store more than 10 gallons of hazardous waste in your lab.[7]
Accumulation Time Limit All hazardous waste must be collected within 90 days from when waste is first put into containers.[6]
Secondary Containment Capacity Must be able to hold 110% of the volume of the primary container(s).[6]
Sewer Disposal (Dilute Solutions) Generally, dilute aqueous solutions (less than 10% v/v) with a pH between 7-9 and no other hazardous contaminants may be drain-disposed with copious amounts of water. This is unlikely to be appropriate for this compound without neutralization and institutional approval.[7]

Experimental Workflow and Disposal Decision Process

The following diagram illustrates the decision-making process for the proper disposal of 5-Benzothiazolamine, 7-methyl-.

DisposalWorkflow Disposal Workflow for 5-Benzothiazolamine, 7-methyl- cluster_prep Preparation cluster_assessment Waste Assessment cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_container Empty Container Path cluster_final Final Disposal start Start: Unwanted 5-Benzothiazolamine, 7-methyl- ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_form Determine Waste Form ppe->assess_form solid_waste Solid (powder, contaminated labware) assess_form->solid_waste Solid liquid_waste Liquid (solution) assess_form->liquid_waste Liquid empty_container Empty Container assess_form->empty_container Empty Container collect_solid Collect in Labeled, Sealed Plastic Bag for Solid Hazardous Waste solid_waste->collect_solid store Store in Designated Hazardous Waste Area with Secondary Containment collect_solid->store collect_liquid Collect in Labeled, Closed, Compatible Liquid Waste Container liquid_waste->collect_liquid collect_liquid->store rinse Triple Rinse Container empty_container->rinse collect_rinsate Collect First Rinsate as Hazardous Liquid Waste rinse->collect_rinsate dispose_container Deface Label and Dispose of Dry Container as Non-Hazardous Waste rinse->dispose_container collect_rinsate->store request_pickup Request Waste Collection from EHS store->request_pickup

Caption: Disposal decision workflow for 5-Benzothiazolamine, 7-methyl-.

References

Personal protective equipment for handling 5-Benzothiazolamine,7-methyl-(9CI)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 5-Benzothiazolamine, 7-methyl- (CAS No. 196205-28-4). Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact. This compound belongs to the class of aromatic amines and benzothiazole derivatives, which are known to have potential health hazards.[1][2]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact.[3][4] Aromatic amines, as a class, are readily absorbed through the skin and can be toxic.[1]

Recommended PPE for Handling 5-Benzothiazolamine, 7-methyl-

PPE CategorySpecificationRationale
Hand Protection Nitrile or Butyl rubber gloves (ensure no tears)Prevents skin contact and absorption. Aromatic amines can be absorbed through the skin.[1]
Eye Protection Tightly fitting safety goggles with side-shieldsProtects eyes from splashes and dust.
Respiratory Protection Use in a well-ventilated area or chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate particulate filter (P95, P99, or P100) or an organic vapor cartridge is necessary.Minimizes inhalation of harmful dust or vapors.[3][4]
Protective Clothing Laboratory coat, long pants, and closed-toe shoes. For larger quantities or potential for significant exposure, consider chemical-resistant overalls or an apron.[5]Protects skin from accidental spills and contamination.

Operational Plan: Safe Handling Procedure

Follow these step-by-step instructions to ensure the safe handling of 5-Benzothiazolamine, 7-methyl-.

  • Preparation :

    • Conduct a pre-work hazard assessment.[3]

    • Ensure a chemical fume hood is operational and available.

    • Locate the nearest eyewash station and safety shower before beginning work.[6]

    • Have appropriate spill cleanup materials readily accessible.

  • Handling the Compound :

    • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[4]

    • Wear all required PPE as specified in the table above.

    • Avoid the formation of dust and aerosols.[4][6]

    • Use non-sparking tools if the material is a powder to prevent ignition.

    • Keep the container tightly closed when not in use.[7]

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[8]

    • Clean the work area and decontaminate any equipment used.

    • Remove and properly store or dispose of PPE.

Disposal Plan

Proper disposal of 5-Benzothiazolamine, 7-methyl- and its containers is crucial to prevent environmental contamination.[2][3]

  • Waste Characterization : This compound should be treated as hazardous waste.

  • Container Disposal : Empty containers may retain product residue and should be disposed of as hazardous waste. Do not reuse empty containers.

  • Waste Collection :

    • Collect waste material in a clearly labeled, sealed, and appropriate container.

    • Store waste containers in a designated, well-ventilated, and secure area.

  • Disposal Method : Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[6] Do not pour down the drain or discard in regular trash.

Experimental Workflow for Handling 5-Benzothiazolamine, 7-methyl-

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal prep_assessment Conduct Hazard Assessment prep_ppe Don Appropriate PPE prep_assessment->prep_ppe prep_setup Prepare Fume Hood & Safety Equipment prep_ppe->prep_setup handle_transfer Weigh/Transfer in Fume Hood prep_setup->handle_transfer handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction handle_seal Seal Container When Not in Use handle_reaction->handle_seal cleanup_decon Decontaminate Work Area & Equipment handle_seal->cleanup_decon cleanup_waste Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff & Dispose/Clean PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disposal Arrange for Professional Disposal cleanup_wash->disposal

Caption: Workflow for safe handling of 5-Benzothiazolamine, 7-methyl-.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.